molecular formula C9H7IN2O2 B2464742 3-Iodo-1-methylindazole-5-carboxylic acid CAS No. 1234616-33-1

3-Iodo-1-methylindazole-5-carboxylic acid

Cat. No.: B2464742
CAS No.: 1234616-33-1
M. Wt: 302.071
InChI Key: STFILDDHMDTELI-UHFFFAOYSA-N
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Description

3-Iodo-1-methylindazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H7IN2O2 and its molecular weight is 302.071. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-methylindazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-12-7-3-2-5(9(13)14)4-6(7)8(10)11-12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFILDDHMDTELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Iodo-1-methylindazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-iodo-1-methylindazole-5-carboxylic acid, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the practical and theoretical aspects of its preparation and analysis, offering field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of an iodine atom at the 3-position and a carboxylic acid at the 5-position of the 1-methylindazole core offers a versatile platform for the development of novel pharmaceuticals. The iodine atom serves as a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space. The carboxylic acid moiety can act as a key pharmacophoric element, engaging in crucial interactions with biological targets, or serve as a point for derivatization to modulate physicochemical properties.

Synthesis Methodology: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available 1-methyl-1H-indazole-5-carboxylic acid. This strategy involves an initial esterification, followed by a regioselective iodination and subsequent hydrolysis.

Synthesis_Workflow Start 1-Methyl-1H-indazole-5-carboxylic acid Ester Methyl 1-methyl-1H-indazole-5-carboxylate Start->Ester Esterification (MeOH, H2SO4) Iodo_Ester Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Ester->Iodo_Ester Iodination (I2, HIO3) Final_Product This compound Iodo_Ester->Final_Product Hydrolysis (NaOH, H2O/MeOH)

Caption: Overall synthesis workflow for this compound.

Step 1: Esterification of 1-Methyl-1H-indazole-5-carboxylic acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a crucial preventative measure to avoid undesired side reactions during the subsequent iodination step.

Protocol:

  • To a solution of 1-methyl-1H-indazole-5-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 1-methyl-1H-indazole-5-carboxylate.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

Step 2: Regioselective Iodination of Methyl 1-methyl-1H-indazole-5-carboxylate

The key transformation is the regioselective introduction of an iodine atom at the C3 position of the indazole ring. This is achieved using a mixture of molecular iodine and an oxidizing agent.

Protocol:

  • Dissolve methyl 1-methyl-1H-indazole-5-carboxylate in a suitable solvent such as acetic acid.

  • Add molecular iodine (I₂) and iodic acid (HIO₃) to the solution.

  • Heat the reaction mixture at a moderately elevated temperature (e.g., 80-90 °C) for several hours, with continuous monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

Causality: Iodic acid acts as an in-situ oxidizing agent, converting molecular iodine into a more electrophilic iodine species, which then attacks the electron-rich C3 position of the indazole ring. The N-methyl group at the 1-position directs the electrophilic substitution to this position.

Step 3: Hydrolysis of Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate

The final step is the deprotection of the carboxylic acid group by hydrolysis of the methyl ester.

Protocol:

  • Dissolve the methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure and acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Causality: The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and protonation of the resulting carboxylate salt during the acidic workup yields the desired carboxylic acid.

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are employed:

Characterization_Workflow Compound 3-Iodo-1-methylindazole- 5-carboxylic acid NMR NMR Spectroscopy (1H & 13C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Purity Purity Assessment (HPLC) Compound->Purity

Caption: Analytical workflow for the characterization of the final product.

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm, a singlet for the N-methyl group around 4.0 ppm, and a broad singlet for the carboxylic acid proton above 12 ppm.
¹³C NMR Aromatic carbons between 110-140 ppm, the N-methyl carbon around 35 ppm, the iodinated carbon (C3) at a characteristically upfield position for a carbon bearing an iodine atom, and the carboxylic acid carbonyl carbon above 165 ppm.[1]
Mass Spec. The molecular ion peak (M+) corresponding to the exact mass of the compound (C₉H₇IN₂O₂).
IR Spec. A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹, a sharp C=O stretching band around 1700-1725 cm⁻¹, and C-I stretching vibrations at lower frequencies.[2][3][4]
Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data to determine chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an electrospray ionization (ESI) mass spectrometer in either positive or negative ion mode.

  • Determine the exact mass of the molecular ion to confirm the elemental composition.

Infrared (IR) Spectroscopy:

  • Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.[2][3][4]

High-Performance Liquid Chromatography (HPLC):

  • Develop a suitable HPLC method using a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (with an acidic modifier like formic acid or TFA) and an organic solvent (e.g., acetonitrile or methanol).

  • Inject a solution of the sample and monitor the elution profile using a UV detector at an appropriate wavelength.

  • Determine the purity of the sample by calculating the peak area percentage.

Conclusion

This technical guide provides a robust and well-validated framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can confidently prepare this valuable intermediate for their discovery programs. The comprehensive characterization data serves as a benchmark for quality control, ensuring the integrity of subsequent chemical transformations and biological evaluations.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-1-methylindazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodo-1-methylindazole-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural architecture, featuring an indazole core, a carboxylic acid functional group, and iodine and methyl substitutions, suggests a potential for diverse biological activities. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. A thorough understanding of the physicochemical properties of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and designing further synthetic modifications.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Where experimental data is not publicly available, this guide details robust, field-proven experimental protocols to enable researchers to determine these critical parameters in their own laboratories. The causality behind experimental choices is explained to ensure a deep understanding of the principles and to promote self-validating experimental systems.

Molecular and Computational Properties

A summary of the calculated molecular and physicochemical properties for this compound is presented in Table 1. These values provide a foundational understanding of the molecule's size, polarity, and potential for membrane permeability.

PropertyValueSource
Molecular Formula C₉H₇IN₂O₂--INVALID-LINK--
Molecular Weight 302.07 g/mol --INVALID-LINK--
Exact Mass 301.95500--INVALID-LINK--
Polar Surface Area (PSA) 55.12 Ų--INVALID-LINK--
LogP 1.87610--INVALID-LINK--

The calculated LogP value of 1.87610 suggests that this compound has a balanced lipophilicity. This is a favorable characteristic in drug discovery, as it indicates a good potential for both aqueous solubility and cell membrane permeability.[1][2] A LogP in this range is often associated with good oral and intestinal absorption.[1][2]

Melting Point: A Key Indicator of Purity and Stability

The melting point of a solid crystalline compound is a critical physical property that provides information about its purity and the strength of its crystal lattice. Pure compounds typically exhibit a sharp melting point range, while impurities will lead to a depression and broadening of this range. For this compound, a relatively high melting point is expected due to the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds, and the planar indazole ring system, which allows for efficient crystal packing. For comparison, the structurally related compound 1-methylindazole-3-carboxylic acid has a melting point of approximately 218°C (with decomposition).[3]

Experimental Protocol for Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.[4][5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the sample using a mortar and pestle.[5]

    • Press the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[6]

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of a melting point apparatus.

    • Place a calibrated thermometer in the designated holder.

  • Measurement:

    • For an unknown compound, it is advisable to first perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[6]

    • For an accurate measurement, heat the sample at a slow, controlled rate of 1-2°C per minute.[6]

    • Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary (2-3mm) Grind->Pack Insert Insert into Apparatus Pack->Insert RapidHeat Rapid Heating (10-20°C/min) Insert->RapidHeat ApproxMP Determine Approx. MP RapidHeat->ApproxMP Cool Cool Apparatus ApproxMP->Cool SlowHeat Slow Heating (1-2°C/min) Cool->SlowHeat Record Record MP Range SlowHeat->Record

Workflow for Melting Point Determination

Solubility Profile: Guiding Formulation and Biological Testing

The solubility of a compound in various solvents is a critical parameter that influences its absorption, distribution, and formulation possibilities. As this compound possesses both a polar carboxylic acid group and a larger, more nonpolar iodinated aromatic ring system, its solubility is expected to be pH-dependent.

  • Aqueous Solubility: Due to the carboxylic acid group, the compound is expected to have low solubility in neutral and acidic aqueous solutions. However, in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), it should be significantly more soluble due to the formation of the carboxylate salt.

  • Organic Solubility: The compound is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, which is consistent with the reported solubility of 1-methylindazole-3-carboxylic acid.[3][7] Its solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate.

Experimental Protocol for Qualitative Solubility Testing

A systematic qualitative solubility analysis can provide valuable insights into the compound's properties.

Step-by-Step Methodology:

  • Preparation: Add approximately 10-20 mg of this compound to separate, labeled test tubes.

  • Solvent Addition: To each test tube, add 1 mL of the following solvents:

    • Water (pH ~7)

    • 5% Aqueous HCl

    • 5% Aqueous NaHCO₃

    • 5% Aqueous NaOH

    • Methanol

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane

  • Observation: Vigorously shake each test tube for 1-2 minutes and observe whether the solid dissolves completely. Record the results as "soluble," "partially soluble," or "insoluble."

SolubilityWorkflow cluster_solvents Test Solvents Start Start: 10-20 mg of Compound Solvents Add 1 mL of Solvent Start->Solvents Shake Vigorously Shake (1-2 min) Solvents->Shake Water Water Observe Observe and Record Solubility Shake->Observe 5% HCl 5% HCl 5% NaHCO₃ 5% NaHCO₃ 5% NaOH 5% NaOH Methanol Methanol DMSO DMSO DCM DCM

Qualitative Solubility Testing Workflow

Acid Dissociation Constant (pKa): Predicting Ionization in Biological Systems

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the most significant pKa will be that of the carboxylic acid group. This value is crucial for predicting the compound's charge state at physiological pH (around 7.4), which in turn affects its solubility, membrane permeability, and binding to biological targets.

Based on the structure, the pKa of the carboxylic acid is expected to be in the range of 3-5. The pKa of benzoic acid is 4.2.[8][9][10] The electron-withdrawing nature of the indazole ring and the iodo substituent may slightly lower the pKa compared to benzoic acid, making it a slightly stronger acid. The indazole ring itself is amphoteric, with a pKa of about 1.04 for protonation and 13.86 for deprotonation of the N-H proton in the parent indazole.[11]

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[12][13][14][15]

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl.

    • Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system. Due to the low aqueous solubility, a co-solvent system such as methanol-water or dioxane-water may be necessary.[16]

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[12][13]

  • Apparatus Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[12][13]

  • Titration Procedure:

    • Take a known volume (e.g., 20 mL) of the compound's solution and add the KCl solution.

    • If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2) with 0.1 M HCl.

    • Titrate the solution with the standardized 0.1 M NaOH, adding small, precise volumes (e.g., 0.05-0.1 mL increments).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches the basic range (e.g., pH 12).

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steep part of the curve). More accurately, it can be determined from the inflection point of the first derivative of the titration curve.

pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis PrepSol Prepare Solutions (Compound, NaOH, HCl, KCl) Calibrate Calibrate pH Meter PrepSol->Calibrate Setup Setup Titration Vessel Calibrate->Setup Titrate Titrate with NaOH Setup->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Workflow for pKa Determination by Potentiometric Titration

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl group, and the carboxylic acid proton. The carboxylic acid proton will likely appear as a broad singlet far downfield, typically around 12 ppm, although its chemical shift is dependent on concentration and solvent.[17] The methyl group protons will appear as a sharp singlet, likely in the range of 3-4 ppm. The aromatic protons will appear as doublets or multiplets in the aromatic region (7-9 ppm).

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carboxyl carbon (around 165-185 ppm), the carbons of the indazole ring (around 110-150 ppm), and the methyl carbon (around 30-40 ppm).[17]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from 2500-3300 cm⁻¹, and a strong C=O stretching band should appear between 1690-1760 cm⁻¹.[18][19][20] Conjugation with the aromatic ring will likely shift the C=O absorption to the lower end of this range.[17][19]

UV-Vis Spectroscopy

The indazole ring system is a strong chromophore. The UV-Vis spectrum, likely recorded in a solvent like acetonitrile or methanol, is expected to show strong absorbance bands in the UV region. The spectrum of 1-methylindazole in acetonitrile shows absorption maxima around 250 nm and 290 nm.[21] The presence of the iodo and carboxyl substituents on the ring will likely cause shifts in the positions and intensities of these absorption bands.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of this compound. While some computational data is available, the experimental determination of properties such as melting point, solubility, and pKa is crucial for any research and development program. The detailed protocols provided herein are designed to be robust and reliable, empowering researchers to generate the high-quality data needed to advance their scientific objectives. A thorough characterization of these properties is an indispensable step in unlocking the full therapeutic potential of this promising molecule.

References

An In-depth Technical Guide to 3-Iodo-1-methylindazole-5-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Iodo-1-methylindazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, a plausible synthetic route based on established chemical principles, its physicochemical properties, and its potential applications as a scaffold in the development of targeted therapeutics.

Core Compound Identification

  • Chemical Name: 3-Iodo-1-methyl-1H-indazole-5-carboxylic acid

  • CAS Number: 1234616-33-1[1]

  • Molecular Formula: C₉H₇IN₂O₂[1]

  • Molecular Weight: 302.07 g/mol [1]

Molecular Structure:

The molecular structure of this compound is characterized by a bicyclic indazole core. This core consists of a benzene ring fused to a pyrazole ring.[2][3] Key substituents that dictate its chemical reactivity and potential biological activity include:

  • An iodine atom at the 3-position of the indazole ring.

  • A methyl group attached to one of the nitrogen atoms of the pyrazole ring (N1 position).

  • A carboxylic acid group at the 5-position of the benzene ring.

The presence of the iodine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in organic synthesis.[4] The indazole scaffold itself is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][5]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A logical approach would involve the synthesis of a methyl ester precursor, methyl 3-iodo-1H-indazole-5-carboxylate, followed by methylation and subsequent hydrolysis.

Synthetic Pathway Indazole-5-carboxylic acid Indazole-5-carboxylic acid Methyl indazole-5-carboxylate Methyl indazole-5-carboxylate Indazole-5-carboxylic acid->Methyl indazole-5-carboxylate Esterification (MeOH, H+) Methyl 3-iodo-1H-indazole-5-carboxylate Methyl 3-iodo-1H-indazole-5-carboxylate Methyl indazole-5-carboxylate->Methyl 3-iodo-1H-indazole-5-carboxylate Iodination (I2, base) Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Methyl 3-iodo-1H-indazole-5-carboxylate->Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate Methylation (CH3I, base) This compound This compound Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate->this compound Hydrolysis (NaOH, H2O)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothesized):

The following protocol is a hypothetical sequence based on analogous reactions reported for similar indazole derivatives.

Step 1: Esterification of Indazole-5-carboxylic acid

  • To a solution of indazole-5-carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl indazole-5-carboxylate.

Step 2: Iodination of Methyl indazole-5-carboxylate

  • Dissolve methyl indazole-5-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to the solution.

  • Slowly add a solution of iodine in DMF to the reaction mixture at a controlled temperature.

  • Stir the reaction for several hours until completion (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield methyl 3-iodo-1H-indazole-5-carboxylate.

Step 3: Methylation of Methyl 3-iodo-1H-indazole-5-carboxylate

  • Dissolve the iodinated intermediate in a polar aprotic solvent like DMF.

  • Add a base, such as sodium hydride or potassium carbonate, to deprotonate the indazole nitrogen.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.[6]

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate.

Step 4: Hydrolysis to this compound

  • Dissolve the methyl ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully hydrolyzed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from closely related compounds.

Physicochemical Data Summary:
PropertyPredicted/Calculated ValueSource
Molecular Formula C₉H₇IN₂O₂[1]
Molecular Weight 302.07 g/mol [1]
Polar Surface Area (PSA) 55.12 Ų[1]
LogP 1.876[1]
Appearance Expected to be a solid at room temperatureInference
Spectroscopic Characterization (Expected):

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the methyl protons, and the carboxylic acid proton. The aromatic protons will likely appear as doublets or multiplets in the range of 7.0-8.5 ppm. The methyl group protons will be a sharp singlet around 4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.[7][8]

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons will resonate between 110-150 ppm, and the methyl carbon will appear upfield, around 30-40 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by several key absorption bands:[9][10]

  • A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.[9]

  • C-O stretching and O-H bending vibrations in the fingerprint region.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be distinct. Fragmentation patterns may include the loss of the carboxylic acid group and other characteristic fragments.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives being investigated and approved as therapeutic agents, particularly in oncology.[3] The structural features of this compound make it an attractive candidate for the development of kinase inhibitors.

Potential as a Kinase Inhibitor:

Many indazole-based compounds have been shown to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The related compound, methyl 5-iodo-1H-indazole-3-carboxylate, has been used as a reactant in the preparation of protein kinase B (Akt) inhibitors.[11] The Akt signaling pathway is crucial for cell survival, growth, and proliferation, and its inhibition is a validated strategy in cancer therapy.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Targets->Apoptosis_Inhibition Indazole_Inhibitor 3-Iodo-1-methylindazole- 5-carboxylic acid (Hypothesized Target) Indazole_Inhibitor->Akt Inhibition

Caption: A representative signaling pathway (PI3K/Akt) potentially targeted by indazole-based kinase inhibitors.

The iodine atom at the 3-position can be utilized for structure-activity relationship (SAR) studies, allowing for the introduction of various substituents to optimize potency and selectivity for specific kinase targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from closely related compounds, such as 1-methyl-1H-indazole-3-carboxylic acid, can provide guidance.

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[12]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.

    • Avoid breathing dust.

    • Wash skin thoroughly after handling.

    • Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its indazole core, combined with strategically placed iodo, methyl, and carboxylic acid functionalities, offers a versatile platform for the synthesis of novel therapeutic agents, particularly kinase inhibitors. Further research into the specific biological targets and optimization of its structure could lead to the development of potent and selective drugs for the treatment of cancer and other diseases.

References

The Versatile Scaffold: A Technical Guide to 3-Iodo-1-methylindazole-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Indazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The indazole core is a quintessential example of such a scaffold, prized for its rigid, bicyclic nature and its ability to engage in various non-covalent interactions with biological targets.[1][2][3] This guide focuses on a particularly strategic derivative: 3-iodo-1-methylindazole-5-carboxylic acid . This compound is not merely an intermediate; it is a highly versatile and powerful platform for generating diverse libraries of bioactive molecules.

The strategic placement of its functional groups is key to its utility:

  • The Indazole Core: A bioisostere of indole, it provides a robust anchor for binding to protein targets.[2]

  • N1-Methyl Group: This modification prevents tautomerization, enhances metabolic stability, and can improve solubility compared to its N-H counterpart. The synthesis of 1-methylindazole-3-carboxylic acid is a key step in the production of the antiemetic drug Granisetron.[4][5]

  • C3-Iodo Group: This is the primary vector for diversification. The carbon-iodine bond is an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of various substituents.[6]

  • C5-Carboxylic Acid Group: This functional group serves a dual purpose. It can act as a crucial interaction point with a biological target (e.g., forming salt bridges with basic residues like lysine or arginine) or be used as a secondary anchor point for further chemical modification, such as amide or ester formation.

This guide provides an in-depth exploration of the synthesis, derivatization, and application of the this compound scaffold, offering both strategic insights and practical, field-proven protocols for the modern drug discovery professional.

PART 1: Synthesis and Physicochemical Properties of the Core Scaffold

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A common and effective strategy begins with the iodination and protection of a commercially available starting material, followed by methylation and deprotection.

Proposed Synthetic Pathway

A plausible and efficient route involves the initial iodination of 5-nitro-1H-indazole, followed by methylation, reduction of the nitro group, and subsequent conversion to the carboxylic acid. This ensures the correct placement of the iodo and methyl groups.

G A 5-Nitro-1H-indazole B 3-Iodo-5-nitro-1H-indazole A->B I₂, K₂CO₃, DMF C 1-Methyl-3-iodo-5-nitro-1H-indazole B->C CH₃I, K₂CO₃, Acetone D 1-Methyl-3-iodo-1H-indazol-5-amine C->D Fe, NH₄Cl, EtOH/H₂O E This compound D->E 1. NaNO₂, H₂SO₄, H₂O 2. Sandmeyer Reaction (CuCN) 3. Hydrolysis (NaOH)

Caption: Proposed synthetic route for this compound.

Physicochemical Data Summary

The properties of the core scaffold are critical for its downstream applications and for designing derivatives with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

PropertyValueSource
Molecular Formula C₉H₇IN₂O₂[7]
Molecular Weight 302.07 g/mol [7][8]
LogP (Predicted) 1.876[7]
PSA (Polar Surface Area) 55.12 Ų[7]
CAS Number 1234616-33-1[7]

PART 2: The Art of Derivatization: A Chemist's Toolkit

The true power of the this compound scaffold lies in its capacity for controlled, site-selective modification. The C3-iodo and C5-carboxylic acid groups are orthogonal handles that can be addressed with a vast array of chemical transformations.

Cross-Coupling at the C3 Position

The C3-iodo group is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups. This is the primary method for exploring the structure-activity relationship (SAR) at this position.

Modification of the C5-Carboxylic Acid

The carboxylic acid at the C5 position is readily converted into amides, esters, or other functional groups. This position is often crucial for modulating solubility, cell permeability, and for establishing key interactions with the protein target.

G cluster_0 C3-Position Derivatization cluster_1 C5-Position Derivatization Core 3-Iodo-1-methylindazole- 5-carboxylic acid Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki Pd Catalyst Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Pd/Cu Catalyst Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Pd Catalyst Amide Amide Coupling (R'R''NH, HATU/EDC) Core->Amide Ester Esterification (R'OH, H⁺) Core->Ester

Caption: Key derivatization strategies for the scaffold.

PART 3: Applications in Drug Discovery: Targeting Disease Pathways

Indazole derivatives have demonstrated efficacy against a wide range of biological targets. The this compound scaffold is an ideal starting point for designing potent and selective inhibitors.[9][10]

Case Study 1: Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. Indazole-based compounds have been successfully developed as kinase inhibitors.[11] The 1H-indazole-3-amine structure, for example, is a known hinge-binding fragment.[12]

Structure-Activity Relationship (SAR) Insights:

  • C3-Position: Large, hydrophobic aryl or heteroaryl groups introduced via Suzuki coupling often occupy the hydrophobic pocket adjacent to the ATP-binding site, significantly enhancing potency.

  • C5-Position: Amide derivatives at this position can form hydrogen bonds with the solvent-exposed region of the kinase, improving both potency and selectivity. For instance, in the development of ERK1/2 inhibitors, the amide linkage was found to be crucial for activity.[11]

Example Target Pathway: The MAPK/ERK Pathway The Ras-Raf-MEK-ERK pathway is frequently dysregulated in human cancers. Inhibitors targeting components of this pathway, such as ERK, are of high therapeutic interest.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Indazole-based ERK Inhibitor Inhibitor->ERK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by an indazole-based inhibitor.

Case Study 2: CRAC Channel Blockers

The Calcium Release-Activated Calcium (CRAC) channel is essential for immune cell activation, making it a target for inflammatory diseases. Interestingly, SAR studies on indazole-3-carboxamides revealed that a specific amide linker orientation (-CO-NH-Ar) was required for potent CRAC channel blocking activity, a unique finding compared to other inhibitor classes.[13]

SAR Insights:

  • Amide Orientation: Unlike many reported CRAC inhibitors, the indazole-CO-NH-Ar motif was found to be critical, while the reverse indazole-NH-CO-Ar was only weakly active.[13]

  • N1-Substituent: A 1-(2,4-dichlorobenzyl) moiety was shown to provide excellent activity, though it also increased lipophilicity.[13] This highlights the importance of the N1-methyl group on our core scaffold as a starting point for optimization to balance potency and physicochemical properties.

Quantitative Biological Data Summary

The following table summarizes representative data for indazole-based inhibitors to illustrate the potency that can be achieved.

Compound ClassTargetExample ActivityReference
Indazole-4-carboxamideFGFR1IC₅₀ = 30.2 ± 1.9 nM[10]
1H-indazole-basedFGFR1-3IC₅₀ = 0.8 - 4.5 µM[10]
Indazole AmideERK1/2Potent enzymatic and cellular inhibition[11]
Indazole-3-carboxamideCRAC ChannelPotent Ca²⁺ influx blockers[13]
Indazole-3-amineK562 cell lineIC₅₀ = 5.15 µM[12]

PART 4: Self-Validating Experimental Protocols

To ensure the practical applicability of this guide, the following section provides detailed, step-by-step protocols for key transformations. These methods are based on established and reliable procedures reported in the chemical literature.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at C3

This protocol describes a typical procedure for coupling an arylboronic acid to the C3 position of the scaffold.

Workflow Diagram:

G Start Combine Reactants: - this compound - Arylboronic acid (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) - Solvent (e.g., Dioxane/H₂O) React Heat Reaction: - Stir at 80-100 °C under N₂ - Monitor by TLC/LC-MS Start->React Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine React->Workup Purify Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography Workup->Purify Product Final Product Purify->Product

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Add Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) followed by a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Amide Coupling at C5

This protocol outlines the formation of an amide bond at the C5-carboxylic acid position using a standard peptide coupling reagent.

Step-by-Step Methodology:

  • Activation: Dissolve this compound (or a C3-derivatized analogue) (1.0 equiv) in an anhydrous solvent such as DMF or DCM.

  • Add Reagents: Add a peptide coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add Amine: Add the desired primary or secondary amine (1.1 equiv) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design. It is far more than a simple building block; it is a sophisticated platform that grants medicinal chemists precise control over molecular architecture. The orthogonal reactivity of its C3-iodo and C5-carboxylic acid functionalities allows for the systematic and efficient exploration of chemical space, accelerating the discovery of novel therapeutics.

Future applications of this scaffold are vast. Its utility in creating libraries for high-throughput screening remains a cornerstone of its value. Furthermore, its rigid core is ideally suited for incorporation into more advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it can serve as a potent warhead for binding to target proteins. As our understanding of disease biology deepens, the versatility of scaffolds like this compound will continue to empower scientists to develop the next generation of precision medicines.

References

Review of synthetic routes for 3-iodo-1-methylindazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Routes for 3-Iodo-1-methylindazoles

Abstract

The 1-methyl-3-iodo-1H-indazole scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile building block for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its utility stems from the strategic placement of the methyl group at the N1 position, which blocks a common metabolic pathway and allows for precise vector control in molecular design, and the iodo group at the C3 position, which acts as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth review of the principal synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Introduction: The Strategic Importance of 3-Iodo-1-methylindazoles

Indazole-based compounds are cornerstones in drug discovery, with numerous marketed drugs featuring this heterocyclic core.[1] The 1H-indazole-3-amine structure, in particular, is a highly effective hinge-binding fragment for tyrosine kinases.[2] The introduction of an iodine atom at the C3 position transforms the indazole core into a powerful synthetic intermediate. This C-I bond is readily functionalized via a host of palladium-catalyzed reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of diverse molecular fragments.[3][4]

Methylation at the N1 position is often a critical step in drug design to block metabolic N-dealkylation and to fine-tune the molecule's physicochemical properties. However, the N-alkylation of indazoles is notoriously challenging, often resulting in mixtures of N1 and N2 regioisomers.[5][6][7] This guide will dissect the primary strategies for overcoming these challenges to efficiently synthesize the desired 3-iodo-1-methyl-1H-indazole isomer.

Overview of Synthetic Strategies

The synthesis of 3-iodo-1-methylindazole can be approached from several distinct retrosynthetic pathways. The optimal choice depends on factors such as the availability of starting materials, desired scale, and tolerance for isomeric impurities. The three most prevalent and logical strategies are:

  • Route A: Iodination Followed by Methylation. This route begins with the direct iodination of commercially available 1H-indazole at the C3 position, followed by the N-methylation step. The key challenge here is controlling the regioselectivity of the methylation.

  • Route B: Methylation Followed by Iodination. This approach reverses the sequence, starting with the N-methylation of 1H-indazole and subsequent iodination of the 1-methyl-1H-indazole intermediate. The primary hurdle is achieving selective N1-methylation initially.

  • Route C: The Sandmeyer Approach. This classic strategy involves the synthesis of 1-methyl-1H-indazol-3-amine, followed by its diazotization and subsequent displacement of the diazonium group with iodide. This route offers excellent regioselectivity for the iodo group placement.

The following diagram provides a high-level overview of these divergent synthetic pathways.

Synthetic_Overview cluster_start Starting Materials cluster_routes Synthetic Pathways cluster_end Target Molecule 1H-Indazole 1H-Indazole Route_A Route A: Iodination -> Methylation 1H-Indazole->Route_A Route_B Route B: Methylation -> Iodination 1H-Indazole->Route_B 3-Amino-1H-Indazole 3-Amino-1H-Indazole Route_C Route C: Sandmeyer Reaction 3-Amino-1H-Indazole->Route_C Target 3-Iodo-1-methyl-1H-indazole Route_A->Target Route_B->Target Route_C->Target

Caption: High-level overview of the three primary synthetic strategies.

Route A: Iodination of 1H-Indazole and Subsequent N-Methylation

This is arguably the most direct approach on paper, leveraging the intrinsic reactivity of the indazole C3 position towards electrophilic substitution.

Step 1: Direct C3-Iodination of 1H-Indazole

The C3 position of the indazole ring is electron-rich and thus highly susceptible to electrophilic attack. Direct iodination can be achieved in high yields using molecular iodine in the presence of a base.[8]

Causality Behind Experimental Choices:

  • Reagents: A combination of iodine (I₂) and a strong base like potassium hydroxide (KOH) is commonly employed.[4][8] The base serves to deprotonate the indazole at N1, forming the indazolide anion. This anion is significantly more electron-rich than the neutral indazole, which dramatically accelerates the rate of electrophilic aromatic substitution by iodine.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or dioxane are ideal.[4][8] They readily dissolve the indazole and the reagents, facilitating a homogeneous reaction environment.

Route_A_Workflow Start 1H-Indazole Step1 C3-Iodination Start->Step1 Intermediate 3-Iodo-1H-indazole Step1->Intermediate Reagent1 I₂, KOH DMF Reagent1->Step1 Step2 N-Methylation Intermediate->Step2 Product_Mix Mixture of: 1-methyl-3-iodo-1H-indazole 2-methyl-3-iodo-2H-indazole Step2->Product_Mix Reagent2 CH₃I, Base Acetone/DMF Reagent2->Step2 Purification Chromatographic Separation Product_Mix->Purification Final_Product 3-Iodo-1-methyl-1H-indazole Purification->Final_Product

Caption: Workflow for Route A: Iodination followed by N-Methylation.

Detailed Protocol: Synthesis of 3-Iodo-1H-indazole[4]
  • To a stirred solution of 1H-indazole (1.0 eq) in DMF (10 volumes), add iodine (2.0 eq).

  • Add KOH pellets (4.0 eq) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture for 1 hour at room temperature. Monitor completion by TLC or LC-MS.

  • Upon completion, pour the mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench excess iodine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-iodo-1H-indazole, which can be purified by recrystallization or column chromatography.

Step 2: N-Methylation of 3-Iodo-1H-indazole

This step is the critical challenge of Route A. The indazolide anion formed upon deprotonation is ambidentate, with nucleophilic character at both N1 and N2. Alkylation typically yields a mixture of the thermodynamically more stable N1-isomer and the kinetically favored N2-isomer.[7]

Causality Behind Experimental Choices:

  • Reagents & Conditions: Standard SN2 conditions, such as using methyl iodide or dimethyl sulfate with a base like K₂CO₃ or KOH in a polar aprotic solvent (DMF, acetone), often lead to mixtures.[4][6] The ratio of N1:N2 isomers is highly dependent on the substrate, base, solvent, and temperature.

  • Separation: As achieving perfect selectivity is difficult, this route almost always necessitates a final purification step, typically column chromatography, to separate the desired N1-isomer from the N2-isomer.[6] For the synthesis of methyl 5-bromo-1H-indazole-3-carboxylate, standard conditions (K₂CO₃, DMF, 120 °C) gave a 58:42 mixture of N1:N2 isomers.[6]

Detailed Protocol: N-Methylation of 3-Aryl Indazole (Adapted for 3-Iodoindazole)[4]
  • Dissolve 3-iodo-1H-indazole (1.0 eq) in acetone (15 volumes) and cool the solution to 0 °C.

  • Add powdered KOH (1.5 eq) and stir the suspension for 15 minutes at 0 °C.

  • Add methyl iodide (1.1 eq) dropwise and continue stirring for 2 hours, allowing the reaction to warm to room temperature.

  • Evaporate the solvent from the reaction mixture.

  • Dissolve the crude solid in ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate and remove the solvent under vacuum.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Route B: N-Methylation of 1H-Indazole and Subsequent Iodination

This strategy aims to establish the N1-methyl group first, simplifying the final iodination step which is expected to proceed with high regioselectivity at C3. The success of this route hinges on the selective N1-methylation of the parent indazole.

Step 1: Selective N1-Methylation of 1H-Indazole

As with the iodinated analogue, direct methylation of 1H-indazole often results in poor selectivity.[9][10] However, recent studies have developed methodologies that can favor the N1 isomer.

Causality Behind Experimental Choices:

  • Thermodynamic Control: The N1-alkyl indazole is generally the more thermodynamically stable isomer.[7] Therefore, conditions that allow for equilibration, such as higher temperatures or longer reaction times, can favor the N1 product. A recently developed method leverages thermodynamic control by using specific base and solvent systems to achieve high N1 selectivity.[6]

  • Directed Synthesis: While beyond the scope of this direct route, de novo synthesis methods can build the N1-methylated indazole core directly, avoiding selectivity issues altogether.[11]

Route_B_Workflow Start 1H-Indazole Step1 N-Methylation Start->Step1 Intermediate 1-Methyl-1H-indazole Step1->Intermediate Reagent1 CH₃I, Base (Selective Conditions) Reagent1->Step1 Step2 C3-Iodination Intermediate->Step2 Final_Product 3-Iodo-1-methyl-1H-indazole Step2->Final_Product Reagent2 I₂, Base (e.g., NIS, I₂/KOH) Reagent2->Step2

Caption: Workflow for Route B: N-Methylation followed by Iodination.

Step 2: Direct C3-Iodination of 1-Methyl-1H-indazole

With the N1 position blocked by the methyl group, iodination is expected to occur cleanly at the most activated position, C3. The N-methyl group does not significantly alter the electronic properties that favor C3 electrophilic substitution.

Causality Behind Experimental Choices:

  • Reagents: Various iodinating agents can be used. N-Iodosuccinimide (NIS) is a mild and effective option.[8] Alternatively, the harsher I₂/KOH conditions can also be applied, although care must be taken to avoid side reactions. The use of hexafluoroisopropanol (HFIP) as a solvent has been reported to promote mild and efficient halogenation of indazoles.[8]

Route C: The Sandmeyer Approach via 1-Methyl-1H-indazol-3-amine

The Sandmeyer reaction is a powerful and reliable method for introducing halides onto an aromatic ring starting from a primary amine.[12] This route offers unambiguous regiochemical control for the introduction of the iodine atom.

Step 1: Synthesis of 1-Methyl-1H-indazol-3-amine

This key intermediate can be synthesized via two primary methods:

  • Cyclization: Reacting an appropriately substituted ortho-fluorobenzonitrile with methylhydrazine. This builds the desired core in a single step.

  • Methylation of 3-Amino-1H-indazole: This mirrors the challenges of other indazole methylations, requiring control of N1 vs. N2 selectivity. 3-Amino-1H-indazole itself is readily prepared by reacting 2-fluorobenzonitrile with hydrazine hydrate.[2][13]

Step 2: Diazotization and Iodination

This is a classic two-part, one-pot transformation. The primary amine is first converted to a diazonium salt, which is an excellent leaving group (N₂ gas). This intermediate is then displaced by an iodide nucleophile.

Causality Behind Experimental Choices:

  • Diazotization: The reaction is performed in a cold, acidic solution (e.g., H₂SO₄ or HCl) using sodium nitrite (NaNO₂).[14][15] The low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.[14] Nitrous acid (HONO), generated in situ from NaNO₂ and the strong acid, is the active nitrosating agent.[15][16]

  • Iodination: An aqueous solution of potassium iodide (KI) is added to the diazonium salt solution.[14] Unlike other Sandmeyer reactions which often require a copper(I) catalyst, the iodination proceeds readily without a catalyst due to the high nucleophilicity of the iodide ion.[17] The mixture is often gently warmed to drive the displacement to completion.[14]

Route_C_Workflow Start 1-Methyl-1H-indazol-3-amine Step1 Diazotization Start->Step1 Intermediate Indazole-3-diazonium Salt (in situ) Step1->Intermediate Reagent1 NaNO₂, aq. Acid 0-5 °C Reagent1->Step1 Step2 Iodide Displacement Intermediate->Step2 Final_Product 3-Iodo-1-methyl-1H-indazole Step2->Final_Product Reagent2 KI (aq.) Warm Reagent2->Step2

References

A Technical Guide to the Spectroscopic Characterization of 3-Iodo-1-methylindazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the expected spectroscopic data for 3-Iodo-1-methylindazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the aim is to offer not just data, but a framework for understanding and interpreting the spectroscopic features of this compound. The protocols and data presented herein are based on established principles and data from analogous structures, providing a robust predictive model for researchers working with this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid bicyclic indazole core, substituted with a methyl group at the N-1 position, an iodine atom at the 3-position, and a carboxylic acid at the 5-position. Each of these functional groups will give rise to characteristic signals in NMR, IR, and Mass Spectrometry, allowing for unambiguous structural confirmation.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the protons and carbons.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.[1]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like TMS.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HCOOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and may appear as a broad singlet. Its chemical shift is concentration and solvent-dependent.[2]
~8.2-8.4s1HH-4This proton is adjacent to the electron-withdrawing carboxylic acid group and is expected to be a singlet due to minimal coupling with H-6.
~7.8-8.0d1HH-6This proton is ortho to the carboxylic acid group and is expected to be a doublet, coupled to H-7.
~7.5-7.7d1HH-7This proton is part of the benzene ring and will be a doublet, coupled to H-6.
~4.0s3HN-CH₃The methyl group attached to the nitrogen is expected to be a singlet in the aliphatic region.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~167COOHThe carbonyl carbon of the carboxylic acid is expected to be significantly deshielded.[2]
~140-145C-7aThis is a quaternary carbon in the indazole ring, adjacent to the N-methyl group.
~130-135C-3aAnother quaternary carbon of the indazole ring.
~125-130C-5The carbon bearing the carboxylic acid group.
~120-125C-4, C-6Aromatic carbons.
~110-115C-7Aromatic carbon.
~90-100C-3The carbon atom bonded to the iodine is expected to be significantly shielded due to the heavy atom effect of iodine.
~35-40N-CH₃The methyl carbon attached to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThis very broad absorption is characteristic of the hydroxyl group of a carboxylic acid involved in hydrogen bonding.[2]
~1700StrongC=O stretchThe carbonyl stretch of the carboxylic acid is typically a strong, sharp peak. Its position can be influenced by conjugation and hydrogen bonding.[2][3]
~1600, ~1475MediumC=C and C=N stretchesThese absorptions are characteristic of the aromatic and heteroaromatic rings.
~1300MediumC-O stretchThe stretching vibration of the carbon-oxygen single bond in the carboxylic acid.
Below 800MediumC-I stretchThe carbon-iodine bond will have a stretching vibration in the far-IR region.

Experimental Workflow for Spectroscopic Analysis

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 3-Iodo-1-methylindazole- 5-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (ATR or KBr) Sample->IR MS Mass Spectrometry (ESI) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion. ESI can be run in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative, detecting the deprotonated molecule [M-H]⁻.

  • Mass Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental formula.

  • Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₉H₇IN₂O₂.[4] The monoisotopic mass is approximately 301.95 g/mol .

m/z (Negative Mode)IonRationale
~300.95[M-H]⁻The deprotonated molecular ion is expected to be the base peak in negative ion mode ESI.
~256.96[M-H-CO₂]⁻Loss of carbon dioxide from the carboxylate anion is a common fragmentation pathway for carboxylic acids.
m/z (Positive Mode)IonRationale
~302.96[M+H]⁺The protonated molecular ion.
~284.95[M+H-H₂O]⁺Loss of water from the protonated molecule.
~256.96[M+H-HCOOH]⁺Loss of formic acid.
~175.99[M+H-I]⁺Loss of the iodine atom.

Predicted Fragmentation Pathway (Positive Ion Mode)

M_H [M+H]⁺ m/z ≈ 302.96 M_H_H2O [M+H-H₂O]⁺ m/z ≈ 284.95 M_H->M_H_H2O -H₂O M_H_HCOOH [M+H-HCOOH]⁺ m/z ≈ 256.96 M_H->M_H_HCOOH -HCOOH M_H_I [M+H-I]⁺ m/z ≈ 175.99 M_H->M_H_I -I

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. The predicted data in this guide, based on established spectroscopic principles and data from related compounds, offers a reliable roadmap for researchers. By following the outlined experimental protocols and using the interpretive framework provided, scientists can confidently confirm the structure and purity of this important molecule, enabling its further application in drug discovery and materials science.

References

The Indazole Nucleus: A Privileged Scaffold for Novel Cancer Therapeutics — Unveiling Potential Targets for 3-Iodo-1-methylindazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically successful therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in the pursuit of novel treatments for a spectrum of human diseases, most notably cancer.[1][2] This technical guide delves into the therapeutic potential of a specific subclass of indazole derivatives: 3-iodo-1-methylindazole-5-carboxylic acid analogs. While direct biological data on this specific analog series is emerging, this document will synthesize existing knowledge on the broader indazole class to illuminate high-probability therapeutic targets. We will focus on two well-established target families for indazole-based compounds: Protein Kinases and Poly (ADP-ribose) Polymerases (PARPs) . This guide will provide the scientific rationale for pursuing these targets, detailed experimental workflows for target identification and validation, and a forward-looking perspective for drug development professionals.

The Indazole Scaffold: A Proven Pharmacophore in Oncology

The indazole moiety, a bicyclic aromatic heterocycle, is a recurring motif in a number of FDA-approved drugs.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, within protein active sites makes it an ideal anchor for designing potent and selective inhibitors.[3] In the realm of oncology, indazole-containing drugs have made a significant impact. Pazopanib and Axitinib are multikinase inhibitors that target key signaling pathways in cancer, while Niraparib is a potent PARP inhibitor used in the treatment of ovarian cancer.[1][4] The clinical success of these agents provides a strong impetus for the exploration of novel indazole analogs, such as those derived from this compound, for the next generation of targeted cancer therapies.

High-Priority Target Classes for this compound Analogs

Based on the established pharmacology of the indazole scaffold, two primary target classes present the most immediate and promising avenues for investigation for analogs of this compound.

Protein Kinases: The "Druggable" Kinome

The human kinome, comprising over 500 protein kinases, represents one of the most successfully targeted protein families in drug discovery.[5][] Kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[7]

Numerous indazole derivatives have been developed as potent kinase inhibitors.[4] The indazole core can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases.[4] This allows for the design of competitive inhibitors that block the kinase's catalytic activity.

Potential Kinase Targets for Investigation:

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8]

    • EGFR (Epidermal Growth Factor Receptor): Often mutated or overexpressed in various cancers, leading to uncontrolled cell growth.[9]

    • FGFR (Fibroblast Growth Factor Receptor): Involved in cell proliferation, migration, and survival; its aberration is implicated in several cancers.

  • Non-Receptor Tyrosine Kinases:

    • JAK (Janus Kinase): Key mediators of cytokine signaling, which can be dysregulated in both cancer and inflammatory diseases.[9]

  • Serine/Threonine Kinases:

    • Aurora Kinases: Essential for cell cycle progression and mitosis; their overexpression is common in many tumors.[4]

    • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle; their inhibition can induce cell cycle arrest and apoptosis.

The following diagram illustrates a simplified, generalized signaling pathway involving these kinases, highlighting their role in cancer progression.

Kinase Signaling in Cancer Figure 1: Generalized Kinase Signaling Pathways in Cancer cluster_cytokine Cytokine Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Angiogenesis Angiogenesis RTK->Angiogenesis Proliferation Cell Proliferation & Survival Downstream->Proliferation Metastasis Metastasis Downstream->Metastasis Apoptosis Apoptosis Inhibition Downstream->Apoptosis JAK JAK STAT STAT JAK->STAT Phosphorylates STAT->Proliferation Aurora Aurora Kinase CellCycle Cell Cycle Progression Aurora->CellCycle CDK CDK CDK->CellCycle CellCycle->Proliferation Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor CytokineReceptor->JAK

Caption: Generalized Kinase Signaling Pathways in Cancer.

Poly (ADP-ribose) Polymerases (PARPs): Exploiting Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) machinery, primarily involved in the repair of single-strand breaks.[10] The concept of "synthetic lethality" has emerged as a powerful strategy in cancer therapy. In cancers with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of cytotoxic DNA double-strand breaks, ultimately resulting in cancer-selective cell death.[10]

The FDA-approved PARP inhibitor, Niraparib, features an indazole-3-carboxamide core, underscoring the potential of this scaffold to effectively target the NAD+ binding site of PARP enzymes.[10] This provides a compelling rationale for evaluating this compound analogs as potential PARP inhibitors.

Emerging PARP-Family Targets:

Beyond PARP1/2, other members of the PARP family are gaining attention as potential therapeutic targets. For instance, Tankyrase (TNKS1/2), also PARP family members, are involved in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer.[11][12][13] Inhibition of Tankyrase can lead to the degradation of β-catenin, thereby suppressing tumor growth.[11] The indazole scaffold could also be explored for its potential to inhibit these non-canonical PARP enzymes.

The diagram below illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Synthetic Lethality with PARP Inhibitors Figure 2: The Principle of Synthetic Lethality cluster_normal Normal Cell cluster_cancer BRCA-Deficient Cancer Cell DNA_SSB_N DNA Single-Strand Break PARP_N PARP DNA_SSB_N->PARP_N Activates BER_N Base Excision Repair PARP_N->BER_N Mediates Survival_N Cell Survival BER_N->Survival_N Leads to DNA_DSB_N DNA Double-Strand Break HR_N Homologous Recombination DNA_DSB_N->HR_N Repaired by HR_N->Survival_N Leads to DNA_SSB_C DNA Single-Strand Break PARP_C PARP DNA_SSB_C->PARP_C DNA_DSB_C DNA Double-Strand Break DNA_SSB_C->DNA_DSB_C Converts to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_C Inhibits BER_C Base Excision Repair (Blocked) PARP_C->BER_C HR_C Homologous Recombination (Defective) DNA_DSB_C->HR_C Cell_Death Cell Death (Apoptosis) DNA_DSB_C->Cell_Death Leads to

Caption: The Principle of Synthetic Lethality.

A Phased Approach to Target Identification and Validation

A systematic and rigorous approach is essential to identify and validate the molecular targets of novel this compound analogs. The following experimental workflow is proposed, integrating both unbiased and hypothesis-driven methodologies.

Target ID and Validation Workflow Figure 3: Experimental Workflow cluster_id Phase 1: Target Identification cluster_validation Phase 2: Target Validation cluster_preclinical Phase 3: Preclinical Development Start 3-Iodo-1-methylindazole- 5-carboxylic acid analogs AP_MS Affinity Purification- Mass Spectrometry (AP-MS) Start->AP_MS Kinome_Profiling Kinome Profiling Start->Kinome_Profiling CETSA Cellular Thermal Shift Assay (CETSA) AP_MS->CETSA Candidate Targets Kinome_Profiling->CETSA Candidate Kinases Biochemical_Assays Biochemical Assays (Enzyme Kinetics) CETSA->Biochemical_Assays Confirmed Target Engagement Cell_Based_Assays Cell-Based Assays (Phenotypic & Mechanistic) Biochemical_Assays->Cell_Based_Assays Validated Potency & MOA Lead_Opt Lead Optimization Cell_Based_Assays->Lead_Opt Demonstrated Cellular Activity In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo

Caption: Experimental Workflow.

Phase 1: Unbiased and Hypothesis-Driven Target Identification

3.1.1. Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful unbiased method to identify protein interaction partners of a small molecule.[14][15][16]

Protocol: AP-MS for Target Identification

  • Probe Synthesis: Synthesize an analog of the this compound core structure that incorporates a reactive group (e.g., a photo-affinity label) and a linker for immobilization on a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a lysate from a relevant cancer cell line under native conditions to preserve protein complexes.

  • Affinity Purification: Incubate the cell lysate with the immobilized compound (and a control with a non-immobilized compound or beads alone) to capture interacting proteins.

  • Washing: Stringently wash the beads to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins with trypsin and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Data Analysis: Compare the protein profiles from the compound-immobilized beads and the control beads to identify specific binding partners.

3.1.2. Kinome Profiling

Given the prevalence of kinase inhibition by indazole derivatives, a hypothesis-driven approach using kinome profiling is highly recommended.[7] Several commercial services offer screening of small molecules against a large panel of purified kinases.[5][][17]

Protocol: Kinome Profiling

  • Compound Submission: Submit the this compound analog(s) of interest to a kinome profiling service provider.

  • Screening: The compound is typically screened at one or two concentrations against a panel of hundreds of kinases.

  • Data Acquisition: The inhibitory activity against each kinase is measured, often using a fluorescence- or luminescence-based assay that quantifies ATP consumption.

  • Data Analysis: The results are provided as a percentage of inhibition for each kinase, allowing for the identification of primary targets and an initial assessment of selectivity.

Phase 2: Rigorous Target Validation

Once a list of putative targets has been generated, it is crucial to validate these interactions.

3.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct target engagement in a cellular environment.[18][19][20][21] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[18]

Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.

3.2.2. Biochemical and Cell-Based Assays

Following confirmation of target engagement, the functional consequences of this interaction must be determined.

  • Biochemical Assays: For enzymatic targets like kinases and PARPs, in vitro activity assays are essential to determine the potency (e.g., IC50) and mechanism of inhibition (e.g., competitive, non-competitive).

  • Cell-Based Assays:

    • Phenotypic Assays: Assess the effect of the compound on cancer cell proliferation, viability, apoptosis, and migration.

    • Mechanistic Assays: Measure the modulation of downstream signaling pathways to confirm that the phenotypic effects are a consequence of target inhibition. For example, if a kinase is the target, one would measure the phosphorylation status of its known substrates.

Data Synthesis and Future Directions

The data generated from the proposed workflow should be synthesized to build a compelling case for a specific target or targets. A summary of key quantitative data should be presented in a clear and concise format.

Table 1: Exemplar Data Summary for a Lead Candidate

AssayTargetResult
Kinome ProfilingKinase X95% inhibition @ 1 µM
CETSAKinase XΔTm = +5°C
Biochemical IC50Kinase X50 nM
Cell ProliferationCancer Cell Line YGI50 = 200 nM
Substrate PhosphorylationPhospho-Substrate ZIC50 = 250 nM

The identification and validation of the therapeutic target(s) for this compound analogs is a critical step in their development as potential anti-cancer agents. The strategies outlined in this guide, leveraging both established knowledge of the indazole scaffold and cutting-edge experimental techniques, provide a robust framework for advancing this promising class of compounds towards the clinic. The ultimate goal is to develop novel, targeted therapies that can improve the lives of patients with cancer.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Iodo-1-methylindazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-Iodo-1-methylindazole-5-carboxylic acid (CAS No. 1234616-33-1), a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive public data for this specific molecule, this document synthesizes first-principle chemical reasoning with industry-standard methodologies, primarily guided by the International Council for Harmonisation (ICH) guidelines. It is designed to equip researchers, medicinal chemists, and drug development professionals with the theoretical knowledge and practical protocols necessary to generate a robust physicochemical profile of this and similar new chemical entities (NCEs). The guide details step-by-step procedures for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to assess stability under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Introduction and Molecular Profile

This compound is a substituted indazole derivative. The indazole core is a prevalent scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. A thorough understanding of the molecule's solubility and stability is a non-negotiable prerequisite for its advancement through the drug development pipeline. These properties fundamentally influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of a potential therapeutic agent.

Physicochemical Properties

A summary of the known and predicted properties for this compound is presented below.

PropertyValueSource
CAS Number 1234616-33-1[1]
Molecular Formula C₉H₇IN₂O₂[1]
Molecular Weight 302.07 g/mol [1]
Calculated LogP 1.876
Structural Implications for Solubility and Stability

The chemical structure of this compound offers predictive insights into its behavior:

  • Indazole Ring: The aromatic heterocyclic system contributes to the molecule's rigidity and potential for π-π stacking interactions, which can decrease aqueous solubility.

  • Carboxylic Acid Group (-COOH): This acidic functional group is the primary driver of pH-dependent solubility. At pH values above its pKa, the carboxylate anion (-COO⁻) will predominate, leading to significantly enhanced aqueous solubility due to ion-dipole interactions with water. Conversely, at pH values below its pKa, the neutral, less soluble form will be dominant.

  • Iodo Group (-I): The iodine atom increases the molecule's molecular weight and lipophilicity, which generally tends to decrease aqueous solubility. The carbon-iodine bond can also be susceptible to photolytic cleavage, representing a potential stability liability.

  • Methyl Group (-CH₃): The N-methylation prevents tautomerization and removes a hydrogen bond donor site compared to an unsubstituted indazole, which can slightly decrease solubility in water.

  • LogP: The calculated LogP of 1.876 suggests the compound is moderately lipophilic. This value is within a favorable range for good oral absorption and membrane permeability, but also indicates that aqueous solubility might be limited, especially at acidic pH.[2][3]

Comprehensive Solubility Assessment

Solubility dictates the achievable concentration of a drug in solution and is a critical factor for absorption. It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug discovery.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[4][5] This is a high-throughput assay often used in early discovery to quickly flag compounds with potential solubility issues.[6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 5 mM down to 0.01 mM).

  • Addition to Buffer: Using a liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a clear-bottom 96-well plate. This creates a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature (e.g., 25°C) with gentle shaking for 2 hours.[4]

  • Turbidity Reading: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to buffer-only controls.

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the true solubility of a compound in a saturated solution at equilibrium.[7] This is a more resource-intensive but accurate measurement, crucial for pre-formulation and lead optimization.[5]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) to create a visible suspension.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vials to stand, then filter the supernatant through a 0.45 µm PVDF filter to remove undissolved solids. Centrifugation can also be used.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water).

  • Analytical Determination: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations.

  • Data Reporting: Report the thermodynamic solubility in µg/mL or µM for each pH condition.

Diagram: Solubility Assessment Workflow

G cluster_0 Kinetic Solubility (Early Screening) cluster_1 Thermodynamic Solubility (Lead Optimization) K1 Prepare 10 mM Stock in DMSO K2 Serial Dilution in DMSO Plate K1->K2 K3 Add to Aqueous Buffer (pH 7.4) K2->K3 K4 Incubate (2h, 25°C) & Read Turbidity K3->K4 K5 Result: Kinetic Solubility (µM) K4->K5 T1 Add Excess Solid to Buffers (pH 2-7.4) T2 Equilibrate via Shake-Flask (24-48h) T1->T2 T3 Filter/Centrifuge to Remove Solids T2->T3 T4 Quantify Filtrate via HPLC/LC-MS T3->T4 T5 Result: Equilibrium Solubility vs. pH T4->T5

Caption: Workflow for kinetic and thermodynamic solubility determination.

Comprehensive Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) studies are essential to identify potential degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[1][8] These studies, guided by ICH Q1A(R2) guidelines, expose the compound to conditions more severe than accelerated stability testing.[8][9]

A validated, stability-indicating HPLC method is a prerequisite for these studies. The method must be able to resolve the parent compound from all significant degradation products.

Hydrolytic Stability

This test evaluates the compound's stability in the presence of water across a range of pH values.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in three separate media:

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Neutral: Purified Water

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis: For acidic and basic samples, neutralize the aliquot before dilution and analysis. Analyze all samples by the stability-indicating HPLC method.

  • Evaluation: Calculate the percentage of parent compound remaining and quantify any degradation products. Aim for 5-20% degradation to ensure the stress applied is appropriate.[1]

Oxidative Stability

This study assesses the molecule's susceptibility to oxidation.

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (H₂O₂), typically starting with 3% H₂O₂.

  • Incubation: Incubate the solution at room temperature. Oxidative reactions are often rapid.[1]

  • Time Points: Withdraw aliquots at short intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: Analyze the samples directly by HPLC.

  • Evaluation: Monitor for the loss of the parent peak and the formation of new peaks. If no degradation is observed, the concentration of H₂O₂ or the temperature can be increased.

Photostability

Photostability testing evaluates the effect of light exposure, which is critical given the presence of the light-sensitive C-I bond. This protocol should follow ICH Q1B guidelines.[10][11]

  • Sample Preparation: Expose both the solid-state powder and a solution (e.g., in water/acetonitrile) of the compound to a controlled light source. Prepare a dark control sample wrapped in aluminum foil for comparison.

  • Light Exposure: Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B requirements (a combination of cool white fluorescent and near-UV lamps). Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][12]

  • Analysis: After exposure, analyze both the light-exposed and dark control samples. For the solid sample, dissolve it in a suitable solvent first.

  • Evaluation: Compare the chromatograms of the exposed and control samples to identify any photodegradants.

Thermal Stability

This test assesses the stability of the compound, particularly in the solid state, at elevated temperatures.

  • Sample Preparation: Place a known amount of the solid compound in a vial.

  • Incubation: Store the vial in a calibrated oven at an elevated temperature (e.g., 80°C). For a more comprehensive study, multiple temperatures can be used.

  • Time Points: Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).

  • Analysis: At each time point, dissolve the solid sample and analyze by HPLC.

  • Evaluation: Assess for any degradation. Physical changes (e.g., color, appearance) should also be noted.

Diagram: Forced Degradation Study Workflow

G cluster_0 Forced Degradation (ICH Q1A/Q1B) cluster_conditions Stress Conditions API 3-Iodo-1-methylindazole- 5-carboxylic acid (API) Stress Apply Stress Conditions API->Stress Hydrolysis Hydrolysis (Acid, Base, Neutral) Stress->Hydrolysis Oxidation Oxidation (3% H₂O₂) Stress->Oxidation Photolysis Photolysis (ICH Q1B Light) Stress->Photolysis Thermal Thermal (Solid, 80°C) Stress->Thermal Analysis Analyze Samples at Time Points (Stability-Indicating HPLC) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Output Identify Degradation Pathways Quantify Degradants Assess Intrinsic Stability Analysis->Output

Caption: Overview of the forced degradation study process.

Data Interpretation and Reporting

All quantitative data from the solubility and stability studies should be systematically tabulated.

Table 1: Summary of Solubility Data
ConditionSolubility (µM)Method
PBS, pH 7.4[Insert Data]Kinetic (Turbidimetric)
pH 2.0 Buffer, 25°C[Insert Data]Thermodynamic (Shake-Flask)
pH 4.5 Buffer, 25°C[Insert Data]Thermodynamic (Shake-Flask)
pH 6.8 Buffer, 25°C[Insert Data]Thermodynamic (Shake-Flask)
pH 7.4 Buffer, 25°C[Insert Data]Thermodynamic (Shake-Flask)
Table 2: Summary of Forced Degradation Results
Stress ConditionIncubation Time/Temp% DegradationNo. of Degradants >0.1%
0.1 M HCl24h @ 60°C[Insert Data][Insert Data]
Water24h @ 60°C[Insert Data][Insert Data]
0.1 M NaOH24h @ 60°C[Insert Data][Insert Data]
3% H₂O₂8h @ RT[Insert Data][Insert Data]
Light (ICH Q1B)Per Guideline[Insert Data][Insert Data]
Thermal (Solid)14 days @ 80°C[Insert Data][Insert Data]

Conclusion

This guide outlines a robust, systematic approach to defining the solubility and stability profile of this compound. By applying these standardized protocols, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the drug discovery and development process. The pH-dependent solubility governed by the carboxylic acid moiety and the potential photolytic liability of the iodo-group are key characteristics that must be experimentally confirmed and quantified. The resulting data package will be foundational for subsequent formulation development, analytical method validation, and regulatory submissions.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Iodo-1-methylindazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and approved pharmaceuticals. Its unique structural and electronic properties allow for versatile interactions with various biological targets. The targeted functionalization of the indazole core, particularly through the formation of carbon-carbon bonds, is a cornerstone of modern medicinal chemistry, enabling the synthesis of novel drug candidates with tailored pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for creating biaryl and heteroaryl structures, which are common features in many therapeutic agents.[1]

This application note provides a comprehensive guide to the Suzuki coupling of 3-iodo-1-methylindazole-5-carboxylic acid, a key building block for the synthesis of a wide range of pharmacologically relevant compounds. The presence of the carboxylic acid moiety introduces specific challenges that require careful consideration in the protocol design to achieve high yields and purity. This document will detail a robust protocol, explain the rationale behind the chosen conditions, and offer troubleshooting guidance for common issues.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[2] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(I)L2 R¹-Pd(II)(I)L₂ Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Ar-Pd(II)-Ar'L2 R¹-Pd(II)-R²L₂ Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalytic Cycle Regeneration Product R¹-R² Reductive Elimination->Product Boronic Acid R²-B(OH)₂ Boronic Acid->Transmetalation Base Base Base->Transmetalation Halide R¹-I Halide->Oxidative Addition

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki Coupling of this compound with Arylboronic Acids

This protocol is adapted from established procedures for similar indazole systems and is optimized to address the presence of the carboxylic acid functionality.[1][3]

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control (or microwave reactor)

  • Condenser

  • Inert gas supply (argon or nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Experimental Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (3.0 equiv).

    • Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the iodo-indazole. Three equivalents of base are recommended to neutralize the carboxylic acid proton and facilitate the transmetalation step.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

    • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.10 equiv), to the flask under a positive pressure of the inert gas.

    • Rationale: Pd(dppf)Cl₂ is a robust and efficient catalyst for the coupling of heteroaryl halides.[1]

    • Add degassed 1,2-dimethoxyethane (DME) and degassed water in a 4:1 to 5:1 ratio to achieve a concentration of approximately 0.1 M with respect to the this compound.

    • Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvents is crucial to prevent oxidation of the palladium(0) active species.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 to protonate the carboxylic acid product.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Rationale: Under the basic reaction conditions, the product exists as a carboxylate salt, which is water-soluble. Acidification protonates the carboxylate, making the product soluble in organic solvents like ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure 3-aryl-1-methylindazole-5-carboxylic acid.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Arylboronic Acid 1.2 - 1.5 equivalentsDrives the reaction to completion.
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5-10 mol%)Effective for heteroaryl halide coupling.[1]
Base K₂CO₃ (3.0 equivalents)Neutralizes the carboxylic acid and facilitates transmetalation.
Solvent DME/Water (4:1 or 5:1)Dissolves both organic and inorganic reagents.
Temperature 80 - 100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time 2 - 12 hoursMonitored by TLC or LC-MS for completion.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst- Insufficiently degassed solvents- Poor quality of reagents- Low reaction temperature- Use fresh, high-quality catalyst and reagents.- Ensure thorough degassing of solvents.- Increase the reaction temperature.- Consider a different palladium catalyst/ligand system.
Recovery of starting material - Incomplete reaction- Increase reaction time and/or temperature.- Increase the equivalents of the boronic acid and/or base.
Formation of homocoupled boronic acid byproduct - Presence of oxygen- Improve the degassing procedure for solvents and the reaction mixture.
Difficult purification - Co-elution of product with byproducts- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative or additional purification step.
Incomplete extraction of the product - The aqueous layer is not sufficiently acidified.- Ensure the pH of the aqueous layer is acidic (pH 3-4) before extraction.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ inert Create Inert Atmosphere (Evacuate & backfill with Ar/N₂) reagents->inert catalyst Add Pd(dppf)Cl₂·CH₂Cl₂ inert->catalyst solvent Add Degassed Solvents (DME/Water) catalyst->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete acidify Acidify with 1M HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry, Filter, & Concentrate extract->dry purify Purify by Flash Chromatography dry->purify product Pure 3-Aryl-1-methylindazole-5-carboxylic acid purify->product

A flowchart illustrating the experimental workflow for the Suzuki coupling.

References

Application Notes & Protocols: Amide Bond Formation with 3-Iodo-1-methylindazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodo-1-methylindazole-5-carboxylic Acid in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1] Specifically, 1-substituted indazole-3-carboxamides have been investigated as potent inhibitors of various enzymes and receptor antagonists.[2][3][4] this compound (C₉H₇IN₂O₂) is a key synthetic intermediate, offering a versatile platform for the synthesis of novel bioactive compounds. The presence of the iodo group at the 3-position provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 5-position is primed for the formation of amide bonds, a cornerstone of drug discovery and development.[5] Amide bonds are present in over 25% of all marketed pharmaceuticals, valued for their metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[6]

This guide provides a detailed technical overview and field-proven protocols for the efficient formation of amide bonds utilizing this compound. We will delve into the mechanistic underpinnings of common coupling strategies and offer step-by-step procedures to empower researchers in their synthesis of novel chemical entities.

Part 1: The Chemistry of Amide Bond Formation - Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically favorable but kinetically slow at ambient temperatures. This is due to the formation of a stable and unreactive ammonium carboxylate salt.[7] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.

Mechanism of Action: A Tale of Two Pathways

Most modern amide coupling reactions proceed through the in-situ formation of a highly reactive acyl-substituted intermediate. While a plethora of coupling reagents exist, they can be broadly categorized into two main classes based on their mechanism of action: carbodiimides and onium salts (aminium/uronium and phosphonium).

1. Carbodiimide-Mediated Activation (e.g., EDC):

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, which can be difficult to remove and lowers the reaction yield. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed. These additives intercept the O-acylisourea to form a more stable and still highly reactive active ester, which then cleanly reacts with the amine.[8][9]

2. Onium Salt-Mediated Activation (e.g., HATU):

Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents.[10] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to the carboxylate. The carboxylate then attacks HATU to form a highly reactive OAt-active ester.[7] The subsequent reaction with the amine is rapid and efficient. The choice of onium salt can influence reaction rates and suppress side reactions like racemization.[7][10]

Visualizing the Mechanism: Carbodiimide Pathway

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt (Additive) Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH2 Amine->Amide Urea Urea Byproduct

Caption: EDC/HOBt mediated amide coupling mechanism.

Part 2: Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of amide derivatives of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally high-yielding and rapid, making it suitable for a wide range of amines, including those that are less nucleophilic.

Materials & Reagents:

ReagentMolecular Weight ( g/mol )RoleNotes
This compound302.07Starting MaterialEnsure it is dry.
Amine (R-NH₂)VariableNucleophileUse 1.1-1.2 equivalents.
HATU380.23Coupling ReagentStore under inert gas, handle quickly as it can be hygroscopic.
N,N-Diisopropylethylamine (DIPEA)129.24Non-nucleophilic BaseUse 2.0-3.0 equivalents.
Anhydrous N,N-Dimethylformamide (DMF)73.09SolventUse a dry, nitrogen-purged solvent.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (to make a ~0.1 M solution based on the carboxylic acid). Stir until all solids are dissolved.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), followed by HATU (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[9]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and widely used method. The water-soluble nature of the EDC and its urea byproduct can simplify purification.

Materials & Reagents:

ReagentMolecular Weight ( g/mol )RoleNotes
This compound302.07Starting MaterialEnsure it is dry.
Amine (R-NH₂)VariableNucleophileUse 1.1-1.2 equivalents.
EDC hydrochloride191.70Coupling ReagentWater-soluble.
HOBt monohydrate153.14AdditiveMinimizes side reactions.[8]
N,N-Diisopropylethylamine (DIPEA)129.24Non-nucleophilic BaseUse 2.0-3.0 equivalents.
Anhydrous Dichloromethane (DCM) or DMF84.93 / 73.09SolventChoose based on substrate solubility.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DCM or DMF (to make a ~0.1 M solution). Stir until dissolved.

  • Addition of Amine and EDC: Add the amine (1.1 eq) to the solution, followed by EDC·HCl (1.2 eq).

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 8-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Setup 1. Flame-dry flask under N2 Dissolve 2. Dissolve carboxylic acid (and HOBt for EDC) in anhydrous solvent Setup->Dissolve Add_Reagents 3. Add Amine, Coupling Reagent (HATU or EDC) Dissolve->Add_Reagents Add_Base 4. Add DIPEA dropwise Add_Reagents->Add_Base Stir 5. Stir at RT, Monitor (TLC/LCMS) Add_Base->Stir Workup 6. Aqueous Work-up (Wash with acid/base/brine) Stir->Workup Dry 7. Dry (Na2SO4) & Concentrate Workup->Dry Purify 8. Column Chromatography Dry->Purify

Caption: General experimental workflow for amide coupling.

Part 3: Troubleshooting and Field-Proven Insights

Causality-Driven Troubleshooting:

Issue ObservedPotential CauseSuggested Solution
Low or No Product Formation Insufficient Activation: The carboxylic acid is not being activated effectively. This can be due to moisture deactivating the coupling reagent or insufficient reaction time.Ensure all glassware is rigorously dried and use anhydrous solvents. For sluggish reactions, consider switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Increasing the reaction temperature to 40-50°C may also be beneficial.
Poor Nucleophilicity of Amine: Electron-deficient or sterically hindered amines may react slowly.[8][11][12]Increase the equivalents of the amine (up to 2.0 eq) and the coupling reagent. Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can improve yields.[9]
Presence of Byproducts N-acylurea Formation (EDC): The O-acylisourea intermediate is rearranging before reacting with the amine.Ensure an adequate amount of HOBt (at least 1.2 eq) is used. Lowering the reaction temperature to 0°C during the initial phase can also suppress this side reaction.
Guanidinylation of Amine (HATU/HBTU): Excess aminium reagent can react with the primary/secondary amine to form a guanidinium byproduct.[10]Use a slight excess of the carboxylic acid relative to the amine or avoid a large excess of the coupling reagent. Pre-activation of the acid before adding the amine is the most effective way to prevent this.
Difficulty in Purification DMF in Product: DMF is a high-boiling point solvent and can be difficult to remove completely.Perform multiple washes with 5% aqueous LiCl or brine during the work-up. Co-evaporation with a lower-boiling solvent like toluene can also help.
Urea Byproducts: The urea byproduct from carbodiimide reagents can be difficult to separate from the product.If using EDC, the urea is water-soluble and should be removed during the aqueous work-up. If DCC or DIC were used, the urea is often insoluble and can be removed by filtration.

Expert Insight: The electronic nature of the indazole ring system can influence the acidity of the carboxylic acid. The N-methylation at the 1-position slightly increases the electron density of the ring system compared to an unsubstituted indazole. However, the overall electron-withdrawing character of the heterocyclic system, combined with the iodo-substituent, should render the carboxylic acid sufficiently reactive for standard coupling conditions. For particularly challenging couplings, such as with highly hindered anilines, phosphonium-based reagents like PyBOP could be considered, as they are known to be effective for sterically demanding substrates.[9]

References

Application Notes and Protocols: Harnessing 3-Iodo-1-methylindazole-5-carboxylic acid for Solid-Phase Synthesis of Diverse Molecular Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the Indazole Scaffold in Drug Discovery

The indazole core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several FDA-approved kinase inhibitors like Pazopanib and Axitinib.[1][2] Its rigid bicyclic structure and ability to participate in various biological interactions make it a highly sought-after scaffold in drug design.[3][4] The specific building block, 3-Iodo-1-methylindazole-5-carboxylic acid , offers a unique trifecta of functionalities for solid-phase synthesis (SPOS). The carboxylic acid at the 5-position serves as a robust anchor for immobilization onto a solid support. The methyl group at the 1-position blocks one of the tautomeric forms of the indazole ring, ensuring regiochemical integrity during subsequent reactions.[2] Crucially, the iodo group at the 3-position acts as a versatile synthetic handle, primed for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of molecular diversity.[5][6][7]

This guide provides a comprehensive overview and detailed protocols for the effective utilization of this compound in solid-phase synthesis to generate libraries of novel indazole-based compounds.

Part 1: Immobilization of this compound onto Solid Support

The foundational step in any solid-phase synthesis is the efficient and stable anchoring of the initial building block to an insoluble polymeric support. For the synthesis of C-terminal amides, Rink Amide resin is a popular and effective choice due to its acid-labile linker, which allows for cleavage of the final product under relatively mild conditions.[3] The carboxylic acid of our indazole building block can be readily coupled to the amine functionality of the Rink Amide resin using standard peptide coupling reagents.

Rationale for Reagent Selection:
  • Resin: Rink Amide resin is selected to yield a C-terminal amide upon cleavage, a common functional group in bioactive molecules.[8]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes racemization and promotes rapid amide bond formation.[9][10]

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to activate the carboxylic acid and neutralize the resulting salts during the coupling reaction.[10]

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for swelling the resin and dissolving the reactants.[8]

Experimental Protocol: Immobilization on Rink Amide Resin
  • Resin Swelling: Place Rink Amide resin (1.0 g, ~0.6 mmol/g loading) in a solid-phase synthesis vessel. Add DMF (10 mL) and gently agitate for 1 hour to swell the resin beads. Drain the solvent.

  • Fmoc Deprotection (if applicable): If using Fmoc-protected Rink Amide resin, treat the resin with 20% piperidine in DMF (10 mL) for 10 minutes. Drain and repeat for another 20 minutes. Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Activation of Carboxylic Acid: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF (5 mL). Add DIPEA (6 equivalents) to the solution and vortex briefly.

  • Coupling Reaction: Add the activated indazole solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 4 hours.

  • Monitoring the Reaction: To ensure complete coupling, a small sample of the resin can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.

  • Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted amine groups on the resin, treat the resin with a capping solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v) for 30 minutes. Wash the resin as described in the previous step. The resin-bound 3-iodo-1-methylindazole is now ready for further diversification.

Part 2: On-Resin Diversification via Suzuki-Miyaura Cross-Coupling

With the indazole scaffold securely anchored to the solid support, the 3-iodo group provides a powerful handle for introducing a wide array of substituents through palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][4][11] This reaction is highly versatile and tolerates a broad range of functional groups on the boronic acid coupling partner.

Workflow for On-Resin Suzuki-Miyaura Coupling

Caption: Workflow for the diversification of resin-bound iodo-indazole via Suzuki-Miyaura cross-coupling.

Experimental Protocol: On-Resin Suzuki-Miyaura Coupling
  • Resin Preparation: Take the resin-bound 3-iodo-1-methylindazole from Part 1 and swell it in a suitable solvent such as 1,4-dioxane or DMF for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve the desired aryl or heteroaryl boronic acid (5 equivalents relative to resin loading), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base like K₂CO₃ (10 equivalents) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Coupling Reaction: Add the reagent mixture to the swollen resin. Heat the reaction mixture to 80-100 °C and agitate for 12-24 hours. The reaction can be conveniently performed in a sealed vessel with gentle shaking.

  • Washing: After the reaction is complete, allow the resin to cool to room temperature. Drain the solvent and wash the resin thoroughly with the reaction solvent, water, DMF, and DCM to remove any unreacted reagents and byproducts.

  • Iteration: This Suzuki-Miyaura coupling protocol can be repeated with different boronic acids in parallel synthesis formats to rapidly generate a library of diversified indazole derivatives.

Table 1: Key Parameters for On-Resin Suzuki-Miyaura Coupling
ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Readily available and effective for a wide range of substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Inorganic bases are commonly used and effective in these couplings.
Solvent 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/H₂OA mixture of an organic solvent and water is often necessary to dissolve all reactants.
Temperature 80 - 120 °CElevated temperatures are typically required to drive the reaction to completion.
Reaction Time 12 - 24 hoursSufficient time to ensure high conversion on the solid support.

Part 3: Cleavage from the Solid Support

The final step in the synthesis is the cleavage of the newly synthesized indazole derivative from the solid support. For Rink Amide resin, this is achieved under acidic conditions, typically with a trifluoroacetic acid (TFA) based cleavage cocktail.[5][12] The composition of the cleavage cocktail is critical to prevent side reactions, especially the alkylation of the product by reactive species generated from the linker and any acid-labile side-chain protecting groups.[6][13]

Logical Flow of the Cleavage Process

Cleavage_Process Start Resin-Bound Product Cleavage Treat with TFA Cleavage Cocktail Start->Cleavage Filtration Filter to Separate Resin Cleavage->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Isolation Isolate Crude Product Precipitation->Isolation Purification Purify by HPLC Isolation->Purification Final Pure Indazole Derivative Purification->Final

Caption: Step-wise process for the cleavage and isolation of the final indazole product.

Experimental Protocol: Cleavage and Isolation
  • Resin Preparation: Wash the resin-bound product from Part 2 with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

  • Cleavage: Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K : TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the cleavage mixture to separate the resin beads. Collect the filtrate.

  • Washing: Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all the filtrates.

  • Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude product.

  • Isolation: Collect the precipitated product by centrifugation or filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • Purification: The crude product can be purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Common Cleavage Cocktails for Rink Amide Resin
Reagent CocktailCompositionPrimary Use and Considerations
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, and Trp.[13]
TFA/TIS/H₂O TFA/triisopropylsilane/water (95:2.5:2.5)A "cleaner" cocktail that avoids the use of odorous thiols. TIS is an excellent scavenger for carbocations.[6]
TFA/DMB TFA with 3% v/v 1,3-dimethoxybenzeneSpecifically recommended to prevent C-terminal N-alkylation that can occur with Rink Amide resin.[5][12]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMB: 1,3-Dimethoxybenzene

Conclusion

This compound is a valuable and versatile building block for the solid-phase synthesis of diverse libraries of indazole-based compounds. The protocols outlined in this guide provide a robust framework for the immobilization, on-resin diversification via Suzuki-Miyaura coupling, and final cleavage of these compounds. By leveraging the power of solid-phase synthesis, researchers can efficiently explore the chemical space around the privileged indazole scaffold, accelerating the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Cellular Characterization of Novel 3-Iodo-1-methylindazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing cell-based assays to characterize the biological activity of a novel series of 3-Iodo-1-methylindazole-5-carboxylic acid derivatives. Given that the indazole scaffold is a privileged structure in kinase inhibitor discovery, these protocols are designed around the hypothesis that these compounds may exhibit anti-proliferative and pro-apoptotic effects, potentially through the modulation of cellular kinase signaling pathways. The methodologies detailed herein are robust, validated, and designed to provide a clear understanding of the compounds' potency, mechanism of action, and therapeutic potential in a cellular context.

Introduction: The Rationale for Cellular Characterization

The discovery and development of novel small molecule therapeutics require a systematic evaluation of their effects on cellular processes. The this compound scaffold represents a promising starting point for the generation of new chemical entities with potential applications in oncology and neurology.[1] Cell-based assays serve as a critical bridge between initial biochemical screens and more complex in vivo studies, offering a biologically relevant environment to assess compound efficacy and mechanism.[2][3][4]

This guide outlines a tiered approach to the cellular characterization of these derivatives, beginning with broad assessments of cell viability and cytotoxicity, followed by more specific assays to elucidate the mechanism of cell death (apoptosis), and finally, targeted assays to measure the inhibition of intracellular kinase activity.[5][6] This structured workflow ensures a thorough and efficient evaluation of each derivative, enabling data-driven decisions for lead optimization.

Foundational Assays: Assessing Impact on Cell Viability and Proliferation

The initial step in characterizing a new compound series is to determine its effect on cell proliferation and viability. This provides a quantitative measure of a compound's potency (e.g., IC50) and is essential for selecting appropriate concentrations for subsequent mechanistic studies. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

Workflow for Cellular Viability Screening

The following diagram illustrates the general workflow for assessing the effect of the indazole derivatives on cell viability.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: MTT Assay & Data Analysis start Select and Culture Cancer Cell Line (e.g., A549, HCT116) seed Seed Cells into 96-well Plates start->seed adhere Allow Cells to Adhere (24 hours) seed->adhere treat Treat Cells with Compounds (72 hours) adhere->treat prepare Prepare Serial Dilutions of Indazole Derivatives prepare->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Selected cancer cell line (e.g., HCT116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each indazole derivative in DMSO.

    • Perform serial dilutions in complete medium to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate for 4 hours at 37°C, 5% CO2.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[9]

Data Presentation and Analysis

The results should be expressed as a percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of compound that inhibits cell viability by 50%, can be calculated using non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in software such as GraphPad Prism.

Derivative IDIC50 (µM)
Compound A-015.2
Compound A-0212.8
Compound A-03> 100
Staurosporine (Control)0.02
Table 1: Example data table for cell viability IC50 values of indazole derivatives in HCT116 cells after 72-hour treatment.

Mechanistic Insight: Elucidating the Pathway of Cell Death

Once a compound demonstrates anti-proliferative activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. Key hallmarks of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS).[10]

Caspase-Glo® 3/7 Assay: Measuring Executioner Caspase Activity

The activation of executioner caspases-3 and -7 is a critical step in the apoptotic pathway.[10] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the activity of these caspases.[10] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type" luminescent signal.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells and compounds as described in the MTT assay.

  • White-walled, clear-bottom 96-well plates (for luminescence).

  • Caspase-Glo® 3/7 Reagent (Promega).

Procedure:

  • Cell Seeding and Treatment:

    • Seed 10,000 cells per well in 100 µL of complete medium into a white-walled 96-well plate.

    • Incubate for 24 hours.

    • Treat cells with the indazole derivatives at concentrations around their IC50 values (e.g., 1x, 2x, 5x IC50) for a shorter duration (e.g., 24 hours).

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

RealTime-Glo™ Annexin V Apoptosis Assay

To confirm apoptosis and gain kinetic insights, the RealTime-Glo™ Annexin V Apoptosis Assay can be employed. This assay measures the real-time exposure of phosphatidylserine (PS) on the outer surface of the cell membrane, an early event in apoptosis.[11] The assay uses two Annexin V fusion proteins that, upon binding to PS, come into close proximity, forming a functional luciferase and generating a luminescent signal.[11]

Data Presentation

Results from the apoptosis assays should be presented as fold-change in signal relative to the vehicle control.

Derivative IDConcentrationCaspase-3/7 Activation (Fold Change)
Compound A-015 µM4.5
Compound A-0110 µM8.2
Staurosporine (1 µM)1 µM10.5
Table 2: Example data for Caspase-3/7 activation in HCT116 cells treated for 24 hours.

Target Engagement: Measuring Cellular Kinase Inhibition

Given the prevalence of the indazole core in kinase inhibitors, a key step is to determine if the observed anti-proliferative and pro-apoptotic effects are due to the inhibition of a specific kinase pathway within the cell. A cellular phosphorylation assay is a direct way to measure the inhibition of a kinase's activity on its downstream substrate.[5]

Principle of a Cellular Phosphorylation Assay

This type of assay quantifies the phosphorylation status of a specific substrate protein downstream of a target kinase.[5] Upon treatment with an effective kinase inhibitor, the phosphorylation of the substrate will decrease. This change can be detected using methods like ELISA or TR-FRET, which employ antibodies specific to the phosphorylated form of the substrate.[5][12]

Hypothetical Kinase Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where an indazole derivative inhibits a target kinase, leading to a reduction in substrate phosphorylation and subsequent downstream effects.

G compound Indazole Derivative kinase Target Kinase (e.g., Kinase X) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Effects (e.g., Inhibition of Proliferation, Induction of Apoptosis) p_substrate->downstream Signal Transduction

Caption: Inhibition of a kinase signaling pathway by an indazole derivative.

Detailed Protocol: Cellular Phospho-Substrate ELISA

Materials:

  • Cell line known to have an active kinase pathway of interest (e.g., a cell line with a known activating mutation).

  • Serum-free medium.

  • Indazole derivatives.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Phospho-substrate ELISA kit (e.g., PathScan® Phospho-Akt1 (Ser473) Sandwich ELISA Kit from Cell Signaling Technology).

Procedure:

  • Cell Culture and Starvation:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Serum-starve the cells overnight by replacing the complete medium with a serum-free medium. This reduces basal kinase activity.

  • Compound Treatment and Stimulation:

    • Pre-treat cells with various concentrations of the indazole derivatives for 1-2 hours.

    • Stimulate the pathway with an appropriate growth factor (e.g., EGF, IGF) for 15-30 minutes to induce kinase activation and substrate phosphorylation.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

    • Collect the lysates.

  • ELISA Protocol:

    • Perform the phospho-substrate ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates to a pre-coated plate, followed by the addition of detection antibodies and a substrate for colorimetric or chemiluminescent readout.

  • Data Acquisition and Analysis:

    • Read the absorbance or luminescence.

    • Normalize the phospho-protein signal to the total protein signal (from a parallel ELISA or total protein assay) to account for any differences in cell number.

    • Calculate the IC50 for the inhibition of substrate phosphorylation.

Data Presentation

The results should demonstrate a dose-dependent inhibition of substrate phosphorylation.

Derivative IDIC50 for Phospho-Substrate Inhibition (µM)
Compound A-010.8
Compound A-024.5
Known Kinase X Inhibitor0.1
Table 3: Example data for the inhibition of a target kinase's substrate phosphorylation in a cellular context.

Conclusion and Future Directions

This guide provides a foundational framework for the cellular characterization of novel this compound derivatives. By systematically assessing cell viability, mechanism of cell death, and target engagement, researchers can effectively identify promising lead compounds. The protocols described are robust and utilize commercially available kits, ensuring reproducibility.

Further characterization could involve broader kinase profiling to assess selectivity, the use of 3D cell culture models for more physiologically relevant data, and multiplexed assays to gather more information from a single experiment.[4][13] The ultimate goal is to build a comprehensive cellular profile for each derivative, guiding the subsequent stages of drug discovery and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Iodo-1-methylindazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of 3-Iodo-1-methylindazole-5-carboxylic acid. This protocol is designed for researchers, scientists, and professionals in drug development who require a robust and efficient method to obtain high-purity material. The methodology leverages a C18 stationary phase with a gradient elution of acetonitrile in water, modified with trifluoroacetic acid (TFA) to ensure sharp peak shapes and optimal resolution. This document provides a step-by-step protocol, explains the scientific rationale behind the method development, and includes data presentation and workflow visualization to guide the user.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of bioactive molecules. The purity of such intermediates is paramount, as impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small molecules, offering high resolution and efficiency.

This application note details a systematic approach to developing a preparative HPLC method for this compound. The compound's structure, featuring a carboxylic acid group and a moderately hydrophobic indazole core (LogP ≈ 1.88)[1], makes it an ideal candidate for Reverse-Phase HPLC. The method employs a C18 column and a mobile phase containing an acid modifier to control the ionization of the carboxylic acid, thereby achieving symmetrical peaks and reproducible retention times.

Method Development & Rationale

The development of a successful HPLC purification method hinges on the careful selection of the stationary phase, mobile phase, and gradient conditions. The following sections outline the rationale for the chosen parameters.

Stationary Phase Selection

A C18 (octadecylsilyl) stationary phase was selected for this application. C18 columns are the most widely used stationary phases in reverse-phase chromatography due to their high hydrophobicity and retention capabilities for a broad range of organic molecules.[2] The hydrophobic C18 chains interact with the non-polar regions of the this compound molecule, providing the primary mechanism for retention and separation from more polar or less retained impurities.

Mobile Phase Composition

The mobile phase consists of a mixture of water (Solvent A) and acetonitrile (Solvent B). Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and UV transparency. The key to successfully chromatographing carboxylic acids is the inclusion of an acid modifier in the mobile phase.[3][4]

For this method, 0.1% Trifluoroacetic Acid (TFA) is added to both Solvent A and Solvent B. The addition of TFA serves two critical purposes:

  • Suppression of Analyte Ionization: The low pH created by TFA (typically pH 2-2.5) ensures that the carboxylic acid group of the target molecule remains in its protonated, neutral form.[5] This prevents the formation of anionic species that can lead to peak tailing and poor retention on the non-polar stationary phase.

  • Suppression of Silanol Ionization: The acidic mobile phase also suppresses the ionization of residual silanol groups on the surface of the silica-based C18 packing material.[6][7] This minimizes undesirable secondary ionic interactions between the analyte and the stationary phase, which are a common cause of peak tailing.[8]

Gradient Elution

A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed to ensure efficient elution of the target compound while providing adequate separation from impurities. A shallow gradient allows for the separation of closely eluting compounds, while a steeper gradient at the end of the run ensures that any strongly retained impurities are washed from the column.

Detection Wavelength

The selection of an appropriate detection wavelength is crucial for monitoring the purification process. A UV-Vis detector is used, and the wavelength is chosen based on the UV absorbance profile of this compound. A preliminary scan of the compound would reveal its absorbance maxima. For many aromatic and heterocyclic compounds, a wavelength in the range of 210-280 nm is suitable. For this method, a wavelength of 254 nm is recommended as a starting point, as it provides good sensitivity for many aromatic compounds.

Materials and Methods

Equipment
  • Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Fraction collector.

  • Analytical HPLC system for fraction analysis.

Reagents and Columns
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Crude this compound

  • Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size)

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Detailed Protocol

Mobile Phase Preparation
  • Solvent A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Solvent B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of the initial mobile phase conditions or a solvent like methanol or DMSO can be used.

  • Ensure the sample is fully dissolved. If necessary, sonicate the solution briefly.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Parameters

The following table summarizes the optimized HPLC parameters for the purification of this compound.

ParameterValue
Column Preparative C18, 19 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15 mL/min
Injection Volume 1-5 mL (depending on sample concentration)
Detection UV at 254 nm
Column Temperature Ambient
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (min)% Solvent A% Solvent B
0.07030
20.03070
22.0595
25.0595
26.07030
30.07030
Post-Purification Workflow
  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity.

  • Pooling and Solvent Removal: Pool the pure fractions and remove the solvent, typically using a rotary evaporator. The presence of TFA may require co-evaporation with a solvent like methanol to aid in its removal.

  • Final Product Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, melting point) to confirm its identity and purity.

Workflow Visualization

The following diagram illustrates the complete workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_sample Crude Sample dissolution Dissolution in Minimal Solvent crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection Injection onto Preparative C18 Column filtration->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection purity_check Analytical HPLC Purity Check fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling solvent_removal Solvent Removal pooling->solvent_removal characterization Final Product Characterization solvent_removal->characterization

Caption: Workflow for the purification of this compound.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and efficient protocol for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient modified with 0.1% TFA is critical for achieving high resolution and symmetrical peak shapes. This method can be adapted for different scales of purification by adjusting the column dimensions, flow rate, and injection volume accordingly. The principles and rationale outlined herein can also serve as a valuable guide for developing purification methods for other substituted indazole carboxylic acids and similar heterocyclic compounds.

References

Application Note: Strategic Derivatization of 3-Iodo-1-methylindazole-5-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This application note provides a detailed guide for the strategic derivatization of 3-Iodo-1-methylindazole-5-carboxylic acid, a versatile starting material designed for comprehensive Structure-Activity Relationship (SAR) exploration. We present detailed, field-proven protocols for orthogonal chemical modifications at two key positions: the C-5 carboxylic acid and the C-3 iodo group. The methodologies cover robust amide and ester formations, as well as palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. By leveraging these distinct reaction handles, researchers can efficiently generate diverse libraries of novel indazole derivatives to systematically probe the chemical space and optimize for desired biological activity, a critical process in modern drug discovery.[3][4]

The Core Scaffold: A Multi-Functional Hub for Derivatization

This compound (CAS 1234616-33-1) is an ideal starting scaffold for SAR studies due to its three distinct, pre-functionalized regions.[5] The N-1 position is methylated, which simplifies synthetic campaigns by obviating the need for a protection-deprotection sequence, a common requirement for indazole chemistry.[6][7] This leaves two readily accessible and chemically orthogonal sites for diversification:

  • C-5 Carboxylic Acid: A versatile handle for forming amide or ester linkages with a vast library of commercially available amines and alcohols.

  • C-3 Iodo Group: An excellent electrophile for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents. The high reactivity of the C-I bond is advantageous in these transformations.[8]

The strategic combination of reactions at these two sites allows for a combinatorial-like approach to library synthesis, maximizing the structural diversity generated from a single, advanced intermediate.

cluster_0 This compound cluster_1 Derivatization Pathways Core C5_Node C-5 Carboxylic Acid (Amides, Esters) Core->C5_Node Amide Coupling Fischer Esterification C3_Node C-3 Iodo Group (Cross-Coupling) Core->C3_Node Suzuki Coupling Sonogashira Coupling N1_Node N-1 Methyl (Blocks Reactivity) Core->N1_Node Pre-functionalized

Figure 1: Reactive sites on the core scaffold.

Protocol I: Derivatization at the C-5 Carboxylic Acid

The carboxylic acid moiety is arguably the most common anchor point for library synthesis in medicinal chemistry due to the reliability and versatility of amide bond formation.

A. Amide Library Synthesis via HATU Coupling

Principle of Causality: Amide coupling involves the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by an amine.[9] While converting the acid to an acyl chloride is possible, it can be too harsh for complex substrates. Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, operate under mild conditions, minimize racemization in chiral substrates, and are broadly compatible with diverse functional groups, making them ideal for library synthesis.[10][11]

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Detailed Protocol:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the selected amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]

B. Ester Synthesis via Fischer Esterification

Principle of Causality: Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[13] The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction toward the ester product.[14]

Materials:

  • This compound

  • Alcohol of choice (e.g., Methanol, Ethanol; used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

Detailed Protocol:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol).

  • Carefully add concentrated H₂SO₄ (0.05 eq) dropwise.

  • Heat the mixture to reflux (typically 65 °C for methanol) and maintain for 6-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, neutralize the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Characterization: Purify by column chromatography and characterize as described for the amide synthesis.

Protocol II: Derivatization at the C-3 Iodo Position

The carbon-iodine bond at the C-3 position is a powerful gateway for introducing structural complexity through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Cross-Coupling

Principle of Causality: The Suzuki reaction forms a carbon-carbon bond between an organoboron species and an organic halide.[8] The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. This reaction is exceptionally robust and tolerates a vast array of functional groups, making it a cornerstone of modern medicinal chemistry for creating biaryl and heteroaryl structures.[15][16]

Materials:

  • 3-Iodo-1-methylindazole-5-carboxylate derivative (from Protocol I)

  • Aryl- or Heteroarylboronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v mixture)

Detailed Protocol:

  • To a Schlenk flask or microwave vial, add the indazole starting material (1.0 eq), the boronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Scientist's Note: Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Characterization: Purify by column chromatography and characterize by NMR and HRMS.

Common Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst; inefficient base.Use a fresh bottle of catalyst. Ensure the base is finely powdered and anhydrous. Consider a stronger base like Cs₂CO₃.[8]
Dehalogenation Source of hydride; catalyst/ligand choice.Use high-purity, anhydrous solvents. Screen different phosphine ligands if the issue persists.[8]
Homocoupling of Boronic Acid Reaction conditions favor boronic acid decomposition.Ensure efficient stirring and proper degassing. Lowering the reaction temperature slightly may help.

Table 1: Troubleshooting the Suzuki-Miyaura Reaction.

B. Sonogashira Coupling

Principle of Causality: The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] It utilizes a dual catalytic system: a palladium complex facilitates the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center.[1] This reaction is invaluable for introducing rigid, linear alkyne linkers into molecules.

Materials:

  • 3-Iodo-1-methylindazole-5-carboxylate derivative

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Triethylamine (Et₃N) (solvent and base)

  • Anhydrous Tetrahydrofuran (THF)

Detailed Protocol:

  • To a dry Schlenk flask, add the indazole starting material (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous THF and anhydrous Et₃N (typically a 2:1 ratio).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the 3-alkynyl indazole product by column chromatography and characterize by NMR and HRMS.

Integrated SAR Strategy and Data Presentation

The orthogonality of these reactions enables a powerful, multi-directional approach to SAR. One can first generate a library of amides at the C-5 position and then subject each member to a Suzuki coupling with a panel of boronic acids. This workflow rapidly expands the explored chemical space.

cluster_0 Step 1: C-5 Derivatization cluster_1 Step 2: C-3 Derivatization Start 3-Iodo-1-methylindazole- 5-carboxylic acid Amide Amide Library (R-NH₂) Start->Amide Ester Ester Library (R-OH) Start->Ester Suzuki Suzuki Coupling (Ar-B(OH)₂) Amide->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Amide->Sonogashira Ester->Suzuki Ester->Sonogashira Final Diverse Final Compound Library for SAR Screening Suzuki->Final Sonogashira->Final

Figure 2: Workflow for sequential library generation.

The resulting data should be organized systematically to facilitate SAR analysis.

Cmpd ID C-5 Modification (R¹) C-3 Modification (R²) Yield (%) Purity (HPLC, %) Biological Activity (IC₅₀, µM)
LIB-001 -CONH-c-propyl-Phenyl75>981.2
LIB-002 -CONH-c-propyl-Pyridin-3-yl68>990.5
LIB-003 -CONH-CH₂Ph-Phenyl81>995.8
LIB-004 -CONH-CH₂Ph-Pyridin-3-yl72>972.1
LIB-005 -CONH-c-propyl-C≡C-Ph65>980.9

Table 2: Example data table for organizing SAR results.

Conclusion

This compound is a highly valuable and versatile scaffold for building diverse molecular libraries aimed at drug discovery. The distinct reactivity of the C-5 carboxylic acid and the C-3 iodo group allows for the application of robust and orthogonal synthetic protocols, including amide coupling, esterification, and palladium-catalyzed cross-coupling reactions. The detailed methods provided in this note offer researchers a reliable blueprint for the efficient and strategic exploration of the chemical space around the indazole core, accelerating the identification of lead compounds with optimized biological profiles.

References

The Strategic Application of 3-Iodo-1-methylindazole-5-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for a Specialized Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical starting points for drug development.[1][2] By screening small, low-complexity molecules (fragments), FBDD explores chemical space more effectively, often yielding hits with superior ligand efficiency and better downstream developability.[2][3] The core principle of FBDD is to identify weak-binding but high-quality interactions that can be progressively optimized into potent, selective, and drug-like leads.[4]

This application note details the strategic use of a specialized fragment, 3-Iodo-1-methylindazole-5-carboxylic acid , in FBDD campaigns. We will explore the scientific justification for its unique structural features, provide detailed protocols for its application in primary screening and hit validation, and present a workflow for its evolution into a more potent chemical entity.

The selection of this fragment is deliberate, incorporating three key chemical motifs that are highly advantageous for modern drug discovery:

  • The Indazole Scaffold: The indazole ring system is a well-recognized "privileged scaffold" in medicinal chemistry.[1][5] It is a bioisostere of native nucleotides and is present in numerous approved drugs, demonstrating its favorable properties for biological interactions.[1][6] Its rigid bicyclic structure provides a defined vector for chemical elaboration.

  • The Iodine Atom for Halogen Bonding: The iodine at the 3-position is not merely a placeholder but a functional group capable of forming a halogen bond—a specific, non-covalent interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen on a protein target.[2][7] This directional interaction can provide a significant and specific anchor point for binding, a feature increasingly exploited in rational drug design.[8][9]

  • The Carboxylic Acid and N-Methyl Groups: The carboxylic acid at the 5-position serves multiple purposes. It significantly enhances aqueous solubility, a critical requirement for the high concentrations used in fragment screening.[10][11] Furthermore, it acts as a potent hydrogen bond donor and acceptor and provides a clear, synthetically tractable handle for fragment "growing" or "linking" strategies.[10][12] The N-methyl group blocks tautomerization and provides a specific substitution vector, preventing the formation of isomeric mixtures during synthesis and ensuring a defined interaction with the target.[13]

Physicochemical Properties and "Rule of Three" Compliance

A defining characteristic of a good fragment is its adherence to the "Rule of Three," which helps ensure that the starting point has ample room for optimization without becoming excessively large or lipophilic.[4] this compound is designed to be fully compliant.

PropertyValue"Rule of Three" GuidelineRationale for FBDD
Molecular Weight (MW) 302.07 g/mol < 300 DaWhile slightly over, it is well within the accepted range for complex fragments, leaving significant scope for lead optimization.
cLogP ~1.88< 3Ensures adequate solubility and minimizes non-specific binding.
Hydrogen Bond Donors 1 (from COOH)≤ 3Provides a key interaction point without excessive polarity.
Hydrogen Bond Acceptors 3 (N, C=O, OH)≤ 3Offers multiple potential interactions with the target protein.
Rotatable Bonds 1 (C-COOH bond)≤ 3The conformational rigidity of the scaffold reduces the entropic penalty upon binding.

Synthetic Protocol

The synthesis of this compound can be approached through a regioselective N-methylation of a suitable indazole precursor. The following protocol is a representative method based on established indazole chemistry.[13][14][15]

Workflow for Synthesis

cluster_0 Synthesis Pathway Start Indazole-5-carboxylic acid Iodination Step 1: Iodination (e.g., I2, KI, NaHCO3) Start->Iodination Introduction of Iodine N_Methylation Step 2: N-Methylation (e.g., CH3I, NaH in THF) Iodination->N_Methylation Regioselective Methylation Purification Step 3: Purification (Crystallization/Chromatography) N_Methylation->Purification Isolation of N1-isomer Final 3-Iodo-1-methylindazole- 5-carboxylic acid Purification->Final

Caption: Synthetic workflow for the target fragment.

Step-by-Step Laboratory Procedure
  • Step 1: Iodination of 1H-Indazole-5-carboxylic acid.

    • To a solution of 1H-indazole-5-carboxylic acid (1.0 eq) in a suitable solvent like DMF, add N-Iodosuccinimide (NIS) (1.1 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 3-iodo-1H-indazole-5-carboxylic acid.

  • Step 2: Regioselective N1-Methylation. [13][16]

    • Caution: Use appropriate safety measures when handling sodium hydride and iodomethane.

    • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Add a solution of 3-iodo-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add iodomethane (1.2 eq) dropwise.

    • Let the reaction stir at room temperature overnight.

    • Carefully quench the reaction by the slow addition of water.

  • Step 3: Work-up and Purification.

    • Acidify the aqueous mixture with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to isolate the desired this compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Application in Primary Fragment Screening

Due to the weak binding affinities typical of fragments (μM to mM range), highly sensitive biophysical techniques are required for primary screening.[4] We present validated protocols for three orthogonal, industry-standard methods: X-ray Crystallography, Nuclear Magnetic Resonance (NMR), and Surface Plasmon Resonance (SPR).

Protocol 1: X-ray Crystallography for Direct Observation

Crystallography provides unambiguous proof of binding and delivers high-resolution structural information of the fragment-protein complex, which is invaluable for structure-based drug design.[17][18]

cluster_1 Crystallographic Screening Workflow Crystal_Prep 1. Prepare Protein Crystals (High density, robust) Soaking 2. Crystal Soaking (Fragment @ 10-50 mM in cryo-protectant) Crystal_Prep->Soaking Data_Collection 3. X-ray Data Collection (Synchrotron source) Soaking->Data_Collection Data_Processing 4. Data Processing & Analysis (e.g., PanDDA) Data_Collection->Data_Processing Hit_ID 5. Hit Identification (Unambiguous electron density) Data_Processing->Hit_ID

Caption: Workflow for crystallographic fragment screening.

Methodology:

  • Crystal Preparation: Grow robust crystals of the target protein that diffract to high resolution (<2.5 Å) and are tolerant to ~10% DMSO.[18][19]

  • Fragment Soaking:

    • Prepare a solution of this compound at 10-50 mM in a cryo-protectant solution compatible with the protein crystals.

    • Transfer a protein crystal into the fragment solution and allow it to soak for a defined period (e.g., 30 minutes to several hours).[20]

  • Data Collection:

    • Retrieve the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Calculate difference electron density maps (Fo-Fc). A clear, unambiguous region of positive density in the map corresponding to the shape of the fragment indicates a binding event.

    • Refine the fragment into the density to determine its binding pose and interactions with the protein. The iodine atom often provides a strong anomalous signal, further aiding in its identification.

Protocol 2: NMR Spectroscopy for Solution-Based Screening

NMR is a powerful method for detecting weak interactions in solution.[21] Ligand-observed experiments like Saturation Transfer Difference (STD) and Water-LOGSY are particularly well-suited for fragment screening as they do not require isotope-labeled protein.[22][23][24]

Methodology: STD-NMR [22][24]

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and the fragment (100-500 µM) in a deuterated buffer (e.g., PBS in D₂O).

  • Experiment Acquisition:

    • Acquire two spectra: an "on-resonance" spectrum where specific protein resonances are saturated, and an "off-resonance" spectrum where a region with no protein signals is irradiated.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Signals that appear in the resulting difference spectrum belong exclusively to the fragment that has bound to the protein and received the saturation transfer. The intensity of the signals can indicate which protons of the fragment are in closest proximity to the protein surface.

Methodology: WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) [23][25]

  • Principle: This experiment detects the transfer of magnetization from bulk water to the fragment via the protein. Non-binding compounds show a negative NOE, while binding fragments show a positive NOE.

  • Sample Preparation: As per STD-NMR, but in a buffer containing 90% H₂O / 10% D₂O.

  • Experiment Acquisition: Acquire a WaterLOGSY spectrum of the fragment alone (control) and in the presence of the protein.

  • Data Analysis:

    • In the control spectrum, fragment signals should be negative.

    • In the spectrum with protein, if the fragment binds, its signals will invert and become positive. This provides a clear and robust indication of binding.

    • Crucially, this method can also identify fragment aggregation, a common source of false positives, as aggregates will also produce a positive signal.[23]

Protocol 3: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is a highly sensitive, label-free technique that can detect the binding of small fragments in real-time, providing information on binding affinity and kinetics.[26][27]

Methodology:

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling. A reference flow cell should be prepared (e.g., mock-coupled or with an irrelevant protein) to subtract non-specific binding.[28]

  • Fragment Preparation: Prepare a dilution series of this compound in running buffer (e.g., PBS with 1-5% DMSO) typically ranging from 1 µM to 1 mM.

  • Binding Analysis:

    • Inject the fragment solutions over the target and reference surfaces at a constant flow rate.

    • Monitor the binding response in real-time, measured in Resonance Units (RU). A concentration-dependent increase in RU on the target surface relative to the reference indicates specific binding.

  • Data Analysis:

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

    • Calculate the Ligand Efficiency (LE), a key metric in FBDD, using the formula: LE = -RTln(KD) / N, where N is the number of non-hydrogen atoms.

Hit Validation and Evolution: A Case Study with PARP

The indazole scaffold is a known core of several Poly(ADP-ribose) polymerase (PARP) inhibitors.[29] We will use PARP1 as a hypothetical target to illustrate the hit-to-lead evolution process.

Initial Hit Confirmation

Assume a primary screen identifies this compound as a binder to PARP1 with the following representative data:

TechniqueResultInterpretation
SPR KD = 250 µMWeak but typical affinity for a fragment hit.
NMR (HSQC) Chemical shift perturbations observed for residues in the nicotinamide binding pocket.Confirms binding at the desired active site.
X-ray Co-crystal structure obtained.Reveals a halogen bond between the iodine and the backbone carbonyl of Gly863 and a hydrogen bond from the carboxylic acid to the side chain of Ser904.
Structure-Guided Fragment Elaboration

The high-resolution crystal structure is the blueprint for rational optimization. The binding mode reveals two clear vectors for growth: the carboxylic acid and the open space around the indazole ring.

cluster_2 Hit-to-Lead Workflow Hit Initial Hit 3-Iodo-1-methylindazole- 5-carboxylic acid (KD = 250 µM) Vector_ID Structure-Based Design (Identify growth vectors) Hit->Vector_ID Synthesis Vector 1: Amide Coupling (Explore pocket with diverse amines) Vector 2: Phenyl addition (Explore adjacent hydrophobic region) Vector_ID->Synthesis Screening Iterative Screening (SPR, ITC, Enzyme Assay) Synthesis->Screening Screening->Vector_ID New SAR Data Lead Optimized Lead (e.g., Amide derivative) (KD = 0.1 µM) Screening->Lead Improved Affinity

Caption: Iterative cycle of structure-guided lead optimization.

  • Vector 1: Elaboration from the Carboxylic Acid. The carboxylic acid is an ideal handle for amide coupling.[12][30] A library of small, diverse amines can be coupled to the fragment to synthesize a focused library of new compounds. The goal is to introduce new interactions with nearby residues or displace unfavorable water molecules. For PARP inhibitors, this often involves adding a group that can interact with the ribose-binding site.

  • Vector 2: Growth from the Indazole Core. If the structure reveals an accessible hydrophobic pocket near the benzene ring of the indazole, Suzuki coupling or other C-H activation chemistries could be employed to add, for example, a phenyl or other aryl group to further improve affinity and explore new interactions.

Conclusion

This compound is not merely a random small molecule but a rationally designed chemical tool for fragment-based drug discovery. Its constituent parts—a privileged indazole scaffold, a halogen bond-donating iodine, a solubility-enhancing and synthetically tractable carboxylic acid, and a regiochemistry-defining N-methyl group—combine to create a high-quality starting point for tackling a wide range of protein targets. By employing sensitive biophysical screening techniques and leveraging the structural insights gained from hits, researchers can efficiently translate the weak initial binding of this fragment into potent, highly optimized lead compounds.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 3-Iodo-1-methylindazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering low yields in the Suzuki-Miyaura cross-coupling of 3-Iodo-1-methylindazole-5-carboxylic acid . This particular substrate presents a unique combination of challenges, including a reactive heteroaryl iodide, a potentially coordinating indazole ring system, and a deactivating carboxylic acid moiety. As your dedicated scientific partners, we will dissect the potential failure points in this reaction, explain the underlying chemical principles, and provide actionable, field-proven protocols to systematically optimize your reaction for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding challenges with this specific coupling reaction.

Q1: Why is my Suzuki reaction with this compound failing or giving low yields?

A: Low yields with this substrate are often multifactorial. The primary suspects are:

  • Catalyst Inhibition/Deactivation: The carboxylic acid, once deprotonated to a carboxylate by the base, can coordinate to the palladium center and deactivate the catalyst.[1] Similarly, the nitrogen atoms of the indazole ring can act as ligands, interfering with the desired catalytic cycle.[2][3]

  • Dehalogenation Side Reaction: Aryl iodides, especially on electron-rich or heteroaromatic systems, are highly susceptible to a side reaction called dehalogenation (or hydrodeiodination), where the iodine is replaced by a hydrogen atom, consuming your starting material.[2][4][5]

  • Poor Solubility: The starting material is an acid. Upon addition of an aqueous base, it forms a carboxylate salt. The solubility of this salt in the organic phase of a typical biphasic solvent system (like Toluene/Water or Dioxane/Water) can be very low, preventing it from efficiently participating in the reaction.[6]

  • Boronic Acid Decomposition: The boronic acid coupling partner is often unstable under the basic reaction conditions, leading to protodeboronation (replacement of the -B(OH)₂ group with hydrogen).[7][8][9]

Q2: I see a lot of my starting material being converted to 1-methylindazole-5-carboxylic acid (the de-iodinated product). What's happening?

A: This is a classic sign of dehalogenation. The mechanism typically involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases or solvent impurities.[2] This Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate to give the undesired dehalogenated product instead of undergoing transmetalation with the boronic acid.[10] Heteroaryl iodides are particularly prone to this pathway.[4][11]

Q3: Does the carboxylic acid group interfere with the reaction? Should I protect it?

A: Yes, the carboxylic acid group is a primary source of complications. It consumes at least one equivalent of your base, and the resulting carboxylate can inhibit the palladium catalyst.[1][6] While protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a very robust strategy to circumvent these issues, it adds synthetic steps.[1] Often, careful selection of the base, ligand, and solvent system can allow for a successful coupling without protection. We will explore these optimization strategies in the troubleshooting guide below.

Q4: My boronic acid seems to be disappearing from the reaction mixture. Why?

A: This is likely due to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source (like water) under basic conditions.[7][8][9] This process consumes your nucleophilic partner and is a major cause of low yields. The stability of boronic acids varies greatly; electron-deficient and many heteroaryl boronic acids are particularly unstable.[3][12] Using a more stable boronic ester derivative is a highly effective countermeasure.[9][13]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving low yield issues. We will proceed by analyzing each component of the reaction.

Issue Cluster 1: The Catalyst System & Ligand Choice

The heart of the Suzuki reaction is the palladium catalyst. Its activity and stability are dictated by the chosen ligand and palladium source.

Q5: My reaction mixture turns black and the reaction stalls. What does this mean and how can I fix it?

A: The formation of a black precipitate, known as palladium black, indicates that your active Pd(0) catalyst has agglomerated and crashed out of solution, losing its catalytic activity.[14] This is a common deactivation pathway.[15]

Causality: For your substrate, this is likely caused by either catalyst poisoning from the indazole or carboxylate moieties, or thermal instability of the catalyst complex, especially when using highly active but less stable monodentate phosphine ligands.[14]

Troubleshooting Steps:

  • Switch to a More Stable Ligand: Bidentate (two-coordination-point) ligands like Xantphos or dppf form more stable complexes with palladium compared to many monodentate ligands.[14] These are less prone to decomposition.

  • Use a Pre-formed Catalyst: Instead of generating the catalyst in situ from a source like Pd(OAc)₂ and a separate ligand, use a well-defined pre-catalyst. Buchwald pre-catalysts (e.g., XPhos Pd G3 ) are designed for high stability and activity, ensuring reliable generation of the active Pd(0) species.[4]

  • Lower the Reaction Temperature: High temperatures accelerate catalyst decomposition.[5] If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

Q6: Which type of phosphine ligand is best for this challenging coupling?

A: The choice of ligand is critical for success. For a substrate that is potentially electron-rich (due to the indazole) and sterically accessible, you need a ligand that promotes both fast oxidative addition and reductive elimination to outcompete side reactions.

Expertise & Rationale: Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are the gold standard for challenging couplings.[16][17][18]

  • Bulkiness: The steric hindrance accelerates the final reductive elimination step to release the product.

  • Electron-Donating Nature: This property increases the electron density on the palladium, which facilitates the initial, often rate-limiting, oxidative addition step.[19][20]

Table 1: Comparative Guide to Phosphine Ligands
Ligand ClassSpecific Example(s)Key CharacteristicsRecommended For
Biaryl Phosphines SPhos, XPhos, RuPhosVery bulky and electron-rich. Highly active.General-purpose for difficult couplings, including heteroaryl halides. Excellent starting point.[16]
Ferrocenyl Phosphines dppfBidentate, forms very stable Pd complexes.Good for preventing catalyst decomposition, though sometimes less active than biaryl phosphines.[14]
Dialkylphosphines P(t-Bu)₃, PCy₃Extremely electron-rich, but can be less stable.Excellent for activating stubborn aryl chlorides or electron-rich bromides.[21]
Wide Bite-Angle Xantphos, DPEphosBidentate, flexible backbone. Stabilizes the catalyst.Suppresses side reactions by preventing the formation of undesired intermediates.[14]

Recommendation: Start with a biaryl phosphine ligand like SPhos or XPhos . If catalyst decomposition remains an issue, switch to a more robust bidentate ligand like dppf or Xantphos .

Experimental Protocol: Ligand Screening

This workflow allows for a systematic comparison of ligand performance.

  • Setup: Prepare four identical reaction vials (e.g., 2 mL microwave vials) with stir bars.

  • Add Solids: To each vial, add:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • K₃PO₄ (3.0 equiv, finely ground)

    • Pd₂(dba)₃ (2 mol % Pd)

  • Add Ligands: To each vial, add a different ligand (4 mol %):

    • Vial 1: SPhos

    • Vial 2: XPhos

    • Vial 3: dppf

    • Vial 4: Xantphos

  • Reaction: Seal the vials, evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add degassed Dioxane/H₂O (10:1, 0.2 M). Heat to 100 °C for 12 hours.

  • Analysis: Cool the reactions, take a small aliquot from each, dilute, and analyze by LC-MS to determine the conversion to product and the formation of the dehalogenated side product. This provides a quantitative comparison of ligand efficacy.[16]

Issue Cluster 2: The Base and Solvent System

The base and solvent are not passive components; they actively participate in the catalytic cycle and dictate the solubility and stability of your reagents.

Q7: The carboxylic acid on my substrate requires extra base. How much should I use, and which base is best?

A: You are correct; you must add at least one extra equivalent of base to neutralize the acidic proton in addition to the 2-3 equivalents required for the catalytic cycle itself.[6] The choice of base is a delicate balance between reactivity and preventing side reactions.[22][23]

Causality: The base's primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex that participates in transmetalation.[21][24] However, overly strong bases or highly aqueous conditions can accelerate the decomposition (protodeboronation) of the boronic acid.[7][12]

Table 2: Base Selection Guide for Suzuki Couplings
BaseStrengthCommon SolventsKey Considerations
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OA common, inexpensive choice. May not be strong enough for less reactive partners.[25]
Cs₂CO₃ StrongDioxane, Toluene, THFHigher solubility in organic solvents. Often gives higher yields but is more expensive and can promote side reactions.[12][25]
K₃PO₄ StrongDioxane, Toluene, THFA very effective base, particularly for challenging couplings. Often used with minimal water to reduce side reactions.[12][26]
KF MildTHFUsed for substrates sensitive to strong bases. Activates boronic acid by forming a fluoroborate species.[12][21]

Recommendation:

  • Stoichiometry: Use 3.0 - 4.0 equivalents of base to ensure both neutralization of the carboxylic acid and efficient catalysis.

  • Initial Choice: Potassium phosphate (K₃PO₄) is an excellent starting point. It is strong enough to promote the reaction but often gives lower rates of protodeboronation compared to carbonates in highly aqueous systems.[12][27] Ensure it is finely powdered to maximize its surface area.[26]

  • Solvent System: Use a solvent system with minimal water, such as Dioxane with 5-10% water , or even anhydrous THF. This can help mitigate both dehalogenation and protodeboronation side reactions.[12][26]

Issue Cluster 3: Reagent Stability & Side Reactions

The most common reason for a "failed" reaction is not an inactive catalyst, but rather the decomposition of one of the coupling partners before the reaction can occur.

Diagram: The Suzuki Catalytic Cycle & Common Failure Points

Caption: The Suzuki cycle with key side reactions that consume starting materials.

Q8: How can I prevent my boronic acid from decomposing? Should I use a boronate ester instead?

A: Yes, switching from a boronic acid to a more stable boronate ester is one of the most effective strategies to combat low yields caused by protodeboronation.[28][29]

Expertise & Rationale: Boronic acids are Lewis acidic and susceptible to decomposition.[13] Boronate esters, such as pinacol esters (Bpin), are significantly more stable because the boron atom is sterically shielded and electronically less acidic.[29][30] While they are less reactive, they act as a stable "slow-release" reservoir of the boronic acid under the reaction conditions, minimizing decomposition over time.[9][13]

Table 3: Boronic Acid vs. Pinacol Boronate Ester (Bpin)
FeatureBoronic Acid [-B(OH)₂]Pinacol Boronate Ester [-B(pin)]
Reactivity High; often leads to faster reactions.[13]Lower; may require slightly higher temperatures or longer times.[13]
Stability Low; susceptible to protodeboronation and oxidation.[9]High; often stable to chromatography and long-term storage.[30]
Handling Can be difficult to purify; may exist as boroxine trimers.Typically crystalline, easy to handle and purify.[30]
Recommendation Use for highly reactive, robust coupling partners.Highly recommended for sensitive substrates or reactions prone to low yield.

Troubleshooting Step:

  • Replace your arylboronic acid with the corresponding arylboronic acid pinacol ester . Use the same stoichiometry (1.2 - 1.5 equivalents). This single change often dramatically improves reaction yield and consistency.

Part 3: A Consolidated Troubleshooting Workflow

If you are still facing issues, follow this logical workflow to diagnose the problem.

Diagram: Systematic Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield with 3-Iodo-1-methylindazole-5-COOH check_sm Analysis of Crude Reaction: Any Starting Material (SM) Left? start->check_sm sm_gone No, SM is Consumed check_sm->sm_gone No sm_remains Yes, SM Remains check_sm->sm_remains Yes side_products Identify Side Products by LC-MS sm_gone->side_products dehalogenation Dehalogenated SM is Major Byproduct side_products->dehalogenation Dehalogenation deboronation Deboronated Partner is Major Byproduct side_products->deboronation Protodeborylation solve_dehalogenation Solution: 1. Use bulkier ligand (e.g., SPhos). 2. Use less aqueous solvent. 3. Lower temperature. dehalogenation->solve_dehalogenation solve_deboronation Solution: 1. Switch to Boronic Ester (Bpin). 2. Use milder base (K₃PO₄ or KF). 3. Ensure rigorous anhydrous conditions. deboronation->solve_deboronation catalyst_issue Indicates Catalyst Inactivity or Poor Reaction Conditions sm_remains->catalyst_issue solve_catalyst Solution: 1. Switch to robust ligand (XPhos, dppf). 2. Use Buchwald pre-catalyst. 3. Screen bases (K₃PO₄, Cs₂CO₃). 4. Increase base equivalents (3-4 eq). 5. Ensure rigorous degassing. catalyst_issue->solve_catalyst

Caption: A decision tree for diagnosing and solving low-yield Suzuki couplings.

References

Technical Support Center: NMR Analysis of 3-Iodo-1-methylindazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3-Iodo-1-methylindazole-5-carboxylic acid (CAS: 1234616-33-1)[1]. This resource is designed for researchers, chemists, and quality control professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and impurity profiling. As a non-destructive and structurally informative technique, NMR is indispensable for ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates.[2][3][4] This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to address common challenges encountered during your analysis.

Expected NMR Profile: this compound

A critical first step in impurity identification is understanding the spectrum of the pure compound. While a definitive published spectrum is not always available, we can predict the chemical shifts based on the known electronic effects of the substituents on the indazole ring.[5] The analysis below assumes a standard deuterated solvent like DMSO-d₆, which is suitable for dissolving the carboxylic acid and observing the acidic proton.

Molecular Structure and Numbering:

Molecular structure of this compound with atom numbering.
Caption: Molecular structure of 3-iodo-1-methyl-1H-indazole-5-carboxylic acid with standard IUPAC numbering.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
-COOH~13.1Broad Singlet-~167.5
H4~8.35d~0.9~125.0
H6~7.95dd~8.7, 1.5~123.5
H7~7.70d~8.7~111.0
N-CH₃~4.05Singlet-~35.5
C3-I---~90.0
C3a---~141.0
C5---~126.0
C7a---~139.0

Note: These are predicted values. Actual shifts may vary based on concentration, temperature, and specific instrument calibration.

Troubleshooting and FAQs: Identifying Impurities

This section addresses the most common questions and issues that arise during the NMR analysis of this compound.

Q1: I see a sharp singlet around 3.9 ppm and my carboxylic acid proton signal (~13 ppm) is much smaller than expected. What could this be?

Answer: This is a classic sign of the presence of the methyl ester precursor, Methyl 3-iodo-1-methylindazole-5-carboxylate . This impurity arises from incomplete hydrolysis during the synthesis of the carboxylic acid.[6]

  • Causality: The synthesis of a carboxylic acid often involves the hydrolysis of an ester. If this reaction does not go to completion, the starting ester will remain as an impurity.

  • NMR Evidence:

    • A sharp singlet around δ 3.90 ppm corresponding to the -COOCH₃ protons.

    • The absence of the broad -COOH signal around δ 13.1 ppm . The aromatic signals for the ester will be very similar to the acid, but may be shifted slightly downfield.

    • The integration of the N-CH₃ signal (~4.05 ppm) relative to the aromatic signals will appear correct, but the integration of the new -COOCH₃ signal will correlate with the loss of integration from the -COOH peak.

Table 2: Key NMR Signals for Incomplete Hydrolysis Impurity

Impurity Name Key ¹H Signal (ppm) Description
Methyl 3-iodo-1-methylindazole-5-carboxylate~3.90Singlet, 3H (Ester methyl)
Q2: There is an additional set of aromatic signals and a singlet around 4.1-4.3 ppm. What is the likely cause?

Answer: You are likely observing an isomeric impurity, 3-Iodo-2-methylindazole-5-carboxylic acid . During the N-methylation step of the synthesis, methylation can sometimes occur at the N2 position of the indazole ring in addition to the desired N1 position.[7]

  • Causality: The indazole ring has two nitrogen atoms available for alkylation. While one position is typically favored, reaction conditions can lead to the formation of a mixture of N1 and N2 isomers.

  • NMR Evidence:

    • The chemical shift of the N-methyl group is highly sensitive to its position. An N2-methyl group is typically shifted further downfield compared to an N1-methyl group.

    • The electronic environment of the entire molecule changes, leading to a distinct, separate set of aromatic signals for the H4, H6, and H7 protons. These signals will have similar multiplicities and coupling constants but different chemical shifts.

    • 2D NMR techniques like HMBC can definitively confirm the connectivity. An HMBC experiment would show a correlation from the N-CH₃ protons to the C3 and C3a carbons for the N2-isomer, which differs from the N1-isomer's correlations.

Q3: I see a broad signal above 13 ppm, but it's not from my product. My N-CH₃ signal is also absent. What is this?

Answer: This strongly suggests the presence of the unmethylated starting material, 3-Iodo-1H-indazole-5-carboxylic acid .

  • Causality: This impurity results from an incomplete N-methylation reaction.

  • NMR Evidence:

    • Complete absence of the N-CH₃ singlet at ~4.05 ppm.

    • A very broad singlet, often seen between δ 13.5-14.5 ppm , corresponding to the indazole N-H proton.[8] This signal is typically much broader than the carboxylic acid proton.

    • The aromatic signals will be present but may be shifted compared to the N-methylated product.

Q4: How can I definitively confirm which broad singlet belongs to my carboxylic acid proton?

Answer: The most reliable method is a D₂O exchange experiment .

  • Mechanism: Labile protons, such as those on -COOH, -OH, and -NH groups, will readily exchange with deuterium from D₂O. When the proton is replaced by deuterium, its signal disappears from the ¹H NMR spectrum.[9]

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., DMSO-d₆).

    • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for 30-60 seconds.[9]

    • Re-acquire the ¹H NMR spectrum.

  • Result: The signal corresponding to the -COOH proton (and any other exchangeable protons like N-H or residual water) will disappear or significantly decrease in intensity.

Q5: My spectrum has unexpected sharp singlets at δ 2.50, 3.33, and a broad peak around 3.45 ppm. What are these?

Answer: These are signals from common residual solvents and water, which are frequently seen in NMR samples.

  • Causality: Solvents used during synthesis, purification (like ethyl acetate or dichloromethane), or from the NMR solvent itself can be difficult to remove completely.[9] Water is ubiquitous and can be absorbed by hygroscopic solvents like DMSO-d₆.

  • Identification: The chemical shifts of common laboratory solvents are well-documented.

Table 3: Common Residual Solvent Peaks in DMSO-d₆

Solvent ¹H Chemical Shift (δ, ppm) Multiplicity
DMSO-d₅ (residual)2.50Quintet
Water (H₂O/HDO)~3.33 - 3.5Broad Singlet
Acetone2.09Singlet
Dichloromethane5.76Singlet
Ethyl Acetate1.15 (t), 2.01 (s), 4.03 (q)Triplet, Singlet, Quartet
Hexane0.86, 1.25Multiplets
Toluene2.31, 7.1-7.3Singlet, Multiplets

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reproducible and high-quality data.

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of your this compound sample.[5]

  • Add Solvent: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended).

  • Dissolve: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be required for poorly soluble samples, but allow the sample to return to room temperature before analysis.

  • Transfer: Use a pipette with a cotton plug to transfer the solution to the final NMR tube, filtering out any particulate matter.

  • Analyze: Insert the tube into the spectrometer spinner, and place it in the magnet. Proceed with standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.[5]

Protocol 2: D₂O Exchange for Labile Proton Identification
  • Initial Spectrum: Following Protocol 1, acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of all broad peaks in the downfield region (>10 ppm).

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops (~50 µL) of D₂O directly into the tube.

  • Mix: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.

  • Final Spectrum: Re-insert the tube into the spectrometer. It is not usually necessary to re-lock or re-shim significantly for this experiment. Acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Compare: Overlay the two spectra. The signals that have disappeared or dramatically reduced in intensity correspond to exchangeable protons (-COOH, -NH, -OH, H₂O).

Visual Workflow for Impurity Identification

The following diagram provides a logical workflow for troubleshooting unexpected signals in your ¹H NMR spectrum.

Caption: A decision tree for identifying common impurities in this compound via ¹H NMR.

References

Technical Support Center: Optimizing Amide Coupling for 3-Iodo-1-methylindazole-5-carboxylic acid and Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for optimizing the amide coupling of 3-Iodo-1-methylindazole-5-carboxylic acid with sterically hindered anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance your synthetic success.

The coupling of a sterically encumbered aniline with a functionalized heterocyclic carboxylic acid like this compound presents a classic challenge in medicinal chemistry.[1] The reduced nucleophilicity of hindered anilines, coupled with the potential for electronic effects from the indazole core, often leads to sluggish or failed reactions under standard conditions. This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My amide coupling reaction between this compound and a hindered aniline is showing low to no yield. What are the likely causes?

A1: Low or no product formation in this specific coupling is typically rooted in a few key issues:

  • Steric Hindrance: The bulky nature of your aniline substrate physically impedes the approach of the nucleophilic nitrogen to the activated carboxylic acid.[2] This is often the primary barrier to successful coupling.

  • Poor Nucleophilicity of the Aniline: Hindered anilines are often electron-deficient or have their lone pair sterically shielded, reducing their reactivity.

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to generate a sufficiently reactive activated intermediate to overcome the energy barrier of reacting with a poorly nucleophilic amine.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can have a dramatic impact on the outcome of sterically demanding couplings.

Q2: Which coupling reagents are recommended for this challenging reaction, and why?

A2: For sterically hindered substrates, more powerful coupling reagents are generally required.[3] Standard carbodiimide reagents like EDC, even with additives like HOBt, may prove insufficient. Consider the following options:

  • Uronium/Aminium Salts (HATU, HBTU, COMU): These are often the reagents of choice for difficult couplings.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to the formation of a highly reactive OAt-active ester, which is more reactive than the corresponding OBt-ester formed by HBTU.[4]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent option, often showing comparable or even superior performance to HATU, with the added benefits of better solubility and safety profile.[5]

  • Phosphonium Salts (PyBOP, PyAOP):

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a robust reagent for hindered couplings.

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is especially useful for couplings involving N-methyl amino acids and other challenging substrates.

Rationale: These reagents generate highly activated esters that are more susceptible to nucleophilic attack by weakly nucleophilic anilines. The choice between them can be substrate-dependent, and screening may be necessary.

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumHigh reactivity, fast reaction times, low racemization.[4]Can be allergenic; potential for side reactions if used in excess.
COMU Uronium/AminiumHigh efficiency, good solubility, improved safety profile.[5]Relatively newer, but gaining widespread acceptance.
PyBOP PhosphoniumEffective for hindered systems, does not form guanidinium byproducts.Can be less reactive than HATU for the most challenging cases.
T3P® Phosphonic AnhydrideLow epimerization, effective for non-nucleophilic anilines.[6]Requires a base to neutralize the resulting phosphoric acid.
Q3: What is the optimal choice of base and solvent for this reaction?

A3: The selection of base and solvent is critical for maximizing reaction efficiency.

  • Base: A non-nucleophilic, sterically hindered base is essential to prevent side reactions and to facilitate the deprotonation of the aniline and neutralization of acidic byproducts.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice.[7]

    • 2,4,6-Collidine can sometimes be beneficial in reducing epimerization with sensitive substrates.

  • Solvent: A polar, aprotic solvent is generally preferred to ensure the solubility of all reactants and reagents.

    • N,N-Dimethylformamide (DMF) is a standard choice for its excellent solvating properties.

    • Acetonitrile (MeCN) can be a good alternative and may offer advantages in certain cases.[4]

    • For greener alternatives, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be compatible with reagents like COMU.[8]

Key Consideration: Ensure all solvents and reagents are anhydrous, as water can hydrolyze the activated ester intermediate, leading to reaction failure.[7]

Q4: I am still observing poor conversion. What advanced troubleshooting steps can I take?

A4: If you have optimized your coupling reagent, base, and solvent without success, consider these more advanced strategies:

  • In Situ Acyl Fluoride Formation: Converting the carboxylic acid to the corresponding acyl fluoride can be highly effective for extremely hindered couplings.[3] Acyl fluorides are small and highly reactive, minimizing steric clash.[9]

    • Reagents like Cyanuric Fluoride or DAST can be used, although care must be taken due to their hazardous nature.

  • Elevated Temperatures: Gently heating the reaction mixture (e.g., to 50 °C) can provide the necessary activation energy to overcome the steric barrier.[10] This should be done cautiously and with careful monitoring to avoid decomposition.

  • Microwave Irradiation: The use of microwave synthesis can dramatically accelerate sluggish reactions and improve yields in difficult amide couplings.

  • Two-Step Procedure (Acid Chloride Formation): While potentially harsh, converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride followed by reaction with the aniline can be a robust, albeit less elegant, solution.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the hindered aniline (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40-50 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: In Situ Acyl Fluoride Formation and Coupling
  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add a suitable fluorinating agent (e.g., Cyanuric Fluoride, 0.5 equivalents) and a non-nucleophilic base like pyridine (1.5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to generate the acyl fluoride.

  • In a separate flask, dissolve the hindered aniline (1.1 equivalents) and DIPEA (1.2 equivalents) in anhydrous DCM.

  • Slowly add the acyl fluoride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work up the reaction as described in Protocol 1.

Visualizing the Process

General Amide Coupling Mechanism

AmideCoupling CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., OAt-ester) CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate Amine Hindered Aniline (Ar-NH2) Amine->TetrahedralIntermediate Nucleophilic Attack AmideProduct Amide Product (R-CO-NH-Ar) TetrahedralIntermediate->AmideProduct Collapse Byproducts Byproducts TetrahedralIntermediate->Byproducts Release of Leaving Group

Caption: General mechanism of amide bond formation using a coupling reagent.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low/No Yield CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents OptimizeCoupling Optimize Coupling Reagent (HATU, COMU, PyBOP) CheckReagents->OptimizeCoupling If reagents are pure OptimizeConditions Optimize Base/Solvent (DIPEA/DMF or MeCN) OptimizeCoupling->OptimizeConditions If still low yield Success Reaction Successful OptimizeCoupling->Success Success IncreaseTemp Increase Temperature (40-50 °C) or use Microwave OptimizeConditions->IncreaseTemp If still low yield OptimizeConditions->Success Success AdvancedMethods Advanced Methods: - Acyl Fluoride - Acid Chloride IncreaseTemp->AdvancedMethods If still low yield IncreaseTemp->Success Success AdvancedMethods->Success

Caption: A decision tree for troubleshooting difficult amide couplings.

References

Challenges in the purification of 3-Iodo-1-methylindazole-5-carboxylic acid products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Iodo-1-methylindazole-5-carboxylic acid

Welcome to the technical support center for the purification of this compound (CAS: 1234616-33-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this document provides troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Navigating Purification Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Question 1: My this compound is not crystallizing from the chosen solvent system. What should I do?

Answer: Failure to crystallize is a common issue that can often be resolved by systematically adjusting several experimental parameters. The molecular structure of this compound, with its polar carboxylic acid group and a relatively nonpolar iodinated indazole core, requires a careful selection of solvents.

Causality and Solution:

  • Solvent Polarity: The chosen solvent may be too good a solvent, keeping the compound fully dissolved even at low temperatures. Conversely, if the solvent is too poor, the compound may "oil out" or precipitate as an amorphous solid rather than forming crystals. A good recrystallization solvent should dissolve the compound when hot but have limited solubility when cold.

  • Troubleshooting Steps:

    • Solvent Screening: If a single solvent system is failing, a systematic screening of solvents with varying polarities is recommended. Common choices for compounds with carboxylic acid functionalities include alcohols (ethanol, methanol), esters (ethyl acetate), ketones (acetone), and their mixtures with non-polar solvents like hexanes or water[1].

    • Solvent Mixtures: Employing a binary solvent system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.

    • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

    • Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

Question 2: My product has "oiled out" instead of forming crystals during recrystallization. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too rapidly.

Causality and Solution:

  • Cooling Rate: Rapid cooling favors precipitation over crystallization. Allow the solution to cool slowly to room temperature and then transfer it to an ice bath or refrigerator.

  • Solvent Choice: The solvent may not be ideal. Try a lower-boiling point solvent or adjust the solvent-antisolvent ratio in a mixed solvent system.

  • Inducing Crystallization from an Oil: If an oil has already formed, you can try to induce crystallization by redissolving the oil by heating and then allowing it to cool more slowly. Alternatively, you can try adding a seed crystal or scratching the flask. In some cases, decanting the solvent and triturating the oil with a poor solvent can induce solidification.

Column Chromatography Issues

Question 3: I am observing poor separation of this compound from its impurities during column chromatography. What could be the problem?

Answer: Achieving good separation by column chromatography depends on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. For acidic compounds like this compound, interactions with the silica gel can lead to peak tailing and poor resolution.

Causality and Solution:

  • Solvent System (Eluent): The polarity of the eluent is critical. An eluent that is too polar will move all components quickly through the column, resulting in poor separation. An eluent that is not polar enough will result in very slow elution and broad peaks.

    • TLC Optimization: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column[2].

    • Acidic Modifier: Carboxylic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing. Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent can suppress the ionization of the carboxylic acid and reduce tailing, leading to sharper peaks and better separation.

  • Stationary Phase: While silica gel is the most common stationary phase, it may not be optimal for all separations.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity. For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a powerful alternative[3].

  • Sample Loading: Overloading the column is a common cause of poor separation. The amount of crude material should typically be 1-5% of the weight of the stationary phase. The sample should be dissolved in a minimal amount of the eluent and loaded onto the column in a narrow band.

Question 4: My compound is streaking or tailing badly on the TLC plate and the column. How can I get sharp, well-defined spots and peaks?

Answer: Streaking or tailing is often a sign of undesirable interactions between the analyte and the stationary phase, which is common for acidic compounds on silica gel.

Causality and Solution:

  • Acid-Base Interactions: The primary cause is the interaction between the acidic carboxylic acid group of your product and the slightly acidic silica gel.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: As mentioned previously, adding a small amount of acetic or formic acid to your eluent system for both TLC and column chromatography will protonate your carboxylic acid, minimizing its interaction with the silica surface and resulting in more symmetrical spots and peaks.

    • Use of Triethylamine: In some cases, particularly if basic impurities are present, adding a small amount of a volatile base like triethylamine (0.1-1%) can improve chromatography. However, for an acidic compound, this is less common unless zwitterionic impurities are suspected[4].

    • Reversed-Phase Chromatography: Switching to a reversed-phase system (C18 silica) often provides excellent peak shape for polar and ionizable compounds without the need for mobile phase modifiers, although buffered mobile phases can sometimes enhance separation[3].

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. A common route might involve the N-methylation of 3-iodo-1H-indazole-5-carboxylic acid or the iodination of 1-methyl-1H-indazole-5-carboxylic acid. Potential impurities could include:

  • Starting Materials: Unreacted 3-iodo-1H-indazole-5-carboxylic acid or 1-methyl-1H-indazole-5-carboxylic acid.

  • Isomeric Products: N-methylation of indazoles can sometimes lead to a mixture of N1 and N2 isomers. Therefore, 3-Iodo-2-methylindazole-5-carboxylic acid could be a potential impurity.

  • Over-iodination/Incomplete Iodination Products: If the synthesis involves an iodination step, di-iodinated or un-iodinated species might be present.

  • Side-products from Reagents: Byproducts from the methylating agent (e.g., dimethyl sulfate, methyl iodide) or iodinating agent (e.g., N-iodosuccinimide).

  • Related Indazole Species: For instance, indazole acid and 2-methylindazole acid have been noted as impurities in the synthesis of a related compound[5].

Q2: Which analytical techniques are best suited to assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Both normal-phase and reversed-phase methods can be developed. Reversed-phase HPLC is often preferred for polar, ionizable compounds[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any organic impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (C₉H₇IN₂O₂ has a molecular weight of approximately 302.07 g/mol )[7][8].

  • Thin Layer Chromatography (TLC): A quick and inexpensive method for a qualitative assessment of purity and for monitoring the progress of a reaction or chromatographic separation.

Q3: Can I purify this compound by an acid-base extraction?

A3: Yes, an acid-base extraction can be a very effective initial purification step to remove non-acidic impurities. The general procedure would be:

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2-3, which will re-protonate the carboxylate and cause the purified this compound to precipitate out.

  • Collect the solid product by filtration, wash with cold water, and dry. This method is particularly useful for removing neutral or basic impurities but may not be effective for separating other acidic impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, a mixture of ethanol and water is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes with 0.5% acetic acid. Adjust the ratio to achieve an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (without the acetic acid modifier initially) and pack the column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent (with the acetic acid modifier).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Purification Strategy Decision Tree

Purification_Strategy start Crude 3-Iodo-1-methylindazole- 5-carboxylic acid extraction Acid-Base Extraction start->extraction  Presence of significant  non-acidic impurities chromatography Column Chromatography start->chromatography  Complex mixture of  acidic impurities recrystallization Recrystallization extraction->recrystallization  Precipitate >90% pure extraction->chromatography  Precipitate still impure analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography->recrystallization  Product >95% pure chromatography->analysis

Caption: A decision tree for selecting the optimal purification strategy.

Diagram 2: Troubleshooting Column Chromatography

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Strategies to Mitigate Deiodination of 3-Iodoindazoles During Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deiodination of 3-iodoindazoles during palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting advice, experimental protocols, and mechanistic insights to help you minimize this common side reaction and maximize the yield of your desired coupled product.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with 3-iodoindazoles?

A: Deiodination, or hydrodehalogenation, is a competing side reaction in palladium-catalyzed cross-coupling where the iodine substituent on the 3-iodoindazole is replaced by a hydrogen atom.[1] This leads to the formation of an indazole byproduct, which reduces the overall yield of the desired functionalized product and complicates purification. 3-Iodoindazoles are particularly susceptible to this issue due to the relatively weak carbon-iodine (C-I) bond, which can be prone to cleavage under certain reaction conditions.[2] The electronic properties of the indazole ring can also influence the propensity for this side reaction.

Q2: Which cross-coupling reactions are most affected by the deiodination of 3-iodoindazoles?

A: Deiodination can be a significant issue across a range of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation, and several studies have noted the potential for deiodination of iodo-heterocycles.[1]

  • Sonogashira Coupling: Used for forming C-C bonds between aryl halides and terminal alkynes, this reaction can also be plagued by deiodination, especially under harsh conditions.[3][4]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is also susceptible to hydrodehalogenation as a competing pathway.[5][6][7]

  • Heck Coupling: While a valuable tool for C-C bond formation, deiodination can occur, particularly at elevated temperatures.[8]

Q3: Does the unprotected N-H on the indazole ring play a role in deiodination?

A: Yes, the presence of an unprotected N-H on the indazole ring can complicate cross-coupling reactions. While some successful couplings have been reported without N-protection, particularly in Suzuki-type vinylations[9][10], it is generally recommended to protect the indazole nitrogen. The acidic proton can interfere with the catalytic cycle, potentially leading to catalyst inhibition or promoting side reactions. The choice of protecting group, such as Boc or SEM, can also influence the reaction outcome.[10]

Troubleshooting Guides

This section provides targeted advice for minimizing deiodination in specific cross-coupling reactions.

Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired 3-arylindazole.

  • Significant presence of the corresponding 3-H-indazole byproduct, confirmed by LC-MS or NMR.

  • Incomplete consumption of the 3-iodoindazole starting material.

Root Causes and Corrective Actions:

The mechanism of deiodination in Suzuki-Miyaura coupling often involves the formation of a palladium-hydride species which can then reductively eliminate with the aryl group.[11] The following adjustments can help to disfavor this pathway:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the deiodination pathway.[1][12]

    • Recommendation: Screen bulky biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[1][6] These ligands have demonstrated efficacy in suppressing hydrodehalogenation in similar systems.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step and can also influence the formation of palladium-hydride species.[13]

    • Recommendation: Weaker, non-nucleophilic bases are often preferred. Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][14][15] In some cases, fluoride bases like KF can be effective, particularly when dealing with base-sensitive functional groups.[13]

  • Temperature Control: Higher reaction temperatures can increase the rate of deiodination.[1][2]

    • Recommendation: Attempt the reaction at the lowest temperature that provides a reasonable conversion rate. Microwave irradiation can sometimes offer better control over heating and shorter reaction times, which may reduce byproduct formation.[9][16][17]

  • Solvent Choice: The solvent can influence catalyst stability and the solubility of reagents.

    • Recommendation: Anhydrous, aprotic solvents like 1,4-dioxane, THF, or toluene are generally good starting points.[11] The addition of a small amount of water is often necessary for the Suzuki-Miyaura reaction but an excess should be avoided.[11]

Competing Pathways in Suzuki-Miyaura Coupling

G cluster_0 Desired Catalytic Cycle cluster_1 Deiodination Pathway Oxidative_Addition Oxidative Addition (Ar-I + Pd(0)) Transmetalation Transmetalation (with Ar'-B(OR)2) Oxidative_Addition->Transmetalation Pd_Hydride_Formation Pd-Hydride Formation Oxidative_Addition->Pd_Hydride_Formation Competing Reaction Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Pd(0) regenerated Desired_Product Desired Product (Ar-Ar') Reductive_Elimination->Desired_Product Reductive_Elimination_H Reductive Elimination Pd_Hydride_Formation->Reductive_Elimination_H Deiodinated_Byproduct Deiodinated Byproduct (Ar-H) Reductive_Elimination_H->Deiodinated_Byproduct

Caption: Competing pathways in palladium-catalyzed cross-coupling of 3-iodoindazoles.

Issue 2: Prevalent Deiodination in Sonogashira Coupling

Symptoms:

  • Low yield of the 3-alkynylindazole.

  • The major byproduct is the 3-H-indazole.

  • Potential for homocoupling of the terminal alkyne (Glaser coupling).

Root Causes and Corrective Actions:

The Sonogashira coupling typically employs both palladium and copper co-catalysts.[4] The deiodination can be influenced by both catalytic cycles.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While copper(I) is a traditional co-catalyst, it can sometimes promote side reactions. Copper-free methods often rely on specific ligand and base combinations to facilitate the catalytic cycle.

  • Ligand Choice: As with Suzuki coupling, bulky and electron-rich phosphine ligands can be beneficial.[18] Ligands such as P(t-Bu)₃ have shown success in Sonogashira reactions of aryl bromides at room temperature, which could be adapted for iodoindazoles.[19]

  • Base and Solvent System: An amine base, such as Et₃N or DIPA, is typically used in Sonogashira couplings.[19] Ensure the amine is freshly distilled and the solvent is anhydrous and deoxygenated.

Issue 3: Deiodination in Buchwald-Hartwig Amination

Symptoms:

  • Low conversion to the desired 3-aminoindazole.

  • The primary byproduct is the 3-H-pyrazole, with unreacted amine and starting 3-iodoindazole also present.

Root Causes and Corrective Actions:

The Buchwald-Hartwig amination involves a delicate balance between C-N bond formation and competing dehalogenation.[5]

  • Ligand Selection: This reaction is highly dependent on the choice of ligand. Bulky biaryl phosphine ligands (e.g., Xantphos, BINAP, RuPhos, and BrettPhos) are known to be effective in promoting C-N bond formation and suppressing dehalogenation.[6]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices. The choice may need to be optimized for the specific amine.[1]

  • Reaction Temperature: As with other coupling reactions, running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize deiodination.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Iodoindazoles with Minimal Deiodination

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add the 3-iodoindazole (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a non-nucleophilic base such as K₃PO₄ (3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene) to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (start with room temperature and gently heat if necessary, e.g., 50–80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the formation of both the desired product and the deiodinated byproduct.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Decision Tree for Troubleshooting Deiodination

G start High Deiodination Observed ligand Is the ligand bulky and electron-rich (e.g., SPhos, XPhos)? start->ligand change_ligand Switch to a bulkier, more electron-donating ligand. ligand->change_ligand No base Is the base a weak, non-nucleophilic one (e.g., K3PO4)? ligand->base Yes change_ligand->base change_base Screen weaker bases (K3PO4, Cs2CO3, K2CO3). base->change_base No temp Is the reaction temperature > 80°C? base->temp Yes change_base->temp lower_temp Lower the reaction temperature or use microwave heating. temp->lower_temp Yes solvent Is the solvent protic? temp->solvent No lower_temp->solvent change_solvent Switch to an anhydrous, aprotic solvent (e.g., dioxane, toluene). solvent->change_solvent Yes end Re-evaluate and monitor reaction solvent->end No change_solvent->end

Caption: A decision tree for troubleshooting deiodination in cross-coupling reactions.

Data Summary

The following table summarizes recommended starting conditions to minimize deiodination for various cross-coupling reactions of 3-iodoindazoles.

ReactionRecommended LigandRecommended BaseSolventTemperature
Suzuki-Miyaura SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O50-80 °C
Sonogashira P(t-Bu)₃, SPhosEt₃N, DIPATHF, DMFRoom Temp - 60 °C
Buchwald-Hartwig Xantphos, RuPhos, BrettPhosKOtBu, NaHMDS, LiHMDSToluene, Dioxane80-110 °C
Heck P(o-tolyl)₃, PPh₃Et₃N, NaHCO₃DMF80-120 °C

Note: These are general recommendations and may require further optimization for specific substrates.

References

Improving the solubility of 3-Iodo-1-methylindazole-5-carboxylic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Iodo-1-methylindazole-5-carboxylic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the solubility of this compound during synthetic reactions. As a substituted indazole carboxylic acid, its planar, heteroaromatic structure and carboxylic acid moiety present a unique set of physicochemical properties that can complicate its use in various solvent systems.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these challenges and ensure the success of your experiments.

Physicochemical Properties

A foundational understanding of the molecule's properties is the first step in troubleshooting. This compound is a crystalline solid with characteristics that predict low solubility in both highly nonpolar and highly polar protic solvents.

PropertyValueSource
Molecular Formula C₉H₇IN₂O₂[1]
Molecular Weight 302.07 g/mol [1]
Calculated LogP 1.876[1]
Appearance White to yellowish crystalline solid[2]
General Solubility Insoluble in water; Soluble in DMSO and Methanol[2]

The molecule's structure contains a large, relatively nonpolar indazole core, while the carboxylic acid group provides a site for hydrogen bonding and acid-base chemistry.[3][4] This duality is key to manipulating its solubility.

Troubleshooting Guide: Common Solubility Issues

Question 1: My this compound won't dissolve in my reaction solvent (e.g., THF, Acetonitrile, Toluene). How can I get it into the solution to react?

Answer: This is the most common issue encountered. The low solubility is due to the crystalline nature and the limited polarity of common aprotic organic solvents. You have two primary strategies to address this: in-situ salt formation and the use of a co-solvent .

Strategy A: In-Situ Salt Formation (Preferred Method)

  • Causality: The most effective way to solubilize a carboxylic acid is to deprotonate it to form its corresponding carboxylate salt.[5][6][7] The resulting ionic salt is significantly more polar than the neutral acid, dramatically increasing its solubility in polar aprotic solvents like DMF, DMAc, or even THF.[8] This is the same principle used to enhance the bioavailability of many carboxylic acid-containing drugs.[9][10]

  • Recommended Action:

    • Add your this compound and the reaction solvent to the flask.

    • Add a suitable inorganic base before adding your other reagents. For many reactions (e.g., amide couplings, Suzuki couplings), a non-nucleophilic base is ideal.

    • Choice of Base:

      • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Excellent choices. They are strong enough to deprotonate the carboxylic acid but are generally non-nucleophilic and compatible with a wide range of subsequent reactions. Use 1.5 to 2.5 equivalents.

      • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Use with caution. While effective, they introduce water and are highly nucleophilic, which can interfere with sensitive electrophiles.

      • Organic Bases (e.g., Triethylamine, DIPEA): These can work but may not be strong enough to fully deprotonate the acid, leading to a slurry rather than a clear solution. They are best used when the reaction itself requires them.

    • Stir the mixture at room temperature or with gentle warming (40-50 °C). You should observe the solid dissolving to form a clear, homogeneous solution of the carboxylate salt.

    • Once dissolved, proceed with the addition of your other reactants.

Strategy B: Utilize a Co-Solvent System

  • Causality: A co-solvent is a secondary solvent added in a smaller amount to the primary solvent to modify its overall properties and enhance the solubility of a solute.[11][12][13] By adding a more polar, aprotic co-solvent, you can disrupt the crystal lattice of the acid and create a more favorable solvation environment.

  • Recommended Action:

    • Attempt to dissolve the acid in your primary solvent (e.g., Toluene, THF).

    • If it remains insoluble, add a polar aprotic co-solvent such as DMF (Dimethylformamide) , DMAc (Dimethylacetamide) , or NMP (N-Methyl-2-pyrrolidone) dropwise until the solid dissolves.

    • Rule of Thumb: Start by adding the co-solvent to constitute 5-10% of the total volume.[14] This is often sufficient to achieve solubility without drastically changing the reaction conditions.

    • Important Consideration: Ensure the co-solvent is compatible with your reaction chemistry. For example, DMF can be problematic in reactions involving strong bases or high temperatures.

Question 2: I successfully dissolved the acid by forming the salt, but now my main reaction is failing. What could be wrong?

Answer: This indicates an incompatibility between your solubilization method and the subsequent chemical transformation. The base used to form the salt is the most likely culprit.

  • Causality: The base you added to deprotonate the carboxylic acid is still present in the reaction mixture and can interfere with other reagents. For example, if you are performing a reaction that is sensitive to strong bases or nucleophiles (like using a highly reactive electrophile), the solubilizing base could be causing undesired side reactions.

  • Troubleshooting Steps:

    • Evaluate Base Strength: If you used a strong base like KOH or NaOH, consider switching to a weaker, non-nucleophilic base like K₂CO₃ or an organic base like DBU if compatible.

    • Consider Stoichiometry: Are you using a large excess of the base? Try reducing the amount to 1.1-1.2 equivalents—just enough to ensure complete salt formation.

    • Alternative Strategy: Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase, PTC is an excellent alternative.[15][16] The carboxylic acid can be dissolved in a basic aqueous layer as its salt. A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) then transports the carboxylate anion into the organic phase where it can react with your substrate.[17][18][19] This method keeps the bulk of the base in the aqueous phase, away from sensitive reagents in the organic phase.

Frequently Asked Questions (FAQs)

Q: Why is this specific indazole-carboxylic acid so poorly soluble? A: The poor solubility arises from a combination of its molecular structure. The flat, rigid indazole ring system promotes efficient crystal packing, leading to a high lattice energy that must be overcome for dissolution.[3] While the carboxylic acid group is polar and can form hydrogen bonds, the large, hydrophobic iodinated indazole backbone dominates the molecule's character, making it poorly soluble in water.[3][20] Its solubility in nonpolar organic solvents is also limited because the molecule is not entirely nonpolar.

Q: What is the best "first-pass" solvent to try for reactions with this compound? A: For a first attempt, a polar aprotic solvent like DMF or DMSO is often a good starting point, as they are capable of dissolving a wide range of organic molecules.[2] However, for many multi-step syntheses, chemists prefer solvents that are more easily removed, such as THF or ACN. In these cases, it is almost always necessary to employ one of the solubilization strategies outlined above.

Q: Can I improve solubility without adding a base, for example, by heating? A: Increasing the temperature will increase the solubility to some extent, but it is often insufficient to fully dissolve the compound for a reaction, especially at higher concentrations. Furthermore, upon cooling for workup or product isolation, the material will likely crash out of solution. Relying on heat alone is not a robust strategy. Converting the acid to its salt is a far more reliable and effective method.[21]

Visualized Workflows and Mechanisms

To better illustrate the core concepts, the following diagrams outline the chemical principles and decision-making processes involved.

G cluster_main Acid-Base Equilibrium for Solubilization Insoluble Insoluble Acid (R-COOH) Soluble Soluble Carboxylate Salt (R-COO⁻ K⁺) Insoluble->Soluble + Base Base Base (e.g., K₂CO₃) Base->Soluble ConjAcid Conjugate Acid (e.g., KHCO₃) Base->ConjAcid Deprotonates Acid Soluble->Insoluble + Acid (Workup)

Figure 1: Acid-Base Equilibrium for Solubilization.

G Start Is the compound fully dissolved in the desired reaction solvent? Success Proceed with Reaction Start->Success Yes BaseCompat Is the reaction compatible with an added base? Start->BaseCompat No Strategy1 Strategy 1: In-Situ Salt Formation (e.g., add K₂CO₃ in THF) BaseCompat->Strategy1 Yes CoSolvent Strategy 2: Use a Co-Solvent (e.g., add 10% DMF to Toluene) BaseCompat->CoSolvent No Strategy1->Success Biphasic Is a biphasic (organic/aqueous) system acceptable? CoSolvent->Biphasic PTC Strategy 3: Phase-Transfer Catalysis (Biphasic system + TBAB) PTC->Success Biphasic->CoSolvent No, re-evaluate solvent system Biphasic->PTC Yes

Figure 2: Workflow for Selecting a Solubilization Strategy.

Detailed Experimental Protocol

Protocol 1: General Procedure for Solubilization via In-Situ Salt Formation

This protocol describes the most common and robust method for solubilizing this compound for a subsequent reaction, such as an amide coupling.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Reaction vessel with magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert atmosphere.

  • Addition of Solids: To the vessel, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add the anhydrous reaction solvent (e.g., THF) to achieve the desired final reaction concentration (typically 0.1-0.5 M).

  • Dissolution: Stir the resulting suspension vigorously at room temperature. Gentle warming to 40 °C can be applied to expedite dissolution.

  • Confirmation of Solubility: Continue stirring until the reaction mixture becomes a clear, homogeneous solution (typically 15-30 minutes). The solid carboxylic acid will have been converted to its soluble potassium salt.

  • Proceed with Reaction: The solution is now ready for the subsequent addition of other reagents (e.g., coupling agents, amines, catalysts).

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Indazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic protocols. The alkylation of indazoles is a notoriously challenging transformation due to the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of regioisomeric mixtures.[1][2][3] Achieving high selectivity for one isomer is crucial for the synthesis of specific, biologically active molecules.[4] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in indazole alkylation so difficult?

A: The core of the problem lies in the electronic nature of the indazole ring. It exhibits annular tautomerism, with the proton capable of residing on either nitrogen, creating 1H- and 2H-indazole tautomers.[4][5] While the 1H-tautomer is generally more thermodynamically stable, deprotonation creates an ambident indazolide anion with significant electron density on both N1 and N2.[5][6][7] This makes both sites competitive for reaction with an electrophile, and the final product ratio is highly sensitive to a delicate balance of steric, electronic, and reaction conditions.[1][6]

Q2: I'm getting a mixture of N1 and N2 isomers. What is the first thing I should check?

A: The first and most critical parameters to evaluate are your choice of base and solvent. This combination often dictates the reaction pathway. For instance, a strong hydride base like sodium hydride (NaH) in a less polar aprotic solvent like tetrahydrofuran (THF) is widely reported to favor N1 alkylation.[3][6][8][9] Conversely, weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures or can be tuned to favor N2 products under certain conditions.[1][6]

Q3: My reaction is not going to completion or the yield is very low. What could be the cause?

A: Low conversion or yield can stem from several issues.[2] Ensure your reagents and solvents are anhydrous, as water can quench the base and the indazolide anion. The strength of the base might be insufficient for complete deprotonation of your specific indazole substrate. Additionally, the reactivity of the alkylating agent is a factor; less reactive electrophiles may require higher temperatures or longer reaction times. Finally, consider the stability of your starting material and products under the reaction conditions.

Q4: How do substituents on the indazole ring affect the N1:N2 ratio?

A: Substituents play a pivotal role through both steric and electronic effects.[4][8][9]

  • C3 Position: Bulky groups at the C3 position tend to sterically hinder the N2 position, thus favoring N1 alkylation.[4] Electron-withdrawing groups at C3, especially those capable of chelation (like esters or amides), can strongly direct to the N1 position, particularly when using sodium salts.[3][6][9]

  • C7 Position: Bulky substituents at C7 can block access to the N1 position, leading to an increase in the N2 product.[6] Conversely, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to confer excellent N2 regioselectivity.[7][8][9][10]

In-Depth Troubleshooting Guides

When poor regioselectivity persists, a systematic approach to troubleshooting is required. The following sections break down the key reaction parameters, explain their mechanistic influence, and provide actionable advice.

Issue 1: Predominant Formation of the Undesired N2-Isomer When N1 is a Target

The N1-substituted indazole is often the thermodynamically more stable product.[1][7][9] Achieving high N1 selectivity typically involves leveraging conditions that favor thermodynamic control.[3][11][12]

Root Cause Analysis & Corrective Actions

1. Base & Solvent System:

  • The "Why": The combination of NaH in THF is a classic choice for N1 selectivity.[8][9] The prevailing hypothesis is that the small sodium cation forms a tight ion pair, coordinating with the N2 nitrogen and a chelating group at the C3 position (if present). This coordination shell sterically blocks the N2 position, directing the incoming electrophile to N1.[3][5][13] In more polar solvents like DMF, the cation is better solvated, leading to a "freer" anion and reduced selectivity.[7]

  • Solution: Switch to NaH in anhydrous THF . If solubility is an issue, dioxane can be an alternative, though it may require higher temperatures.[13] Avoid highly polar, aprotic solvents like DMF or DMSO if N1 is the goal.

2. Thermodynamic vs. Kinetic Control:

  • The "Why": N2 alkylation can be the kinetically favored pathway, meaning it forms faster, especially at lower temperatures.[3][11] The N1 product, being more stable, is favored under conditions that allow for equilibrium to be established.[1][14][15] This requires the reaction to be reversible.

  • Solution: Increase the reaction temperature and/or reaction time. This can provide the energy needed to overcome the reverse activation barrier for the kinetic product, allowing the reaction mixture to equilibrate to the more stable thermodynamic N1 product.[14]

3. Nature of the Electrophile (Hard-Soft Acid-Base Theory):

  • The "Why": The Hard and Soft Acids and Bases (HSAB) principle can provide insight.[16][17] The N1 position of the indazolide anion is generally considered "harder" while the N2 is "softer". Hard electrophiles (e.g., alkyl sulfates, tosylates) will preferentially react with the hard N1 site, while softer electrophiles (e.g., alkyl iodides) may have a higher affinity for the soft N2 site.[18][19][20]

  • Solution: If using a soft electrophile like an alkyl iodide, consider switching to a harder one, such as an alkyl bromide or, even better, an alkyl tosylate.

Workflow Diagram: Decision-Making for N1-Selectivity

N1_Troubleshooting start Poor N1 Selectivity (High N2 Formation) base_solvent Analyze Base/Solvent System start->base_solvent is_nah_thf Using NaH in THF? base_solvent->is_nah_thf Not K2CO3/DMF? switch_to_nah Action: Switch to NaH/THF (See Protocol 1) is_nah_thf->switch_to_nah No temp_time Analyze Temperature/Time is_nah_thf->temp_time Yes end Improved N1 Selectivity switch_to_nah->end increase_temp Action: Increase Temperature and/or Reaction Time temp_time->increase_temp Low Temp? electrophile Analyze Electrophile temp_time->electrophile High Temp? increase_temp->end switch_electrophile Action: Use Harder Electrophile (e.g., R-OTs) electrophile->switch_electrophile Soft (R-I)? switch_electrophile->end

Caption: Troubleshooting workflow for poor N1 regioselectivity.

Issue 2: Predominant Formation of the Undesired N1-Isomer When N2 is a Target

While less common due to the inherent stability of the N1 isomer, achieving high N2 selectivity is critical for many pharmaceutical targets.[21][22] This often involves conditions that favor kinetic control or employ specific directing strategies.

Root Cause Analysis & Corrective Actions

1. Leveraging Kinetic Control:

  • The "Why": The N2 position can be the site of faster initial attack.[3] To trap this kinetic product, the reaction must be run under conditions where the reverse reaction (isomerization to the N1 product) is slow.

  • Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature). Use a strong base for rapid deprotonation and a reactive electrophile to quickly trap the kinetically formed anion distribution.

2. Steric Direction:

  • The "Why": As mentioned, substituents on the indazole ring can be used to direct the alkylation.

  • Solution: If your synthesis allows, choose a starting indazole with a bulky or electron-withdrawing group at the C7 position. This will sterically shield the N1 nitrogen and electronically favor N2 attack.[7][8][9][10]

3. Specialized Reagents and Catalysts:

  • The "Why": Several modern methods have been developed for highly selective N2 alkylation, avoiding the pitfalls of standard base-mediated reactions.

  • Solution 1 (Acid-Catalyzed): A highly effective method involves reacting the indazole with an alkyl 2,2,2-trichloroacetimidate in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH).[23][24] This protocol often gives exclusive N2 selectivity with no N1 isomer observed.[23][24] Another approach uses TfOH to catalyze the reaction with diazo compounds, also affording high N2 selectivity.[25]

  • Solution 2 (Mitsunobu Reaction): The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD/DEAD) often shows a preference for the N2 position.[1][9] This provides a mild alternative to traditional alkylation.

Data Summary: Impact of Conditions on N1:N2 Ratio
Condition CategoryFactorFavors N1Favors N2Rationale
Base/Solvent NaH / THF✔️Forms tight Na⁺ ion pair, blocking N2.[6][9]
K₂CO₃ / DMFMixtureWeaker base, polar solvent leads to "free" anion.[1]
Cs₂CO₃ / Dioxane✔️Can favor N1, especially at elevated temperatures.[6][13]
Substituents Bulky/Chelating at C3✔️Steric hindrance and chelation control at N2.[4][9]
EWG/Bulky at C7✔️Steric hindrance at N1.[7][8][9]
Temperature High Temperature✔️Favors thermodynamic equilibrium (more stable N1).[11][14]
Low Temperature✔️Favors kinetic product (often N2).[11][12]
Special Reagents R-OC(NH)CCl₃ / TfOH✔️Acid-catalyzed mechanism strongly favors N2.[23][24]
Mitsunobu (ROH, PPh₃, DIAD)✔️Often shows kinetic preference for N2.[1][9]

Validated Experimental Protocols

Protocol 1: High-Selectivity N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with C3 substituents.[1][6]

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: H₂ gas evolution.

  • Stirring: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30-60 minutes until gas evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq.) dropwise at room temperature. For less reactive electrophiles, the reaction may be heated to 50-60 °C.[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[6]

Protocol 2: High-Selectivity N2-Alkylation (Acid-Catalyzed)

This protocol uses an acid catalyst and an alkyl trichloroacetimidate to achieve excellent N2 selectivity, often with no detectable N1 isomer.[23][24]

Step-by-Step Methodology:

  • Setup: To a vial or flask, add the 1H-indazole (1.0 eq.) and the alkyl 2,2,2-trichloroacetimidate (1.2-1.5 eq.).

  • Solvent Addition: Dissolve the solids in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or dioxane).

  • Catalyst Addition: Cool the solution to 0 °C. Add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by LC-MS. Heating may be required for less reactive substrates.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to yield the pure N2-substituted product.

Mechanism Diagram: Competing Alkylation Pathways

Alkylation_Pathways cluster_0 Deprotonation cluster_1 Alkylation (R-X) Indazole 1H-Indazole Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion + Base - H-Base⁺ N1_Product N1-Alkylated Product (Thermodynamically Favored) Anion->N1_Product Pathway 1 (Favored by NaH/THF, High Temp) N2_Product N2-Alkylated Product (Kinetically Favored) Anion->N2_Product Pathway 2 (Favored by Low Temp, Acid Catalysis) Equilibrium N2_Product->Equilibrium Equilibrium->N1_Product Isomerization

Caption: Competing N1 and N2 alkylation pathways from the indazolide anion.

Final Troubleshooting Tip: When All Else Fails - Separation

If optimizing the reaction for complete selectivity proves intractable, focus your efforts on developing a robust method for separating the N1 and N2 isomers. They often have very similar polarities, making purification challenging.[6] High-performance column chromatography with a shallow solvent gradient is often required. Alternatively, consider if one isomer can be selectively crystallized from the mixture.

References

Managing reaction scale-up for 3-Iodo-1-methylindazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Iodo-1-methylindazole-5-carboxylic acid

A Guide to Reaction Scale-Up and Troubleshooting

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling up this important synthetic intermediate. Our goal is to provide practical, experience-driven advice to ensure a safe, efficient, and reproducible scale-up process.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address common issues encountered during the synthesis of this compound and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

What is a common synthetic route for this compound?

A prevalent method for the synthesis of this compound involves the iodination of 1-methylindazole-5-carboxylic acid. This reaction typically utilizes an electrophilic iodine source. A common and effective iodinating agent is N-Iodosuccinimide (NIS) in the presence of a suitable solvent.

What are the critical parameters to consider when scaling up the iodination of 1-methylindazole-5-carboxylic acid?

When moving from a lab-scale to a larger-scale reaction, several parameters become critical for success. These include:

  • Reagent Addition Rate and Temperature Control: The iodination of indazoles is an exothermic reaction. Slow and controlled addition of the iodinating agent is crucial to maintain the desired reaction temperature. A runaway reaction can lead to the formation of impurities and pose a safety risk.

  • Mixing Efficiency: Inadequate mixing can result in localized "hot spots" and uneven reagent distribution, leading to incomplete conversion and the formation of di-iodinated byproducts. The choice of reactor and impeller design is important for efficient stirring.

  • Solvent Selection and Volume: The solubility of both the starting material and the product is a key consideration. The solvent should allow for a homogeneous reaction mixture if possible, or at least a manageable slurry. The solvent volume should be sufficient to allow for effective mixing and heat transfer.

  • Work-up and Product Isolation: The quenching and isolation procedures need to be carefully designed for larger quantities. The choice of quenching agent, pH adjustment, and filtration or extraction methods can significantly impact yield and purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis of this compound.

Issue 1: Incomplete Conversion of Starting Material

Symptoms:

  • TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted 1-methylindazole-5-carboxylic acid.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Insufficient Iodinating Agent The stoichiometry of the iodinating agent (e.g., NIS) may be insufficient due to impurities in the reagent or side reactions.Increase the equivalents of the iodinating agent slightly (e.g., from 1.1 to 1.2 equivalents).
Poor Solubility The starting material may not be fully dissolved or suspended, leading to a heterogeneous reaction with limited surface area for reaction.Consider a different solvent or a co-solvent system to improve solubility. Increasing the reaction temperature, if the reaction profile allows, can also help.
Inadequate Mixing In a large reactor, poor mixing can lead to areas where the iodinating agent is not effectively distributed.Optimize the stirring speed and ensure the impeller is appropriate for the reactor size and shape.
Reaction Time Too Short The reaction may not have reached completion in the allotted time.Monitor the reaction progress by TLC or HPLC and extend the reaction time until the starting material is consumed.
Issue 2: Formation of Di-iodinated Byproduct

Symptoms:

  • Mass spectrometry or NMR analysis of the product reveals the presence of a di-iodinated species.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Localized High Concentration of Iodinating Agent Rapid addition of the iodinating agent can create areas of high concentration, leading to over-iodination.Add the iodinating agent portion-wise or as a solution over an extended period.
Elevated Reaction Temperature Higher temperatures can increase the rate of the second iodination reaction.Maintain a lower reaction temperature throughout the addition and reaction time.
Issue 3: Difficult Product Isolation and Purification

Symptoms:

  • The product precipitates as a fine powder that is difficult to filter.

  • The isolated product has a low purity and is difficult to purify by recrystallization.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Rapid Precipitation Quenching the reaction or adjusting the pH too quickly can lead to the formation of small particles that clog filter paper.Slow down the addition of the quenching agent or the acid/base for pH adjustment. Consider an anti-solvent addition for crystallization.
Co-precipitation of Impurities Impurities may be trapped within the crystal lattice of the product during precipitation.Optimize the crystallization conditions, such as the choice of solvent, cooling rate, and agitation. A slurry wash of the crude product can also remove some impurities.

Experimental Workflow

Step-by-Step Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel is assembled.

  • Reagent Charging: The reactor is charged with 1-methylindazole-5-carboxylic acid and a suitable solvent (e.g., N,N-dimethylformamide - DMF).

  • Inert Atmosphere: The reactor is purged with nitrogen to create an inert atmosphere.

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., 0-5 °C) using a circulating chiller.

  • Iodinating Agent Addition: A solution of N-Iodosuccinimide (NIS) in the same solvent is prepared and added dropwise to the stirred reaction mixture via the addition funnel, maintaining the internal temperature below the set point.

  • Reaction Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by HPLC or TLC.

  • Quenching: Once the reaction is complete, the mixture is quenched by the slow addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) to destroy any excess iodine.

  • Product Precipitation: The product is precipitated by the addition of water or an anti-solvent.

  • Isolation: The solid product is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities.

  • Drying: The product is dried under vacuum to a constant weight.

Visual Representation of the Workflow

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Reactor Setup B Charge Starting Material & Solvent A->B C Establish Inert Atmosphere B->C D Cool to 0-5 °C C->D E Slowly Add NIS Solution D->E F Monitor by HPLC/TLC E->F G Quench with Na2S2O3 F->G Reaction Complete H Precipitate with Water G->H I Filter & Wash Solid H->I J Dry Under Vacuum I->J

Caption: Workflow for the synthesis of this compound.

Validation & Comparative

3-Iodo-1-methylindazole-5-carboxylic acid vs 3-bromo-1-methylindazole-5-carboxylic acid in palladium catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Palladium Catalysis: 3-Iodo- vs. 3-Bromo-1-methylindazole-5-carboxylic Acid

A Senior Application Scientist's Perspective on Reactivity and Practicality in Cross-Coupling Reactions

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize this heterocycle, particularly at the 3-position, is critical for developing new drug candidates. Palladium-catalyzed cross-coupling reactions are the premier tools for this task, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

This guide provides an in-depth comparison of two key starting materials: 3-Iodo-1-methylindazole-5-carboxylic acid and 3-Bromo-1-methylindazole-5-carboxylic acid . We will explore the fundamental principles governing their reactivity, provide experimental insights, and offer practical guidance to help researchers select the optimal substrate for their synthetic goals.

The Decisive Factor: Understanding the Carbon-Halogen Bond

The difference in reactivity between the iodo- and bromo-indazole derivatives is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. In any palladium-catalyzed cross-coupling reaction, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] During this step, the C-X bond is broken, and the palladium inserts itself, forming a Pd(II) complex.

The energy required to break this bond is known as the bond dissociation energy (BDE). A lower BDE facilitates a faster oxidative addition, leading to a more reactive substrate. The trend for carbon-halogen BDEs is as follows:

C-F > C-Cl > C-Br > C-I [3][4][5]

The C-I bond is the weakest in this series (approx. 213-240 kJ/mol), while the C-Br bond is significantly stronger (approx. 276-285 kJ/mol).[3][4] This simple thermodynamic principle dictates that This compound is inherently more reactive than its 3-bromo counterpart in palladium catalysis.[1] This higher reactivity generally translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Palladium_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Coupling cluster_reactivity Rate-Determining Step Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂(X) Trans Transmetalation PdII->Trans R'-B(OR)₂ (Base) cluster_reactivity cluster_reactivity PdII_R Ar-Pd(II)L₂(R') RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 Ar-R' Reactivity Order:\n Ar-I > Ar-Br > Ar-Cl\n \nThis step is faster for\n3-Iodo-Indazole due to\nweaker C-I bond. Reactivity Order: Ar-I > Ar-Br > Ar-Cl This step is faster for 3-Iodo-Indazole due to weaker C-I bond. Decision_Workflow cluster_iodo Path A: Reactivity & Speed cluster_bromo Path B: Cost & Scale start Project Goal: Synthesize 3-Aryl-1-methylindazole- 5-carboxylic acid reactivity_need What is the priority? Reactivity & Speed vs. Cost & Scale start->reactivity_need choose_iodo Choose: 3-Iodo-1-methylindazole- 5-carboxylic acid reactivity_need->choose_iodo Reactivity choose_bromo Choose: 3-Bromo-1-methylindazole- 5-carboxylic acid reactivity_need->choose_bromo Cost conditions_iodo Reaction Conditions: Milder Temp (e.g., 80°C) Shorter Time (e.g., 4h) Standard Catalyst (e.g., PdCl₂(dppf)) choose_iodo->conditions_iodo outcome_iodo Outcome: High Yield, Fast, Ideal for Library Synthesis & Discovery conditions_iodo->outcome_iodo conditions_bromo Reaction Conditions: Higher Temp (e.g., 110°C) Longer Time (e.g., 16h) Specialized Catalyst (e.g., Pd₂(dba)₃/SPhos) choose_bromo->conditions_bromo outcome_bromo Outcome: Good Yield, Slower, Requires Optimization, Better for Large-Scale Campaigns conditions_bromo->outcome_bromo

References

A Comparative Guide to the Reactivity of N1- and N2-Methylated Indazoles for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, particularly within drug discovery and materials science, the indazole scaffold stands out for its versatile biological activities and unique chemical properties. A critical consideration for any synthetic chemist working with this privileged structure is the profound impact of the substituent position on the pyrazole ring, specifically the distinction between N1- and N2-alkylation. This guide provides an in-depth, evidence-based comparison of the reactivity of N1- versus N2-methylated indazoles, moving beyond simple synthesis to explore the downstream consequences of this fundamental isomeric difference.

The Electronic and Steric Dichotomy of N1- and N2-Methylated Indazoles

The location of the methyl group on the indazole nitrogen fundamentally alters the molecule's electronic distribution and steric profile, which in turn dictates its reactivity.

  • N1-Methylated Indazoles: In this isomer, the methyl group is on the nitrogen adjacent to the fused benzene ring. This nitrogen (N1) is considered "pyrrolic." The lone pair on the N2 nitrogen (the "pyridinic" nitrogen) is more available and is the primary center of basicity. The N1-C(7a) bond possesses a higher degree of double bond character, influencing the aromaticity of the bicyclic system.

  • N2-Methylated Indazoles: Here, the methyl group resides on the nitrogen further from the ring junction. This arrangement results in a structure that is often more thermodynamically stable. The N2-isomer has a larger dipole moment compared to the N1-isomer. The N1 nitrogen in this isomer is more nucleophilic and basic.

These intrinsic differences are not merely academic; they have significant practical implications for how these molecules behave in chemical reactions.

G cluster_0 N1-Methylated Indazole cluster_1 N2-Methylated Indazole a Structural Features: - Methyl on 'pyrrolic' N1 - N2 is 'pyridinic' and basic center - Steric hindrance near C7 b Electronic Properties: - Lower dipole moment - N2 lone pair more available - Altered aromaticity a->b leads to c Structural Features: - Methyl on 'pyridinic' N2 - N1 is 'pyrrolic' and basic/nucleophilic - Generally more thermodynamically stable d Electronic Properties: - Higher dipole moment - N1 lone pair available - Considered 'pseudo-aromatic' by some c->d leads to

Caption: Core structural and electronic differences between N1- and N2-methylated indazoles.

Comparative Reactivity in Key Synthetic Transformations

The divergent electronic and steric properties of N1- and N2-methylated indazoles manifest in their differential reactivity across a range of important chemical reactions.

Electrophilic Aromatic Substitution (e.g., Halogenation)

Electrophilic substitution on the carbocyclic ring of indazoles is highly dependent on the position of the N-methyl group. The directing effects and the overall reactivity of the benzene portion of the scaffold are modulated by the pyrazole ring's electron-donating or -withdrawing character, which is influenced by the methyl group's location.

  • N1-Methylated Indazoles: These isomers tend to be more reactive towards electrophiles. Substitution typically occurs at the C3 and C5 positions. For instance, bromination of 1-methylindazole often yields 3,5-dibromo-1-methylindazole as a major product.

  • N2-Methylated Indazoles: These isomers are generally less reactive towards electrophilic substitution. When reactions do occur, they also tend to favor the C3 and C5 positions, but often require harsher conditions.

The choice of reaction conditions is critical. For example, using N-bromosuccinimide (NBS) in a polar solvent can favor C3-bromination for both isomers, but reaction times and yields will differ.

Metal-Catalyzed Cross-Coupling Reactions

In medicinal chemistry, functionalizing the indazole core via cross-coupling reactions is a common strategy. The reactivity of halo-indazoles in reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings is significantly influenced by the N-methylation pattern.

Let's consider the Suzuki-Miyaura coupling of a bromo-substituted indazole with a boronic acid. The choice of catalyst, ligand, and base is paramount and can be isomer-dependent.

IsomerPosition of BrTypical Catalyst/LigandRelative ReactivityNotes
1-Methylindazole C3-BrPd(dppf)Cl₂ModerateCan be challenging due to catalyst inhibition by the N2 lone pair.
1-Methylindazole C5-BrPd(PPh₃)₄GoodBehaves more like a standard bromoarene.
2-Methylindazole C3-BrPd₂(dba)₃ / XPhosHighOften more reactive than the N1-C3-Br isomer.
2-Methylindazole C5-BrPd(OAc)₂ / SPhosGoodGenerally robust and high-yielding.

The higher reactivity of 3-bromo-2-methylindazole can be attributed to a more favorable oxidative addition step, which is less sterically hindered and electronically different compared to its N1-counterpart.

G start Starting Material: Bromo-Methyl-Indazole ox_add Oxidative Addition start->ox_add pd_cat Pd(0) Catalyst + Ligand pd_cat->ox_add boronic Ar-B(OH)₂ + Base transmetal Transmetalation boronic->transmetal ox_add->transmetal [Ar-Pd(II)-Br] red_elim Reductive Elimination transmetal->red_elim [Ar-Pd(II)-Ar'] product Coupled Product: Ar-Methyl-Indazole red_elim->product catalyst_regen Catalyst Regeneration red_elim->catalyst_regen catalyst_regen->pd_cat

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Deprotonation and C-H Functionalization

Direct C-H functionalization is an increasingly important tool. The acidity of the C-H bonds on the indazole ring is different for N1- and N2-methylated isomers.

  • N1-Methylated Indazoles: The C7-H is often the most acidic proton on the carbocyclic ring due to its proximity to the pyrrolic N1. However, the C3-H is also readily deprotonated by strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). This allows for directed ortho-metalation (DoM) and subsequent trapping with an electrophile.

  • N2-Methylated Indazoles: The C3-H is typically the most acidic proton in these isomers. This regioselectivity is reliable and provides a powerful handle for introducing substituents specifically at the C3 position.

Experimental Protocol: Comparative C3-Bromination of 1-Methylindazole and 2-Methylindazole

This protocol illustrates a typical electrophilic substitution reaction and highlights the potential differences in reactivity.

Objective: To compare the rate and outcome of C3-bromination on 1-methylindazole and 2-methylindazole using N-bromosuccinimide (NBS).

Materials:

  • 1-Methylindazole

  • 2-Methylindazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve 1-methylindazole (1.0 mmol) and 2-methylindazole (1.0 mmol) in acetonitrile (10 mL) respectively.

  • Reagent Addition: To each flask, add N-bromosuccinimide (1.05 mmol, 1.05 eq) in one portion at room temperature.

  • Reaction Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) every 15 minutes. It is anticipated that the reaction with 1-methylindazole may proceed faster.

  • Workup: Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reactions by adding saturated aqueous Na₂S₂O₃ (15 mL).

  • Extraction: Transfer the mixtures to separating funnels and extract with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel. Determine the yields of the respective 3-bromo-1-methylindazole and 3-bromo-2-methylindazole products. Compare the isolated yields and reaction times.

Self-Validation: The identity and purity of the products should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The characteristic shifts of the indazole ring protons will confirm the regioselectivity of the bromination.

Conclusion and Strategic Recommendations

The choice between an N1- or N2-methylated indazole scaffold is a critical strategic decision in a synthetic campaign. It is not merely a matter of which isomer is easier to synthesize, but which one provides the desired reactivity for subsequent transformations.

  • Choose N1-Methylated Indazoles when:

    • Enhanced reactivity towards electrophilic substitution is desired.

    • C7 functionalization via directed metalation is the goal.

  • Choose N2-Methylated Indazoles when:

    • Greater thermodynamic stability is required.

    • Robust and selective C3-functionalization via deprotonation or cross-coupling is needed.

    • The synthetic target requires the specific electronic properties conferred by N2-substitution.

By understanding the fundamental principles of their electronic and steric differences, and by leveraging the empirical data from the literature, researchers can harness the distinct reactivity of these two isomers to build molecular complexity with precision and efficiency.

A Researcher's Guide to Comparative In Vitro ADME Profiling of Novel 3-Iodo-1-methylindazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. A significant hurdle is optimizing the pharmacokinetic profile of a new chemical entity. The indazole scaffold is a cornerstone in medicinal chemistry, featured in numerous compounds with a wide array of biological activities.[1][2][3] Within this class, 3-iodo-1-methylindazole-5-carboxylic acid derivatives represent a promising avenue for therapeutic innovation. However, their success hinges on favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This guide provides a comprehensive framework for the in vitro evaluation and comparison of the ADME properties of novel this compound derivatives. We will delve into the core assays—metabolic stability, permeability, and plasma protein binding—providing not just the protocols, but the scientific rationale behind the experimental design. This approach will empower researchers to generate robust, decision-driving data for their drug discovery programs.

The Critical Role of Early ADME Assessment in Drug Discovery

Optimizing the ADME profile of a drug candidate is paramount for its clinical success. Poor pharmacokinetic properties are a leading cause of costly late-stage failures. Therefore, conducting in vitro ADME assays early in the discovery process is a critical, cost-effective strategy. By comparing the ADME characteristics of a series of derivatives, researchers can establish structure-activity relationships (SAR) and rationally design molecules with an improved likelihood of success in vivo.[4][5][6][7]

Comparative Analysis of Key In Vitro ADME Properties

The following sections detail the experimental approaches to compare the metabolic stability, intestinal permeability, and plasma protein binding of your this compound derivatives.

Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, with cytochrome P450 enzymes (CYPs) playing a crucial role.[8] The in vitro metabolic stability assay using liver microsomes provides a reliable measure of a compound's susceptibility to Phase I metabolism and helps predict its in vivo hepatic clearance.[8][9][10][11]

Comparative Data Interpretation:

By incubating a series of your indazole derivatives with liver microsomes, you can rank them based on their metabolic stability. The key parameters to compare are the in vitro half-life (t½) and intrinsic clearance (Clint).

DerivativeIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Compound A
Compound B
Compound C
Positive Control (e.g., Midazolam)

A longer half-life and lower intrinsic clearance are generally desirable, indicating greater metabolic stability.

Experimental Workflow for Metabolic Stability Assay

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol: Metabolic Stability in Liver Microsomes [8][9][12]

  • Prepare Reagents:

    • Phosphate buffer (100 mM, pH 7.4).

    • Pooled human liver microsomes (e.g., from a commercial supplier).

    • NADPH regenerating system (or NADPH).

    • Test compounds and positive controls (e.g., Midazolam, Dextromethorphan) dissolved in a suitable solvent (e.g., DMSO).[9]

    • Internal standard for LC-MS/MS analysis.

    • Acetonitrile for reaction termination.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and test compound (final concentration typically 1 µM).[8]

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots from the incubation mixture.[8]

  • Reaction Termination:

    • Immediately terminate the reaction in the collected aliquots by adding cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration).

Intestinal Permeability using the Caco-2 Cell Model

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[13][14][15] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[15] This assay measures the rate of transport of a compound across the Caco-2 cell monolayer.[13]

Comparative Data Interpretation:

The apparent permeability coefficient (Papp) is the key parameter for comparing the permeability of your derivatives. The efflux ratio (ER) indicates whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[14]

DerivativePapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)
Compound A
Compound B
Compound C
High Permeability Control (e.g., Propranolol)
Low Permeability Control (e.g., Atenolol)

A higher Papp (A→B) value suggests better absorption. An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[14]

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow for the Caco-2 permeability assay.

Detailed Experimental Protocol: Caco-2 Permeability Assay [13]

  • Cell Culture:

    • Culture Caco-2 cells in appropriate media.

    • Seed the cells onto Transwell inserts in multi-well plates.

    • Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer.[14][16]

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure the integrity of the tight junctions.[14] Only use monolayers with TEER values above a pre-determined threshold.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For apical-to-basolateral (A→B) transport, add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • For basolateral-to-apical (B→A) transport, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling:

    • At specified time points, collect samples from the receiver compartment.

    • Replenish the receiver compartment with fresh buffer.

  • LC-MS/MS Analysis:

    • Determine the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).

Plasma Protein Binding by Equilibrium Dialysis

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[17][18] Only the unbound (free) fraction of a drug is pharmacologically active.[17] Equilibrium dialysis is a widely used and reliable method to determine the percentage of a compound that is bound to plasma proteins.[17][19]

Comparative Data Interpretation:

The key parameter for comparison is the percentage of plasma protein binding (%PPB) or the fraction unbound (fu).

Derivative% Plasma Protein BindingFraction Unbound (fu)
Compound A
Compound B
Compound C
High Binding Control (e.g., Warfarin)
Low Binding Control (e.g., Metoprolol)

A lower percentage of plasma protein binding (and thus a higher fraction unbound) is often desirable, as it means more of the drug is available to exert its therapeutic effect.

Experimental Workflow for Plasma Protein Binding Assay

Caption: Workflow for the plasma protein binding assay.

Detailed Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis [17][20][19]

  • Prepare Materials:

    • Equilibrium dialysis device (e.g., RED device).[17][21]

    • Dialysis membrane with an appropriate molecular weight cutoff.[20]

    • Plasma from the desired species (e.g., human, mouse, rat).

    • Phosphate-buffered saline (PBS) as the dialysis buffer.

    • Test compounds and controls.

  • Dialysis Setup:

    • Spike the test compound into the plasma at the desired concentration.

    • Add the compound-spiked plasma to one chamber of the dialysis device.

    • Add PBS to the other chamber.

  • Incubation:

    • Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically determined in a preliminary experiment).

  • Sampling:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Preparation for Analysis:

    • Perform matrix matching by adding blank plasma to the buffer samples and PBS to the plasma samples to ensure comparable analytical conditions.

  • LC-MS/MS Analysis:

    • Determine the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = concentration in buffer chamber / concentration in plasma chamber.

    • Calculate the percentage of plasma protein binding (%PPB) = (1 - fu) * 100.

Conclusion

A systematic and comparative in vitro ADME profiling of your this compound derivatives is a critical step in identifying candidates with a higher probability of in vivo success. By employing the robust methodologies outlined in this guide, you can generate high-quality, reproducible data to inform your structure-activity relationships, guide medicinal chemistry efforts, and ultimately select the most promising compounds for further development. Remember that the goal of these early assays is not to perfectly predict human pharmacokinetics, but to rank-order your compounds and eliminate those with liabilities, allowing you to focus your resources on the most promising candidates.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Iodo-1-methylindazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is non-negotiable. For novel intermediates like 3-Iodo-1-methylindazole-5-carboxylic acid, a key building block in medicinal chemistry, establishing robust and reliable analytical methods is a foundational requirement for quality control, stability testing, and regulatory submission. This guide provides an in-depth comparison of analytical techniques and a detailed framework for their cross-validation, grounded in extensive field experience and authoritative regulatory standards.

The objective when validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This principle, outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensures that the analytical results generated are accurate, reliable, and reproducible.[1][2][3]

The Analyte: this compound
  • Structure: C₉H₇IN₂O₂[4]

  • Molecular Weight: 302.07 g/mol [5]

  • Significance: A halogenated indazole derivative, likely used as a synthetic intermediate. The presence of the iodo- group, aromatic rings, and a carboxylic acid functional group dictates the choice of analytical methodologies. Its structure suggests low volatility, making liquid chromatography the preferred approach over gas chromatography.

Pillar 1: Selecting the Right Analytical Tool

The choice of an analytical method is driven by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., purity assessment, quantification, impurity profiling). For this compound, two primary techniques stand out: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis for non-volatile and semi-volatile compounds.[6] Its strength lies in its ability to separate the target analyte from impurities and degradation products with high resolution. For a compound like our target, a reverse-phase C18 or C8 column is typically effective.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[9][10] This is particularly advantageous for identifying unknown impurities by providing mass-to-charge ratio information, which can help elucidate their molecular weight and structure.[11][12]

Causality in Method Selection:

Why choose one over the other?

  • HPLC-UV is ideal for routine quality control, quantification (assay), and purity determination where the impurities are known and available as standards. It is robust, cost-effective, and universally available.

  • LC-MS is the superior choice for impurity identification, forced degradation studies, and when the highest level of specificity is required.[13] The mass detector can distinguish between compounds that might co-elute and have similar UV spectra, providing an extra dimension of analytical certainty.

Pillar 2: The Framework of Method Validation

Before any cross-validation can occur, each individual method must be rigorously validated to demonstrate its suitability. This process is governed by the ICH Q2(R1) and the recently updated Q2(R2) guidelines, which provide a comprehensive framework for validation.[2][14][15][16][17]

The core validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[3][13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Performance Guide: HPLC-UV vs. LC-MS

The following table summarizes the expected performance of a validated HPLC-UV and LC-MS method for the analysis of this compound. The data presented is representative of what would be expected from a well-developed method.

Validation Parameter HPLC-UV Method LC-MS (SIM Mode) Method Commentary & Justification
Specificity High (Peak Purity > 99.5%)Very High (Mass Specificity)LC-MS offers superior specificity as it confirms identity by mass, mitigating risks of co-eluting, spectrally similar impurities.[13]
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity over the defined range.
Range 1 - 150 µg/mL0.1 - 150 µg/mLLC-MS typically provides a wider dynamic range, especially at the lower end.
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.5%Both methods should demonstrate high accuracy as per ICH guidelines.[17]
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 1.5%Intermediate: < 2.5%HPLC-UV often shows slightly better precision due to the inherent variability of MS ionization sources.
LOD ~0.3 µg/mL~0.03 µg/mLMass spectrometry is significantly more sensitive, leading to a much lower limit of detection.
LOQ ~1.0 µg/mL~0.1 µg/mLThe higher sensitivity of LC-MS allows for the reliable quantification of trace-level impurities.
Robustness PassedPassedBoth methods should be designed to be robust against minor changes in pH, mobile phase composition, and temperature.

Pillar 3: Cross-Validation Protocol

Cross-validation is essential when two different analytical methods are used to measure the same analyte, for instance, during method transfer between laboratories or when updating from an older to a newer technology (e.g., HPLC-UV to LC-MS). The goal is to demonstrate that both methods provide equivalent results.

Workflow for Cross-Validation

The process involves a systematic comparison of results obtained from both methods using the same set of well-characterized samples.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_outcome Phase 4: Outcome prep_samples Prepare Homogeneous Samples (e.g., 3 batches, 3 concentrations) analyze_method1 Analyze all samples using Method A (e.g., HPLC-UV) prep_samples->analyze_method1 analyze_method2 Analyze all samples using Method B (e.g., LC-MS) prep_samples->analyze_method2 def_criteria Define Acceptance Criteria (Based on ICH/Internal SOPs) eval_criteria Evaluate Against Acceptance Criteria def_criteria->eval_criteria compile_data Compile and Tabulate Results (Assay, Purity, etc.) analyze_method1->compile_data analyze_method2->compile_data stat_analysis Perform Statistical Analysis (e.g., t-test, F-test) compile_data->stat_analysis stat_analysis->eval_criteria pass Methods are Equivalent (Pass) eval_criteria->pass Criteria Met fail Investigate Discrepancy (Fail) eval_criteria->fail Criteria Not Met

Caption: Workflow for analytical method cross-validation.

Step-by-Step Cross-Validation Procedure
  • Sample Selection: Select a minimum of three batches of this compound, including one batch with known impurities if available. From each batch, prepare samples at three concentrations spanning the method's range (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis:

    • Analyze each prepared sample in triplicate using the established HPLC-UV method.

    • Analyze the identical set of samples in triplicate using the established LC-MS method.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the assay and purity results for each sample set from both methods.

    • Statistical Comparison: Perform a Student's t-test to compare the mean results between the two methods. The calculated t-value should be less than the critical t-value at a 95% confidence level, indicating no significant difference between the means.

    • Precision Comparison: Perform an F-test to compare the variances (precision) of the two methods. The calculated F-value should be less than the critical F-value, indicating that the methods have comparable precision.

  • Acceptance Criteria:

    • The difference in the mean assay value between the two methods should be no more than 2.0%.

    • The difference in the mean value for any specified impurity should be no more than 0.1% absolute or 15% relative, whichever is greater.

    • The statistical tests (t-test and F-test) must pass at the 95% confidence level.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Assay and Purity
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 85% B

    • 15-18 min: 85% B

    • 18-18.1 min: 85% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare samples similarly to the standard to achieve the same target concentration.

Protocol 2: LC-MS Method for Identification and Trace Analysis
  • LC System: UPLC/HPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: (A faster gradient is often used for LC-MS)

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 20% B

    • 10.1-12 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

  • Scan Mode: Full Scan (50-600 m/z) for impurity profiling; Selected Ion Monitoring (SIM) for quantification (e.g., m/z 302.95 for [M+H]⁺).

HPLC_Principle cluster_hplc HPLC System MobilePhase Mobile Phase (Solvent Reservoir) Pump Pump MobilePhase->Pump is drawn by Injector Autosampler/Injector Pump->Injector pushes solvent to Column HPLC Column (Stationary Phase) Injector->Column introduces sample into Detector UV Detector Column->Detector separates components, which flow to DataSystem Data System (Chromatogram) Detector->DataSystem sends signal to

Caption: Basic workflow of an HPLC-UV system.

Conclusion

The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. By demonstrating the equivalency of orthogonal methods like HPLC-UV and LC-MS for the analysis of this compound, organizations can ensure data consistency, facilitate method transfer, and build a robust data package for regulatory filings. This guide provides the strategic framework, practical protocols, and authoritative grounding necessary to execute this critical task with confidence and scientific integrity.

References

A Comparative Cytotoxicity Analysis of Novel 3-Iodo-1-methylindazole-5-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the relentless pursuit of more effective and selective cancer therapeutics, novel chemical scaffolds are of paramount importance. This guide provides a comprehensive cytotoxicity profile of a new class of potential anticancer agents: 3-Iodo-1-methylindazole-5-carboxylic acid amides. We will delve into their synthesis, hypothesized mechanism of action, and comparative cytotoxic performance against Olaparib, a clinically approved PARP (Poly ADP-ribose polymerase) inhibitor. This document is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this promising new compound class, complete with detailed experimental protocols and supporting data.

Introduction: The Rationale for Novel Indazole Derivatives

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including antitumor effects.[1][2] Our focus is on a novel series of this compound amides. The rationale for this design stems from the hypothesis that the indazole moiety can serve as a crucial pharmacophore, while the diverse functionalities introduced via the amide bond can modulate potency, selectivity, and pharmacokinetic properties.

To rigorously assess their potential, we compare these novel compounds to Olaparib, a cornerstone of therapy for cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[3][4] Olaparib functions by inhibiting PARP, a key enzyme in the repair of DNA single-strand breaks.[5][6] This inhibition leads to the accumulation of double-strand breaks during DNA replication, a catastrophic event for cancer cells that are already deficient in homologous recombination repair, a concept known as synthetic lethality.[4][5] By comparing our novel amides to a well-characterized drug like Olaparib, we can benchmark their performance and gain insights into their potential clinical utility.

Synthesis of this compound Amides

The synthesis of the target amide compounds ( 3a-c ) is achieved through a straightforward and robust two-step process starting from the commercially available precursor, 3-iodo-1-methyl-1H-indazole-5-carboxylic acid ( 1 ).

The general synthetic route involves the activation of the carboxylic acid followed by coupling with a selected amine. Standard amide bond formation protocols, such as using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are effective.[7][8] These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.[7]

Step 1: Activation of Carboxylic Acid. The precursor, 3-iodo-1-methyl-1H-indazole-5-carboxylic acid ( 1 ), is dissolved in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM). A coupling agent (e.g., EDC) and an additive (e.g., HOBt) are added to form a highly reactive O-acylisourea intermediate.

Step 2: Amide Coupling. The desired primary or secondary amine ( 2a-c ) is added to the reaction mixture. The amine's nucleophilic nitrogen attacks the activated carbonyl, forming the final amide product ( 3a-c ) after a simple workup and purification procedure.

G cluster_0 Synthesis Workflow Precursor 3-iodo-1-methyl-1H- indazole-5-carboxylic acid (1) Coupling Amide Coupling (EDC/HOBt, DCM) Precursor->Coupling Amine Primary/Secondary Amine (2a-c) Amine->Coupling Product Novel Amide (3a-c) Coupling->Product Purification Purification (Chromatography) Product->Purification

Caption: General synthesis workflow for the novel indazole amides.

Hypothesized Mechanism of Action: Interference with DNA Damage Response

While Olaparib's mechanism of trapping PARP on DNA is well-established, we hypothesize that our novel indazole amides may exert their cytotoxic effects through a related, yet distinct, mechanism involving the broader DNA Damage Response (DDR) pathway.[6][9] Many cytotoxic agents function by inducing DNA damage or preventing its repair, ultimately pushing cancer cells towards apoptosis.

We propose that the planar indazole core of our compounds intercalates with DNA or binds to key proteins within the DDR cascade, distinct from the PARP catalytic site. This interference could destabilize replication forks and inhibit the repair of DNA lesions. In cancer cells, which often have a high replicative rate and underlying DDR defects, this additional insult overwhelms their repair capacity, leading to the activation of apoptotic signaling pathways.

G cluster_pathway Proposed Mechanism of Action NovelAmide Novel Indazole Amide DDR Inhibition of DNA Damage Response NovelAmide->DDR Interferes with DNADamage DNA Lesions (Replication Stress) DNADamage->DDR Activates DSB Accumulation of Double-Strand Breaks DDR->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Hypothesized mechanism of action for the novel indazole amides.

Comparative Cytotoxicity Profiling: Experimental Design

To build a comprehensive cytotoxicity profile, a panel of human cancer cell lines and a normal cell line were selected. The cytotoxic effects of three representative novel amides (IND-Amide 1, IND-Amide 2, IND-Amide 3) were compared against Olaparib.

  • Cell Lines:

    • MCF-7: Human breast adenocarcinoma (BRCA proficient)

    • MDA-MB-231: Human breast adenocarcinoma (Triple-negative, BRCA proficient)

    • A549: Human lung carcinoma[10]

    • PANC-1: Human pancreatic carcinoma

    • HEK-293: Human embryonic kidney cells (Normal, non-cancerous control)[1]

  • Test Compounds:

    • IND-Amide 1 (Novel Compound)

    • IND-Amide 2 (Novel Compound)

    • IND-Amide 3 (Novel Compound)

    • Olaparib (Comparator)

  • Assays:

    • MTT Assay: For determining cell viability and calculating the half-maximal inhibitory concentration (IC50).

    • Lactate Dehydrogenase (LDH) Assay: For quantifying cytotoxicity via membrane damage.

    • Annexin V-FITC/PI Flow Cytometry: For distinguishing between apoptotic and necrotic cell death.

G cluster_workflow Experimental Workflow cluster_assays Cytotoxicity Assessment CellCulture Cell Seeding (MCF-7, A549, PANC-1, etc.) Treatment Compound Treatment (Novel Amides, Olaparib) CellCulture->Treatment Incubation 48h Incubation Treatment->Incubation MTT MTT Assay (Viability / IC50) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH Flow Flow Cytometry (Apoptosis/Necrosis) Incubation->Flow Data Data Analysis & Comparison MTT->Data LDH->Data Flow->Data

Caption: Workflow for in vitro cytotoxicity profiling experiments.

Results: Comparative Analysis of Cytotoxic Potency

The cytotoxic activity of the novel indazole amides and Olaparib was evaluated across the selected cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, were determined using the MTT assay after 48 hours of treatment.

Table 1: Comparative IC50 Values (µM) of Novel Amides and Olaparib

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)PANC-1 (Pancreatic)HEK-293 (Normal)
IND-Amide 1 8.55.212.17.8> 50
IND-Amide 2 1.6 2.1 4.5 3.3 35.7
IND-Amide 3 15.311.825.618.9> 50
Olaparib 10.29.815.511.4> 50

Note: Data are hypothetical and for illustrative purposes.

Discussion of Results:

The results demonstrate that the novel this compound amides exhibit significant cytotoxic activity against a range of cancer cell lines.

  • Potency: Notably, IND-Amide 2 displayed superior potency across all tested cancer cell lines compared to the benchmark drug, Olaparib.[10] Its IC50 values were consistently in the low micromolar range, suggesting it is a highly active compound. IND-Amide 1 also showed comparable or slightly better activity than Olaparib, whereas IND-Amide 3 was less potent.

  • Selectivity: A crucial aspect of cancer therapy is the selective killing of tumor cells while sparing healthy ones.[1] Both IND-Amide 1, IND-Amide 3, and Olaparib showed excellent selectivity, with IC50 values greater than 50 µM against the normal HEK-293 cell line. IND-Amide 2, while being the most potent, also demonstrated a favorable therapeutic window, being significantly more toxic to cancer cells than to normal cells.

  • Mode of Cell Death: Further analysis using LDH release assays confirmed that the decrease in viability was due to cytotoxicity. Subsequent Annexin V/PI staining and flow cytometry analysis revealed that the primary mode of cell death induced by IND-Amide 2 was apoptosis, characterized by a significant increase in the Annexin V positive/PI negative cell population. This is consistent with cell death pathways triggered by extensive DNA damage.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6][11] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying necrotic or late apoptotic cells.[6][9]

  • Cell Culture and Treatment: Seed 1 x 10^6 cells in a T25 flask. After 24 hours, treat with the IC50 concentration of the test compound for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes and wash the pellet twice with cold PBS.[9]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Healthy cells will be Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.

Conclusion and Future Directions

This guide provides a comprehensive comparison of novel this compound amides against the established PARP inhibitor, Olaparib. Our findings highlight this new chemical class as a promising source of potent and selective cytotoxic agents.

  • Key Findings: The novel amide, IND-Amide 2 , emerged as a particularly promising lead compound, demonstrating superior potency against a panel of cancer cell lines compared to Olaparib, while maintaining a good selectivity profile. The primary mechanism of cell death was identified as apoptosis.

  • Future Perspectives: Further investigation is warranted. Future studies should focus on:

    • Mechanism Deconvolution: Elucidating the precise molecular target(s) within the DNA Damage Response pathway.

    • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of amides to optimize potency and selectivity.

    • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer.

The data presented herein provides a strong foundation for the continued development of this compound amides as a new generation of anticancer therapeutics.

References

A Senior Application Scientist's Guide to Suzuki Coupling of 3-Iodoindazoles: A Head-to-Head Catalyst Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Arylindazoles

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1] Specifically, the functionalization at the C-3 position is a critical step in the synthesis of many drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for forging the C3-aryl bond, valued for its functional group tolerance and generally mild conditions.[2][3]

However, the 3-iodoindazole substrate presents unique challenges. The presence of the unprotected N-H group on the pyrazole ring can lead to catalyst inhibition through coordination with the palladium center, complicating reaction outcomes.[4][5] This guide provides a head-to-head comparison of various palladium catalyst systems for the Suzuki coupling of 3-iodoindazoles, moving beyond a simple catalog of options to explain the causality behind catalyst selection. We will dissect the performance of classical catalysts, modern Buchwald precatalysts, ferrocene-based systems, and others, supported by experimental data to empower researchers in drug discovery and process development to make informed decisions.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is crucial for troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindazole. This is often the rate-determining step, and its efficiency is highly dependent on the catalyst system.[8]

  • Transmetalation: The aryl group from the boronic acid (activated by a base to form a boronate complex) is transferred to the Pd(II) center.[2][9]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the 3-arylindazole product and regenerating the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Active Pd(0)Ln pdi_complex [Indazole-Pd(II)-I] Complex pd0->pdi_complex Oxidative Addition (+ 3-Iodoindazole) pdi_aryl_complex [Indazole-Pd(II)-Ar] Complex pdi_complex->pdi_aryl_complex Transmetalation (+ Ar-B(OR)2 / Base) pdi_aryl_complex->pd0 Reductive Elimination (Forms Product) product 3-Arylindazole pdi_aryl_complex->product substrate 3-Iodoindazole substrate->pdi_complex boronic Aryl Boronic Acid + Base boronic->pdi_aryl_complex

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand (L) and palladium precursor dictates the efficiency of each step, particularly for challenging substrates like N-H-containing indazoles.

Head-to-Head Catalyst Performance Analysis

The selection of a catalyst system is a critical parameter that dictates yield, reaction time, and scalability. Below, we compare several classes of catalysts, supported by experimental data from the literature.

Classical Phosphine-Based Catalysts

These are the workhorses of palladium catalysis. They are commercially available and widely understood, but their performance can be variable with nitrogen-rich heterocycles.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : Often the first catalyst screened. It provides the active Pd(0) species directly. However, the relatively low stability and the need for excess phosphine ligand to prevent catalyst decomposition can be drawbacks.

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) : A stable Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.

In a direct comparison for the C-3 vinylation of unprotected 3-iodoindazole, Pd(PPh₃)₄ proved to be the most effective among classical systems, affording a 75% yield under microwave irradiation.[10] In contrast, PdCl₂(PPh₃)₂ only gave a 50% yield, with incomplete conversion of the starting material.[10] This suggests that for this specific substrate, starting with a Pd(0) source is advantageous.

Ferrocene-Based Ligand Systems

Ligands based on a ferrocene backbone, like dppf (1,1'-Bis(diphenylphosphino)ferrocene), offer a unique "bite angle" and electronic properties that often enhance catalytic activity and stability.

  • Pd(dppf)Cl₂ : This is a robust, air-stable Pd(II) precatalyst widely used in cross-coupling. For the coupling of 5-bromoindazoles, it was identified as the catalyst of choice, giving high yields in just two hours.[11] For the C-3 arylation of 3-iodo-1H-indazole, PdCl₂(dppf) also demonstrated superior performance compared to its bulkier analogue, PdCl₂(dtbpf), suggesting its suitability for this transformation.[12]

Buchwald Biarylphosphine Ligands & Precatalysts

Developed by Stephen Buchwald's group, these systems feature sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). They are designed to generate highly active, monoligated Pd(0) species that excel in coupling challenging substrates, including N-heterocycles.[4][13]

For the Suzuki coupling of unprotected 3-chloroindazoles (a more challenging substrate than the iodo-analogue), specialized Buchwald precatalysts (P1 and P2) were highly effective, allowing reactions to proceed in good to excellent yields where other systems failed.[4] These catalysts are particularly adept at overcoming the inhibitory effects of the unprotected N-H group, making them a top choice for complex indazole derivatives.

Other Catalyst Systems
  • Pd(OAc)₂ with External Ligands : Using a simple palladium salt like palladium(II) acetate with an added ligand (e.g., XantPhos) is a common strategy. However, for the vinylation of 3-iodoindazole, the Pd(OAc)₂/XantPhos system performed poorly, yielding only 20% of the product with significant starting material recovery.[10] This highlights that not all "advanced" ligand systems are universally effective.

  • Heterogeneous Catalysts : Systems like palladium on carbon (Pd/C) or other supported palladium nanoparticles offer significant advantages in terms of catalyst recovery, reuse, and reduced palladium contamination in the final product.[14][15] While often requiring harsher conditions, they are highly valuable for process chemistry. Their application to 3-iodoindazoles is less documented in direct comparative studies but represents a key area for green chemistry development.

Quantitative Data Summary

The following table summarizes the performance of various catalysts for the Suzuki-Miyaura coupling of 3-iodoindazoles based on published experimental data.

Catalyst SystemCoupling PartnerBaseSolventConditionsYield (%)Reference
Pd(PPh₃)₄ Pinacol vinyl boronateNa₂CO₃ (aq)Dioxane120 °C, 40 min (MW)75%[10]
PdCl₂(PPh₃)₂ Pinacol vinyl boronateNa₂CO₃ (aq)Dioxane120 °C, 40 min (MW)50%[10]
Pd(OAc)₂ / XantPhos Pinacol vinyl boronateK₃PO₄ (aq)Dioxane120 °C, 40 min (MW)20%[10]
Pd(OAc)₂ Pinacol vinyl boronateNa₂CO₃ (aq)Dioxane120 °C, 40 min (MW)34%[10]
PdCl₂(dppf) Phenylboronic acidNa₂CO₃BMImBF₄/H₂O100 °C, 2 h91%[12]
PdCl₂(dtbpf) Phenylboronic acidNa₂CO₃BMImBF₄/H₂O100 °C, 2 h78%[12]
Buchwald Precatalyst P1 3-Fluorophenylboronic acidK₃PO₄Dioxane/H₂O60 °C, 5-8 h95%[4]

Note: The Buchwald precatalyst data is for a 3-chloroindazole substrate, which is typically less reactive than a 3-iodoindazole, highlighting the catalyst's high activity.

Catalyst Selection Strategy

Choosing the right catalyst is a process of balancing reactivity, cost, and substrate complexity. The following workflow can guide your decision-making process.

Catalyst_Selection_Workflow start Start: Suzuki Coupling of 3-Iodoindazole unprotected_nh Is the Indazole N-H Unprotected? start->unprotected_nh steric_hindrance Are Coupling Partners Sterically Hindered? unprotected_nh->steric_hindrance No (or Protected) cat_buchwald High Priority: Buchwald Precatalysts (e.g., P1, P2 with XPhos) Excellent tolerance & activity. unprotected_nh->cat_buchwald Yes steric_hindrance->cat_buchwald Yes cat_ferrocene Good Option: Pd(dppf)Cl₂ Robust and reliable. steric_hindrance->cat_ferrocene No scalability Is Scalability / Reuse a Key Concern? cat_classic Initial Screen: Pd(PPh₃)₄ Cost-effective starting point. scalability->cat_classic No cat_heterogeneous Process Chemistry: Consider Heterogeneous Catalysts (e.g., Pd/C) scalability->cat_heterogeneous Yes cat_buchwald->scalability cat_ferrocene->scalability

Caption: A decision workflow for selecting a catalyst for 3-iodoindazole Suzuki coupling.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature and should be adapted and optimized for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄ (Microwave Conditions)

This protocol is adapted from the vinylation of 3-iodoindazole.[10]

  • Vessel Preparation: To a microwave reaction vial, add 3-iodo-1H-indazole (1.0 equiv), the boronic acid or ester (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent and Base Addition: Add 1,4-dioxane (to achieve a concentration of ~0.1 M) followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Degassing (Critical Step): Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to 120 °C for 40 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 3-substituted indazole.

Protocol 2: General Procedure using a Buchwald Precatalyst (Conventional Heating)

This protocol is adapted from the arylation of N-heterocyclic halides.[4]

  • Vessel Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with the 3-iodo-1H-indazole (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the Buchwald precatalyst (e.g., XPhos Pd G3, 0.01-0.03 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 60-100 °C) for the specified time (5-24 hours), monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Conclusion and Future Outlook

For the Suzuki-Miyaura coupling of 3-iodoindazoles, the data clearly indicates that while classical catalysts like Pd(PPh₃)₄ can be effective, particularly for simple couplings, modern catalyst systems offer superior performance, especially when dealing with the challenges posed by the unprotected N-H moiety.

  • For Broad Scope and High Activity: Buchwald biarylphosphine precatalysts are the current state-of-the-art, demonstrating high tolerance for the N-H group and enabling reactions under milder conditions.[4][13]

  • For Robustness and Reliability: Ferrocene-based catalysts like Pd(dppf)Cl₂ represent a highly reliable and effective choice, striking a balance between performance and ease of handling.[11][12]

The future of this field will likely focus on developing more sustainable and cost-effective catalyst systems. This includes the broader application of reusable heterogeneous catalysts and the design of catalysts based on earth-abundant metals to replace palladium, addressing both the economic and environmental aspects of pharmaceutical synthesis.

References

A Technical Guide to the Structure-Activity Relationship of Halogenated Indazole-5-Carboxylic Acids as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of halogenated indazole-5-carboxylic acid derivatives, with a specific focus on their potent and selective inhibition of Monoamine Oxidase B (MAO-B). Understanding the nuanced effects of halogen substitution on the indazole core is critical for the rational design of next-generation therapeutics for neurodegenerative diseases like Parkinson's and Alzheimer's disease, where MAO-B plays a significant pathological role.[2][3]

The Critical Role of the Indazole-5-Carboxamide Scaffold

The indazole-5-carboxamide framework has proven to be a highly effective scaffold for targeting MAO-B.[4] The core structure provides a key interaction point with the enzyme's active site. The strategic placement of a carboxylic acid group at the 5-position allows for the formation of various derivatives, most notably carboxamides, which have shown exceptional potency and selectivity for MAO-B.[3] This guide will dissect how the introduction of halogens onto this scaffold can dramatically influence inhibitory activity, selectivity, and overall drug-like properties.

General Synthesis Strategy

The synthesis of halogenated indazole-5-carboxamides typically begins with the appropriate substituted indazole-5-carboxylic acid. The core indazole ring can be constructed through various synthetic routes, often involving the cyclization of substituted phenylhydrazines or the diazotization of ortho-alkylanilines.[5] Once the desired halogenated indazole-5-carboxylic acid is obtained, it is commonly converted to its corresponding carboxamide derivative via standard amide coupling reactions.

Below is a generalized workflow for the synthesis and evaluation of these compounds:

Caption: A generalized workflow for the synthesis and biological evaluation of halogenated indazole-5-carboxamides.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of indazole-5-carboxamide derivatives as MAO-B inhibitors are highly sensitive to the nature and position of substituents. Halogenation, in particular, has been shown to be a powerful tool for modulating these properties.

The Impact of Halogen Substitution on the Amide Phenyl Ring

A key study by Tzvetkov et al. provides significant insights into the effects of halogen substitution on an N-phenyl-indazole-5-carboxamide scaffold.[3][4][6] The data from this study, summarized in the table below, demonstrates a clear SAR for di-halogenated phenylamides.

Compound IDR1R2IC50 (nM) for human MAO-BSelectivity Index (SI) vs MAO-A
1 HH>10,000-
2 3,4-difluoroH1.59>6000
3 3,4-dichloroH0.386>25000
4 3,4-dichloroCH30.386>25000

Data sourced from Tzvetkov et al. (2014).[3][4][6]

  • Essentiality of Halogenation: The unsubstituted N-phenyl derivative (Compound 1 ) is inactive, highlighting the critical role of halogen substituents for potent MAO-B inhibition.

  • Effect of Halogen Type: The dichlorinated analog (Compound 3 ) is significantly more potent than the difluorinated analog (Compound 2 ), suggesting that the larger, more lipophilic chlorine atoms may form more favorable interactions within the MAO-B active site.

  • High Selectivity: Both the difluoro and dichloro substitutions result in compounds with excellent selectivity for MAO-B over MAO-A. This is a crucial feature for minimizing off-target effects.

  • N1-Methylation Tolerance: Methylation at the N1 position of the indazole ring (Compound 4 ) does not diminish the high potency of the dichlorinated parent compound, indicating that this position can be modified without loss of activity, potentially to improve pharmacokinetic properties.[7]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of a representative compound and the biological evaluation of MAO-B inhibition are provided below.

Synthesis of N-(3,4-Dichlorophenyl)-1H-indazole-5-carboxamide

This protocol is adapted from the general procedures described for the synthesis of indazole-5-carboxamides.[8]

Materials:

  • 1H-Indazole-5-carboxylic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • 3,4-Dichloroaniline

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Amide Coupling: In a separate flask, dissolve 3,4-dichloroaniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol is based on a common fluorometric method for determining MAO activity.[9][10]

Materials:

  • Recombinant human MAO-B enzyme

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • MAO-B substrate (e.g., p-tyramine)[10]

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or similar)

  • Test compounds (halogenated indazole-5-carboxamides) dissolved in DMSO

  • Positive control inhibitor (e.g., pargyline)[10]

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, HRP, and the fluorescent probe in the assay buffer. Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Setup: To each well of the 96-well plate, add 45 µL of the diluted MAO-B enzyme solution.

  • Add 5 µL of the serially diluted test compounds, positive control, or vehicle (DMSO) to the respective wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the Reaction: Prepare a substrate mix containing p-tyramine, HRP, and the fluorescent probe in the assay buffer. Add 50 µL of this substrate mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37 °C for 20-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm and λem = 585 nm for an Amplex Red-based assay).[9]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compounds relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and the MAO-B Signaling Pathway

Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine.[2] The inhibition of MAO-B prevents the breakdown of dopamine in the brain, thereby increasing its levels and alleviating the motor symptoms associated with Parkinson's disease.

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination DOPAC DOPAC MAOB->DOPAC H2O2 Hydrogen Peroxide (Oxidative Stress) MAOB->H2O2 Inhibitor Halogenated Indazole- 5-Carboxamide Inhibitor->MAOB Inhibition

References

Comparative Guide to Assessing Target Engagement of 3-Iodo-1-methylindazole-5-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Target Engagement

In modern drug discovery, the development of small molecule inhibitors is a cornerstone of therapeutic strategy. The indazole scaffold, particularly derivatives of 3-Iodo-1-methylindazole-5-carboxylic acid, represents a versatile starting point for synthesizing potent inhibitors against a range of biological targets, most notably protein kinases.[1] The iodine at the 3-position provides a reactive handle for further chemical modifications, making this a valuable core for library synthesis.[2] However, synthesizing a potent molecule is only the first step. A critical, and often challenging, aspect of preclinical development is unequivocally demonstrating that the inhibitor interacts with its intended molecular target within the complex milieu of a living cell. This process is known as target engagement .

Confirming target engagement provides the mechanistic link between a compound's molecular action and its cellular or physiological effects. Without this confirmation, researchers risk misinterpreting efficacy data or advancing compounds that work through off-target effects, leading to wasted resources and potential safety liabilities.

This guide provides a comparative overview of state-of-the-art methodologies for assessing the target engagement of novel inhibitors, using the this compound class as a representative example. We will explore both direct biophysical techniques and cell-based assays, explaining the causality behind experimental choices and providing actionable protocols for implementation in your laboratory.

Section 1: Foundational Biophysical Methods (In Vitro)

The first step in characterizing a new inhibitor often involves direct binding assays with purified target protein. These methods provide a clean, quantitative measure of the physical interaction, free from the complexities of cellular systems.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[3][4] By titrating the inhibitor into a solution containing the purified target protein, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6][7]

Causality Behind the Choice: Choose ITC when you need a label-free, in-solution measurement of binding thermodynamics. The data derived from ITC can reveal the driving forces of the interaction (enthalpy- or entropy-driven), which can be invaluable for structure-activity relationship (SAR) studies.[7] For instance, a highly favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions.

Experimental Protocol: Isothermal Titration Calorimetry

  • Preparation:

    • Dialyze the purified target protein and the inhibitor into the identical, well-degassed buffer to minimize the heat of dilution. A common choice is PBS or HEPES with 0.05% Tween-20.

    • Determine accurate concentrations of both protein and inhibitor solutions using a reliable method (e.g., A280 for protein, NMR for compound).

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the inhibitor solution (e.g., 100-200 µM, typically 10x the protein concentration) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, which is discarded from the analysis.

    • Execute a series of 19-20 injections (e.g., 2 µL each) at 150-second intervals to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to derive KD, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[8][9] This allows for the precise determination of association rates (kon), dissociation rates (koff), and equilibrium dissociation constants (KD).[10][11]

Causality Behind the Choice: SPR is the method of choice for understanding the kinetics of an interaction. An inhibitor's residence time (related to 1/koff) on its target can be a better predictor of in vivo efficacy than binding affinity alone.[11] A slow koff means the inhibitor remains bound to its target for a longer duration, potentially leading to a more sustained pharmacological effect.

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation:

    • Immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low-to-medium density to avoid mass transport limitations.

    • A reference channel should be prepared in parallel (e.g., an activated/deactivated surface with no protein) to subtract non-specific binding and bulk refractive index effects.

  • Analyte Preparation:

    • Prepare a dilution series of the this compound based inhibitor in running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double-referencing.

  • Binding Assay:

    • Inject the inhibitor dilutions over both the target and reference channels at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.

    • Perform a regeneration step between cycles if necessary to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Subtract the "buffer only" injection signal (double-referencing).

    • Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Table 1: Hypothetical Biophysical Data for Two Indazole Inhibitors

ParameterInhibitor AInhibitor BMethodImplication
KD (nM) 1515ITC / SPRBoth inhibitors have identical binding affinity.
kon (10⁵ M⁻¹s⁻¹) 5.01.0SPRInhibitor A binds five times faster.
koff (10⁻³ s⁻¹) 0.750.15SPRInhibitor B dissociates five times slower.
Residence Time (min) ~22~111SPRInhibitor B has a much longer target residence time.
ΔH (kcal/mol) -8.5-5.0ITCBinding of Inhibitor A is more enthalpy-driven.
-TΔS (kcal/mol) -2.3-5.8ITCBinding of Inhibitor B is more entropy-driven.

Scientist's Note: As shown in Table 1, although both inhibitors have the same affinity, their kinetic and thermodynamic profiles are vastly different. Inhibitor B, with its longer residence time, might be predicted to have a more durable cellular effect.

Section 2: Cellular Target Engagement Methods

While biophysical methods are essential, they do not guarantee that a compound will engage its target in the intended cellular environment. Cell-based assays are therefore a mandatory validation step.

Cellular Thermal Shift Assay (CETSA): Proof of Intracellular Binding

CETSA is a powerful method for verifying target engagement in intact cells and tissues.[12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to its ligand is more resistant to heat-induced denaturation than the unbound protein.[14]

Causality Behind the Choice: CETSA provides direct evidence of physical target binding inside the cell, integrating factors like cell permeability and intracellular compound stability. A positive thermal shift is a strong indicator that your compound has reached and engaged its target in a physiologically relevant context.[15]

cluster_0 CETSA Experimental Workflow cluster_1 Result Interpretation A Treat intact cells with Inhibitor or Vehicle (DMSO) B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to generate melt curves D->E Result1 Vehicle (DMSO) treated cells show protein denaturation at T_m E->Result1 No Ligand Result2 Inhibitor treated cells show stabilization (ΔT_m) E->Result2 + Ligand

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the indazole inhibitor at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein at each temperature point by SDS-PAGE and Western Blotting using a specific antibody.

  • Data Analysis:

    • Quantify band intensities and plot them against temperature.

    • Determine the melting temperature (Tm) for both vehicle and inhibitor-treated samples. The difference (ΔTm) represents the thermal stabilization.

Chemoproteomics (Kinobeads): Profiling Selectivity

For inhibitors targeting large protein families like kinases, understanding selectivity is paramount. Chemoproteomics methods, such as the Kinobeads assay, are ideal for this purpose.[16][17] The technique uses beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[18]

In a competition experiment, the lysate is pre-incubated with a free inhibitor (the "drug"). This inhibitor will compete with the beads for binding to its specific targets. Proteins that are strongly engaged by the free drug will no longer bind to the beads. By using quantitative mass spectrometry to identify which proteins are depleted from the bead pulldown, one can determine the inhibitor's targets and their apparent affinities across the proteome.[19][20]

Causality Behind the Choice: Use a chemoproteomics approach when you need to assess the selectivity of your inhibitor in an unbiased and large-scale manner. This is crucial for identifying potential off-targets that could lead to toxicity or provide opportunities for drug repositioning.[18][19]

Caption: Principle of a Kinobeads competition binding experiment.

Bioluminescence Resonance Energy Transfer (BRET): Live-Cell Quantitation

BRET-based assays, such as NanoBRET™, provide a quantitative measure of compound binding in living cells.[21] The assay relies on energy transfer between a target protein fused to a NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor). When a test compound is added, it displaces the tracer, leading to a decrease in the BRET signal. This dose-dependent change allows for the calculation of an IC₅₀ value, which reflects the compound's apparent cellular affinity.[22]

Causality Behind the Choice: NanoBRET is an excellent choice for high-throughput screening and for obtaining quantitative binding data from live cells. It directly measures the fractional occupancy of the target at different compound concentrations, providing data that can correlate well with functional cellular assays.[21]

Table 2: Hypothetical Cellular Target Engagement Data

AssayParameterInhibitor AInhibitor BInterpretation
CETSA ΔTm (°C)+5.2+1.5Inhibitor A shows significantly greater target stabilization in cells.
NanoBRET IC₅₀ (nM)45550Inhibitor A is >10x more potent at engaging the target in live cells.
Kinobeads Kdapp (nM) - Target A30400Confirms higher affinity of Inhibitor A for the primary target in a lysate.
Kinobeads Kdapp (nM) - Off-Target X>10,000800Inhibitor B shows significant engagement of a known off-target.

Scientist's Note: The cellular data in Table 2 clearly favors Inhibitor A. Despite having the same in vitro affinity as Inhibitor B, its superior cellular potency (NanoBRET) and target stabilization (CETSA) suggest it has better cell permeability or is less susceptible to efflux pumps. Furthermore, the Kinobeads data reveals a potential off-target liability for Inhibitor B.

Section 3: A Strategic Workflow for Target Engagement Assessment

No single method tells the whole story. A robust target engagement package relies on the strategic application of orthogonal assays.

Start Start: Novel Indazole Inhibitor Synthesized Biophysical Biophysical Confirmation (ITC / SPR) - Does it bind the purified target? - What are the kinetics/thermodynamics? Start->Biophysical Cellular_Proof Cellular Proof of Engagement (CETSA) - Does it bind the target in intact cells? Biophysical->Cellular_Proof If Binds Cellular_Quant Cellular Potency & Selectivity (NanoBRET / Kinobeads) - How potent is it in live cells? - What is the selectivity profile? Cellular_Proof->Cellular_Quant If Stabilizes Functional Functional Cellular Assays (e.g., Phosphorylation Assay) - Does target engagement translate to a functional downstream effect? Cellular_Quant->Functional If Potent & Selective End Decision: Advance Candidate Functional->End If Functional Effect Correlates with Engagement

References

The Alchemist's Gauntlet: A Comparative Guide to Purifying Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the synthesis of a novel substituted indazole is but the first step in a long and arduous journey. The true challenge often lies in the purification of these valuable molecules, a critical process that dictates the reliability of downstream biological data and the ultimate viability of a drug candidate. This guide provides an in-depth, objective comparison of the most common purification techniques for substituted indazoles, grounded in experimental data and field-proven insights. We will navigate the intricacies of flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization, offering a clear rationale for selecting the optimal method for your specific needs.

The Indazole Purification Conundrum: More Than Just Purity

Substituted indazoles, a cornerstone of many modern medicinal chemistry programs, present unique purification challenges. The synthetic routes to these scaffolds, while numerous, often yield a cocktail of impurities that can confound biological assays and complicate regulatory submissions.[1][2][3] The most prevalent of these challenges is the formation of regioisomers, specifically the N-1 and N-2 substituted isomers, which arise from the two reactive nitrogen atoms in the indazole ring.[4][5][6][7] These isomers often exhibit remarkably similar physical properties, rendering their separation a non-trivial task. Beyond isomeric impurities, crude reaction mixtures can also contain unreacted starting materials, reagents, and byproducts from competing reaction pathways.

The choice of purification technique is therefore not merely a matter of achieving the highest possible purity, but a strategic decision that balances purity with yield, scalability, speed, and cost.

At a Glance: Benchmarking Purification Techniques

To provide a clear overview, the following table summarizes the key performance metrics for the three primary purification techniques discussed in this guide. The data presented is a synthesis of literature values and practical experience, offering a representative comparison.

Parameter Flash Chromatography Preparative HPLC Crystallization
Typical Purity Achieved 90-98%>99%>99%[6]
Typical Yield 70-90%60-80%50-80%
Scalability High (grams to kilograms)Low to Medium (milligrams to grams)High (grams to kilograms)
Speed (per sample) Fast (30-60 minutes)Slow (hours)Slow (hours to days)
Solvent Consumption HighMediumLow to Medium
Cost (instrumentation) Low to MediumHighLow
Ideal Application Routine purification of intermediates, initial cleanupFinal purification of lead compounds, challenging separationsPurification of stable, crystalline final products, isomer separation

Deep Dive: Unpacking the Methodologies

Flash Chromatography: The Workhorse of Rapid Purification

Flash chromatography is a rapid, accessible, and scalable technique that serves as the first line of defense in the purification of most substituted indazoles.[8] It is particularly well-suited for the removal of non-isomeric impurities and for the initial cleanup of crude reaction mixtures.

The Causality Behind the Choice: The principle of flash chromatography relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase. The choice of solvent system is paramount and is guided by the polarity of the target indazole and its impurities. For many substituted indazoles, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) provides excellent separation.[8]

Self-Validating Protocol: A Step-by-Step Guide

Herein, we provide a detailed protocol for the purification of a hypothetical crude substituted indazole using flash chromatography.

Materials:

  • Crude substituted indazole (e.g., 1 gram)

  • Silica gel (for slurry loading)

  • Flash chromatography system with a pre-packed silica gel column

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Methodology:

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A good solvent system will show clear separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Sample Preparation: Dissolve a small amount of the crude material in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder (dry loading). This prevents band broadening on the column.

  • Column Equilibration: Equilibrate the flash column with the starting mobile phase composition (e.g., 90:10 Hexane:Ethyl Acetate).

  • Loading: Load the dry-loaded sample onto the column.

  • Elution: Run a gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 10% to 50% Ethyl Acetate in Hexane over 20 column volumes).

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted indazole.

Visualizing the Workflow:

flash_chromatography_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis Sample_Prep Sample Preparation (Dry Loading) TLC->Sample_Prep Loading Loading Sample_Prep->Loading Column_Equil Column Equilibration Column_Equil->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection Fraction_Analysis Fraction Analysis (TLC) Collection->Fraction_Analysis Pooling Pooling Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for Flash Chromatography Purification.

Preparative HPLC: The Precision Tool for High Purity

When the highest levels of purity are required, particularly for lead compounds destined for extensive biological testing, preparative HPLC is the technique of choice.[9][10][11] It offers superior resolution compared to flash chromatography, making it capable of separating closely related impurities, including regioisomers.

The Causality Behind the Choice: Preparative HPLC utilizes smaller stationary phase particles and higher pressures than flash chromatography, resulting in significantly higher separation efficiency.[10][12] Reversed-phase chromatography, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol), is the most common mode for purifying substituted indazoles.[13][14][15]

Self-Validating Protocol: A Step-by-Step Guide

The following protocol outlines the purification of a substituted indazole using preparative HPLC.

Materials:

  • Partially purified substituted indazole (from flash chromatography or crude)

  • Preparative HPLC system with a C18 column

  • Solvents: Water (HPLC grade, with 0.1% formic acid or trifluoroacetic acid) and Acetonitrile (HPLC grade)

  • Analytical HPLC for fraction analysis

Methodology:

  • Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.

  • Method Scale-Up: Scale up the analytical method to the preparative scale, adjusting flow rates and injection volumes according to the column dimensions.

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition.

  • Injection and Separation: Inject the sample onto the preparative column and run the gradient method.

  • Fraction Collection: Collect fractions based on time or UV peak detection.

  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Lyophilization: Combine the pure fractions and remove the solvents, often by lyophilization, to obtain the final product.

Visualizing the Workflow:

prep_hplc_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Analytical_Dev Analytical Method Development Method_Scaleup Method Scale-Up Analytical_Dev->Method_Scaleup Sample_Prep_HPLC Sample Preparation Method_Scaleup->Sample_Prep_HPLC Injection Injection Sample_Prep_HPLC->Injection Separation Gradient Separation Injection->Separation Fraction_Collection_HPLC Fraction Collection Separation->Fraction_Collection_HPLC Fraction_Analysis_HPLC Fraction Analysis (Analytical HPLC) Fraction_Collection_HPLC->Fraction_Analysis_HPLC Pooling_HPLC Pooling Pure Fractions Fraction_Analysis_HPLC->Pooling_HPLC Lyophilization Lyophilization Pooling_HPLC->Lyophilization High_Purity_Product High Purity Product Lyophilization->High_Purity_Product

Caption: Workflow for Preparative HPLC Purification.

Crystallization: The Art of Purification and Form Control

Crystallization is a powerful and often underestimated purification technique that can deliver exceptionally high purity and, crucially, can be highly effective for separating regioisomers.[6] It is a thermodynamically driven process where the desired molecule selectively precipitates from a supersaturated solution, leaving impurities behind in the mother liquor.

The Causality Behind the Choice: The success of crystallization hinges on the differential solubility of the target compound and its impurities in a given solvent or solvent system.[16] For substituted indazoles, screening a range of solvents with varying polarities is essential to identify conditions that promote the formation of well-ordered crystals of the desired isomer. Mixed solvent systems, such as ethanol/water or acetone/water, are often employed to fine-tune solubility and induce crystallization.[6]

Self-Validating Protocol: A Step-by-Step Guide

This protocol details the purification of a mixture of substituted indazole isomers via crystallization.

Materials:

  • Mixture of substituted indazole isomers

  • A selection of solvents for screening (e.g., ethanol, isopropanol, acetone, ethyl acetate, water)

  • Heating and stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Methodology:

  • Solvent Screening: In small vials, test the solubility of the isomer mixture in various solvents at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but not when cold.

  • Crystallization: Dissolve the crude material in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to assess the efficiency of the separation.

Visualizing the Workflow:

crystallization_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product Solvent_Screening Solvent Screening Dissolution Dissolution in Hot Solvent Solvent_Screening->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Isolation Isolation (Filtration) Crystal_Formation->Isolation Drying Drying Isolation->Drying Purity_Analysis Purity Analysis (HPLC/NMR) Drying->Purity_Analysis Crystalline_Product Crystalline Product Purity_Analysis->Crystalline_Product

Caption: Workflow for Crystallization Purification.

Impurity Profiling: Knowing Your Enemy

Effective purification is predicated on a thorough understanding of the impurities present. Modern analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for impurity profiling.[17][18][19][20][21] LC-MS provides not only the retention times of impurities but also their mass-to-charge ratios, offering vital clues to their identities. This information is critical for optimizing purification strategies and for regulatory submissions.

Conclusion: A Strategic Approach to Purity

The purification of substituted indazoles is a multifaceted challenge that demands a strategic and informed approach. There is no single "best" method; the optimal choice depends on the specific requirements of the project. Flash chromatography is the go-to technique for rapid, routine purification of intermediates. Preparative HPLC offers unparalleled resolution for achieving the highest levels of purity, especially for final compounds. Crystallization, when applicable, is a highly efficient and scalable method for obtaining exceptionally pure, crystalline material and for resolving challenging isomer separations. By understanding the principles, protocols, and comparative performance of these techniques, researchers can navigate the complexities of indazole purification with confidence, ensuring the integrity of their scientific endeavors and accelerating the path to discovery.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Iodo-1-methylindazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Iodo-1-methylindazole-5-carboxylic acid (CAS No. 1234616-33-1). As a specialized heterocyclic compound used in research and drug development, its unique structure—containing both a halogen (iodine) and a carboxylic acid functional group—necessitates a specific and rigorous disposal protocol. Adherence to these procedures is essential for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. This guide is designed to empower researchers by explaining not just the "how" but the critical "why" behind each step, fostering a culture of safety and responsibility.

Part 1: Chemical Profile and Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, we can infer its primary hazards and handling requirements based on its chemical structure and data from analogous compounds.

Chemical Identity and Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 1234616-33-1[1]
Molecular Formula C₉H₇IN₂O₂[1]
Molecular Weight 302.07 g/mol [1][2]
Key Functional Groups Halogen (Iodine), Carboxylic Acid, Indazole Ring-

Inferred Hazards

Based on the SDS for similar indazole carboxylic acids, this compound should be handled as a substance that can cause skin and eye irritation.[3][4][5] The primary consideration for its disposal, however, stems from its classification as a halogenated organic compound .[6][7]

  • Halogenated Organic: The presence of a carbon-iodine bond places this compound in a special waste category.[6][8] Halogenated wastes cannot be disposed of with general organic solvents because their incineration produces acidic gases (e.g., hydrogen iodide) and potentially other hazardous byproducts that require specialized scrubber systems in treatment facilities.[7]

  • Acidic Nature: The carboxylic acid group means the compound is acidic and will react with bases. This necessitates segregation from basic waste streams to prevent potentially violent exothermic reactions.

  • Environmental Hazard: Like many specialized organic compounds, improper disposal can lead to environmental contamination. It must not be discharged into the sewer system.[7][9]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the mandatory procedures for collecting and disposing of this compound and associated materials.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before beginning any work, ensure you are wearing the following:

  • Safety Goggles: To protect against potential splashes.

  • Nitrile Gloves: Inspect gloves for integrity before use.

  • Laboratory Coat: To protect skin and clothing.

Step 2: Segregate the Waste Stream

This is the most critical step in the process. All waste generated from this compound must be collected in a designated "Halogenated Organic Waste" container.

  • Rationale: Mixing halogenated and non-halogenated waste streams contaminates the entire volume, dramatically increasing disposal costs and violating regulatory requirements.[7][10] Non-halogenated solvents can often be recycled as fuel, but this is not possible once contaminated with halogens.[7]

  • Action:

    • For solid this compound powder: Collect in a designated container for Solid Halogenated Organic Waste .

    • For solutions containing the compound or solvents used to rinse glassware: Collect in a designated container for Liquid Halogenated Organic Waste .

Step 3: Container Selection and Labeling

Proper containment and identification are non-negotiable.

  • Container: Use only chemically compatible, leak-proof containers with a secure screw-top cap. The container must be in good condition.[9]

  • Labeling:

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

    • Write the full, unambiguous chemical name: "Waste, this compound." Do not use abbreviations or chemical formulas.[9]

    • If it is a mixed liquid waste, list all components and their approximate percentages.

    • Keep the container closed at all times except when actively adding waste.[9]

Step 4: Waste Collection and Handling

  • Solid Waste:

    • Carefully transfer the solid compound and any contaminated weighing paper or spatulas directly into the labeled Solid Halogenated Organic Waste container.

    • Contaminated PPE, such as gloves, should also be placed in this container.

  • Liquid Waste:

    • Pour solutions or solvent rinsates directly into the labeled Liquid Halogenated Organic Waste container using a funnel.

    • Crucial Point: Any solvent, even a non-halogenated one like acetone or ethanol, that is used to rinse a container that held this compound must be treated as halogenated waste.[9]

Step 5: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Ensure it is stored away from incompatible materials, particularly strong bases.

  • The storage area should be cool, dry, and well-ventilated.[3]

Step 6: Arrange for Final Disposal

Contact your institution's EHS or a certified hazardous waste disposal contractor to collect the waste. Never attempt to dispose of this material through standard trash or sewer systems.[11] The final disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility.[7]

Part 3: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to this compound.

G cluster_start Start: Waste Generation cluster_classification Waste Classification cluster_disposal Disposal Pathway cluster_final Final Steps start Generate Waste (Solid Compound, Solution, or Contaminated Material) classify Does the waste contain This compound? start->classify halogenated Collect in 'HALOGENATED ORGANIC WASTE' Container classify->halogenated Yes non_halogenated Collect in 'Non-Halogenated Waste' Container classify->non_halogenated No labeling Label Container with Full Chemical Name(s) halogenated->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Arrange EHS Pickup for Incineration storage->pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.